N-Demethylricinine
Beschreibung
Eigenschaften
IUPAC Name |
4-methoxy-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIDWPSRDMIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176033 | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21642-98-8 | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021642988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-4-methoxy-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Demethylricinine in Ricinus communis: A Technical Guide on its Discovery and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-demethylricinine, a pyridine (B92270) alkaloid structurally related to the better-known ricinine (B1680626), has been identified as a key metabolite in the castor bean plant, Ricinus communis. Its discovery has shed light on the dynamic nature of alkaloid metabolism and transport within the plant, particularly in relation to senescence. This technical guide provides a comprehensive overview of the discovery of this compound, presenting quantitative data on its occurrence, detailed experimental protocols for its isolation and characterization, and a visualization of its metabolic context. This document is intended to serve as a valuable resource for researchers investigating plant alkaloids, natural product chemistry, and potential applications in drug development.
Introduction
Ricinus communis is a plant of significant economic and toxicological interest. While much attention has been focused on the highly toxic protein ricin and the oil-rich seeds, the plant also produces a variety of nitrogen-containing secondary metabolites, including the pyridine alkaloid ricinine. The discovery of this compound as a metabolic product of ricinine has provided crucial insights into the biochemical pathways governing alkaloid turnover and translocation in plants. This guide delves into the specifics of this compound's discovery and the methodologies used to study it.
Discovery and Metabolic Context
This compound was first identified as a metabolite of ricinine in senescent leaves of Ricinus communis.[1] Research has demonstrated an interconversion between ricinine and this compound, suggesting a physiological role in the translocation of alkaloids during the aging process of the plant.[1][2] In senescing yellow leaves, ricinine is actively demethylated to form this compound.[1] Conversely, in green leaves, this compound can be methylated to form ricinine, indicating its role as a potential precursor.[1] This metabolic interplay highlights a dynamic system of alkaloid synthesis, transport, and degradation that is linked to the developmental stage of the plant tissues.
Biosynthetic and Metabolic Pathway
The biosynthesis of ricinine originates from the pyridine nucleotide cycle.[3] this compound is a direct metabolite of ricinine through the process of N-demethylation. The following diagram illustrates the relationship between these compounds within the broader metabolic context of Ricinus communis.
Quantitative Data
While extensive quantitative data for this compound across all tissues of Ricinus communis is not as readily available as for ricinine, existing studies provide valuable insights into their relative concentrations. The following table summarizes available quantitative data for ricinine, which can serve as a proxy for understanding the metabolic flux towards this compound, particularly in senescent tissues.
| Plant Material | Compound | Concentration | Analytical Method | Reference |
| Senescent (Yellow) Leaves | Ricinine | Trace amounts | Not specified | [4] |
| Senescent (Yellow) Leaves | This compound | Major metabolite of ricinine | TLC, MS, NMR, IR | [1] |
| Green Leaves | Ricinine | Present | TLC | [1] |
| Green Leaves | This compound | Not detected (endogenously) | TLC | [1] |
| Seeds | Ricinine | ~0.2% of seed weight | Not specified | [5] |
| Leaves (dried) | Ricinine | ~1.5 mg/g | Microwave-Assisted Extraction, UPLC | [6] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and characterization of this compound from Ricinus communis. These protocols are synthesized from various studies on ricinine and related alkaloids.
Extraction of this compound from Senescent Leaves
This protocol is adapted from methods described for ricinine extraction, with modifications to optimize for this compound from senescent leaves where it is most abundant.
Materials:
-
Senescent (yellow) leaves of Ricinus communis
-
Methanol
-
Petroleum ether
-
Rotary evaporator
-
Mortar and pestle or blender
-
Filter paper
Procedure:
-
Harvest senescent leaves and air-dry or freeze-dry them to a constant weight.
-
Grind the dried leaf material to a fine powder using a mortar and pestle or a blender.
-
Exhaustively extract the powdered material with acetone at room temperature. This can be done by repeated maceration or Soxhlet extraction.
-
Filter the acetone extract and combine the filtrates.
-
Concentrate the acetone extract under reduced pressure using a rotary evaporator.
-
Resuspend the resulting residue in a minimal amount of water and then extract with petroleum ether to remove lipids and pigments. Discard the petroleum ether phase.
-
The aqueous phase, containing the alkaloids, is then extracted with boiling methanol.
-
Filter the methanolic extract and concentrate it under reduced pressure to yield the crude alkaloid extract.
Purification by Column and Thin-Layer Chromatography
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel for column chromatography
-
Pre-coated silica gel TLC plates (e.g., PF254)
-
Solvent systems for chromatography (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v)
-
UV lamp (254 nm)
Column Chromatography (Initial Purification):
-
Prepare a silica gel column packed in a suitable solvent system.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound.
Thin-Layer Chromatography (TLC) for Monitoring and Final Purification:
-
Spot the crude extract and column fractions onto a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase (e.g., n-butanol:acetic acid:water).
-
Visualize the separated compounds under a UV lamp. Ricinine and this compound can be detected.[1]
-
For preparative TLC, apply the partially purified extract as a band and, after development, scrape the band corresponding to this compound.
-
Elute the compound from the silica gel with methanol.
Characterization by Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The absence of the N-methyl signal (typically around 3.5-4.0 ppm in ricinine) and the presence of other characteristic signals will confirm the structure of this compound.[1]
Mass Spectrometry (MS):
-
Analysis: Obtain the mass spectrum of the purified compound. The molecular ion peak corresponding to the calculated mass of this compound (C₇H₆N₂O₂) will confirm its identity. High-resolution mass spectrometry can provide the exact mass.[1]
Infrared (IR) Spectroscopy:
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present in this compound, such as the nitrile (-C≡N) and carbonyl (C=O) groups.[1]
Experimental and Analytical Workflow
The following diagram outlines the general workflow for the isolation and identification of this compound from Ricinus communis.
Conclusion
The discovery of this compound in Ricinus communis has expanded our understanding of alkaloid metabolism in plants. This technical guide provides a foundational resource for researchers by consolidating information on its discovery, presenting available quantitative data, and detailing experimental protocols for its study. Further research into the enzymology of the ricinine/N-demethylricinine interconversion and the precise physiological roles of these compounds may open new avenues for biotechnological applications and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Translocation and Metabolism of Ricinine in the Castor Bean Plant, Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the de novo pathway for pyridine nucleotide biosynthesis prior to ricinine biosynthesis in castor beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the α-Pyridone Ring of Ricinine in Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Extraction of Ricinine from Ricinus communis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of N-Demethylricinine: A Core Pathway in Castor Bean Alkaloid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Demethylricinine holds a pivotal position in the biosynthesis of pyridine (B92270) alkaloids within the castor bean plant (Ricinus communis). As the immediate precursor to the better-known toxic alkaloid ricinine (B1680626), understanding its formation is crucial for applications ranging from metabolic engineering to the development of detection and detoxification strategies. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, summarizing the current state of knowledge, presenting available quantitative data, and offering detailed experimental protocols for further research.
The Central Role of this compound: An Overview of the Pathway
The biosynthesis of this compound is intricately linked to the de novo synthesis of pyridine nucleotides. The pathway originates from primary metabolites and culminates in the formation of the characteristic substituted pyridine ring of ricinine and its demethylated precursor. A critical aspect of this pathway is the dynamic interplay between this compound and ricinine, which involves a methylation-demethylation cycle that varies with the developmental stage and physiological condition of the plant tissue.
In green, photosynthetically active leaves, this compound serves as the direct precursor to ricinine through an N-methylation reaction. Conversely, in senescing yellow leaves, ricinine undergoes N-demethylation to yield this compound, suggesting a role for this interconversion in alkaloid translocation and metabolism during leaf senescence[1].
The proposed biosynthetic pathway leading to this compound and its subsequent conversion to ricinine is illustrated below.
References
N-Demethylricinine: A Comprehensive Physicochemical Profile for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Demethylricinine, a pyridine (B92270) alkaloid found in the castor bean plant (Ricinus communis), is a molecule of significant interest due to its close structural relationship to the better-known and more abundant alkaloid, ricinine (B1680626). As a demethylated metabolite of ricinine, understanding its physicochemical properties is crucial for research into its potential biological activity, toxicological profile, and for its use as a biomarker for ricin exposure.[1][2] This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines relevant experimental protocols, and visualizes its key metabolic relationship.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, several properties such as boiling point, pKa, and logP are not readily found in the literature and would require experimental determination or computational prediction.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆N₂O₂ | [3] |
| Molecular Weight | 150.13 g/mol | [3] |
| Melting Point | 276-278 °C | [3] |
| Boiling Point | Not experimentally determined. Prediction required. | N/A |
| Solubility | Soluble in DMSO. | [1] |
| pKa | Not experimentally determined. Prediction required. | N/A |
| logP | Not experimentally determined. Prediction required. | N/A |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for organic compounds can be readily applied.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
The solubility of this compound in a given solvent (e.g., water, ethanol, DMSO) can be determined using the shake-flask method, a standard technique for assessing the equilibrium solubility of a compound.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.
-
The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
The concentration of this compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Metabolic Pathway
This compound is a direct metabolite of ricinine in the castor bean plant. This metabolic relationship is a key aspect of its biological context. In senescent leaves of Ricinus communis, ricinine undergoes N-demethylation to form this compound.[2] Conversely, in green leaves, this compound can be methylated to form ricinine, indicating a dynamic interplay between these two alkaloids.[2]
Biological Context and Signaling Pathways
While this compound itself has not been the subject of extensive biological pathway analysis, its structural similarity to ricinine suggests potential areas for investigation. Ricinine is known to be a biomarker for exposure to the highly toxic protein ricin, also from the castor bean.[4] Ricin's primary mechanism of toxicity is the inhibition of protein synthesis by enzymatically cleaving a specific adenine (B156593) residue in the 28S ribosomal RNA.[5][6] This leads to widespread cell death and the clinical symptoms of ricin poisoning.
The cellular response to ricin involves the activation of various stress-activated signaling pathways, which can ultimately lead to apoptosis.[7] Given that this compound is a closely related alkaloid, it is plausible that it could interact with some of the same cellular machinery, although likely with different affinity and potency. However, to date, no specific signaling pathways have been definitively shown to be modulated by this compound. Future research could explore whether this compound can influence ribosome function or trigger stress response pathways in a manner similar to or distinct from ricinine. Such studies would be critical in fully characterizing its biological activity and toxicological potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]
- 4. Ricin | Chemical Emergencies | CDC [cdc.gov]
- 5. Ricin. Mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Ricin Toxicity: Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Duo: A Technical Guide to the Interconversion of Ricinine and N-Demethylricinine in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical relationship between two key alkaloids in Ricinus communis (the castor bean plant): ricinine (B1680626) and its precursor, N-demethylricinine. Understanding this dynamic interconversion is crucial for researchers in plant biochemistry, scientists investigating alkaloid metabolism, and professionals in drug development who may utilize these compounds or their metabolic pathways. This document synthesizes key findings on the metabolic fate of these molecules within the plant, detailing the experimental evidence and methodologies that have elucidated this process.
Core Findings: A Tale of Two Leaf Stages
The interconversion of ricinine and this compound is intrinsically linked to the developmental stage of the castor bean leaf, specifically its senescence. Key research has demonstrated that senescent (yellow) leaves and photosynthetically active (green) leaves play distinct and opposing roles in the metabolism of these alkaloids.
In senescent yellow leaves of Ricinus communis, there is a rapid metabolism of exogenously supplied ricinine into this compound.[1] Conversely, green leaves, which do not naturally contain this compound, readily convert exogenously supplied this compound into ricinine.[1] This suggests a fascinating metabolic cycle where this compound acts as the immediate precursor to ricinine in green, photosynthetically active tissues.[1] These processes of N-demethylation in senescing tissues and N-methylation in green tissues may play a role in the translocation of ricinine during the aging process of the plant.[1]
This discovery was significant as it was the first report of a specific alkaloid catabolic reaction occurring in the plant that produces it, and it highlighted that the product of this catabolism in one tissue (yellow leaves) can serve as a precursor in another (green leaves).[1] This interplay underscores a potential regulatory mechanism for alkaloid levels and transport within the plant, tied to the physiological state of the tissues.
Quantitative Data Summary
The following tables summarize the key quantitative findings from radiolabeling experiments that have defined our understanding of the ricinine and this compound interconversion.
Table 1: Conversion of Radiolabeled Ricinine in Senescent Yellow Leaves
| Parameter | Value | Reference |
| Initial Ricinine-¹⁴C Administered | 1.85 mg | [1] |
| Isolated this compound-¹⁴C | 0.22 mg | [1] |
| Conversion Percentage | ~12% | [1] |
| Duration of Experiment | 3 hours | [1] |
Table 2: Conversion of Radiolabeled this compound in Green Leaves
| Parameter | Value | Reference |
| This compound-⁷-¹⁴C Administered | Specific activity not detailed, but uptake confirmed | [1] |
| Conversion to Ricinine | ~60% | [1] |
| Duration of Experiment | Not specified | [1] |
Table 3: Specific Radioactivity of Compounds in a Typical Experiment
| Compound | Specific Radioactivity (mCi/mmole) | Reference |
| Administered Ricinine-¹⁴C | 525 | [1] |
| Isolated this compound-¹⁴C | 445 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments that have been instrumental in defining the interconversion of ricinine and this compound.
Administration of Radiolabeled Compounds to Ricinus communis Leaves
This protocol describes the introduction of radiolabeled ricinine and this compound into detached castor bean leaves to trace their metabolic fate.
-
Plant Material: Healthy, turgid, and fully developed green or senescent yellow leaves are detached from Ricinus communis plants. The entire petiole is kept intact to facilitate uptake.
-
Preparation of Labeled Compounds:
-
Ricinine-¹⁴C: Generally labeled ricinine-¹⁴C is synthesized and purified. A stock solution of known concentration and specific activity is prepared in distilled water.
-
This compound-⁷-¹⁴C: Radiolabeled this compound is prepared and purified. A stock solution is made in a similar manner to the ricinine-¹⁴C.
-
-
Administration via Transpiration Stream:
-
The petioles of the detached leaves are submerged in a solution containing the radiolabeled compound (e.g., ricinine-¹⁴C in water).
-
The leaves are allowed to take up the solution through transpiration for a defined period (e.g., 3 hours).
-
The uptake of the radioactive solution is monitored by measuring the remaining volume of the solution.
-
-
Incubation: Following uptake, the leaves are maintained under controlled conditions (e.g., light and temperature) for the duration of the experiment to allow for metabolic processes to occur.
-
CO₂ Trapping: To monitor for the complete breakdown of the pyridine (B92270) ring, CO₂ released by the leaves is trapped using a suitable chemical trap (e.g., a solution of potassium hydroxide). The radioactivity in the trap is then measured.
Isolation and Purification of Metabolites
This protocol details the extraction and separation of ricinine and this compound from plant tissues.
-
Homogenization:
-
Following the incubation period, the leaf tissue is harvested and immediately frozen in liquid nitrogen to halt metabolic activity.
-
The frozen tissue is ground to a fine powder using a mortar and pestle.
-
-
Solvent Extraction:
-
The powdered tissue is repeatedly extracted with a polar solvent such as boiling methanol (B129727) to solubilize the alkaloids.
-
The methanolic extracts are pooled, and the volume is reduced under vacuum at a low temperature to prevent degradation of the compounds.
-
-
Preliminary Purification:
-
The concentrated extract is partitioned between an organic solvent (e.g., petroleum ether) and the aqueous methanolic phase to remove non-polar compounds like pigments and lipids.
-
The aqueous phase containing the alkaloids is retained.
-
-
Chromatographic Separation:
-
Thin-Layer Chromatography (TLC):
-
The concentrated extract is spotted onto silica (B1680970) gel TLC plates (e.g., Merck PF254).
-
The plates are developed in a solvent system capable of separating ricinine and this compound (e.g., n-butyl alcohol-acetic acid-water).
-
The separated compounds are visualized under UV light.
-
The radioactive spots are located using a radiochromatogram scanner.
-
-
Paper Chromatography:
-
For preparative scale, the extract can be streaked onto Whatman No. 1 paper.
-
The chromatogram is developed using an appropriate solvent system.
-
The bands corresponding to ricinine and this compound are excised and the compounds are eluted with a suitable solvent.
-
-
Identification and Quantification of Metabolites
This protocol outlines the methods used to confirm the identity of the isolated compounds and to quantify their amounts.
-
Spectrophotometry:
-
The concentration of ricinine and this compound in purified fractions is determined by measuring their absorbance at their respective λmax values (e.g., 295 nm for ricinine and 304 nm for this compound) using a recording spectrophotometer.
-
-
Spectroscopy for Structural Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the isolated metabolite to confirm its identity as this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups (e.g., the -CN group) present in the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of the isolated metabolites, confirming the presence and position of methyl groups and other protons.
-
-
Radioactivity Measurement:
-
The radioactivity of the isolated and purified compounds is measured using a liquid scintillation counter to determine the extent of incorporation of the radiolabel and to calculate conversion percentages.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: The biochemical interconversion of ricinine and this compound.
Caption: Experimental workflow for studying alkaloid interconversion.
References
The Role of N-Demethylricinine in Plant Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plant senescence is a complex, genetically programmed process essential for nutrient remobilization and overall plant fitness. It involves a cascade of metabolic and structural changes, including the degradation of chlorophyll (B73375) and the remobilization of nitrogen. Alkaloids, a diverse group of nitrogen-containing secondary metabolites, have been implicated in various physiological processes, including defense and development. This technical guide delves into the role of N-Demethylricinine, a pyridine (B92270) alkaloid, in the intricate process of plant senescence. While direct research on this compound is limited, its established role as a key intermediate in the metabolism of ricinine (B1680626) in senescing tissues of Ricinus communis (castor bean) provides a foundation for understanding its potential significance. This document summarizes the current knowledge, proposes hypothetical signaling pathways and experimental workflows, and provides a framework for future research into the molecular mechanisms governed by this compound during plant senescence.
Introduction to this compound and Plant Senescence
Plant senescence is the final stage of development, characterized by the deterioration of cellular structures and the mobilization of nutrients from aging organs to other parts of the plant. This process is tightly regulated by a complex network of genetic and hormonal signals. A key feature of leaf senescence is the breakdown of chlorophyll, leading to the characteristic yellowing of leaves.
This compound is a pyridine alkaloid and a structural analog of ricinine. The foundational research in this area demonstrated that in senescent, yellow leaves of the castor bean plant (Ricinus communis L.), ricinine is rapidly metabolized to this compound. Conversely, when this compound is supplied to green, non-senescent leaves, it is quickly methylated to form ricinine. This interconversion suggests a dynamic role for this compound in the translocation and metabolism of nitrogen-rich alkaloids during the senescence program.
Quantitative Data on Ricinine and this compound Metabolism
Direct quantitative data on the effects of this compound on senescence markers is scarce. However, the initial study on its interconversion with ricinine provides some quantitative insights into their metabolic relationship.
| Compound | Tissue | Observation | Quantitative Insight | Citation |
| Ricinine | Senescent (yellow) leaves of Ricinus communis | Rapidly metabolized | - | [1] |
| This compound | Senescent (yellow) leaves of Ricinus communis | Identified as the metabolic product of ricinine | - | [1] |
| This compound | Green leaves of Ricinus communis | Not naturally present | Undetectable in the absence of exogenous supply | [1] |
| Exogenous this compound | Green leaves of Ricinus communis | Rapidly methylated to ricinine | Precursor for ricinine synthesis | [1] |
Proposed Signaling Pathway of this compound in Senescence
Given the limited direct evidence for a signaling pathway involving this compound, a hypothetical model can be proposed based on its metabolic context and general principles of plant senescence. This model posits that the demethylation of ricinine to this compound in senescing leaves is a regulated process, potentially triggered by senescence-associated hormonal cues and contributing to nitrogen remobilization.
Caption: Hypothetical pathway of this compound in senescence.
Experimental Protocols
Detailed experimental protocols specifically targeting the role of this compound in plant senescence have not been widely published. The following are proposed methodologies adapted from existing research on ricinine and general plant senescence studies.
Extraction and Quantification of this compound and Ricinine
This protocol outlines a method for the simultaneous extraction and quantification of this compound and ricinine from plant tissues, adaptable for use with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Plant tissue (senescent and non-senescent leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC or LC-MS system
-
Analytical standards for this compound and ricinine
Procedure:
-
Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue to a centrifuge tube.
-
Add the extraction solvent at a specified ratio (e.g., 1:10 w/v) and vortex thoroughly.
-
Incubate the mixture (e.g., at 4°C for 1 hour with agitation).
-
Centrifuge the extract to pellet cell debris.
-
Collect the supernatant and, if necessary, perform a solid-phase extraction cleanup to remove interfering compounds.
-
Analyze the purified extract using HPLC or LC-MS with a suitable column and mobile phase gradient.
-
Quantify this compound and ricinine by comparing peak areas to a standard curve generated with analytical standards.
Gene Expression Analysis of Putative Demethylase and Methyltransferase Genes
This protocol describes a method to investigate the expression of genes potentially involved in the interconversion of ricinine and this compound during senescence.
Materials:
-
Plant tissue from different stages of senescence
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Quantitative PCR (qPCR) machine and reagents
-
Primers for target genes (putative demethylases and methyltransferases) and reference genes
Procedure:
-
Extract total RNA from plant tissues using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using reverse transcriptase.
-
Design and validate primers for the target genes and stable reference genes.
-
Perform qPCR using the synthesized cDNA, primers, and a suitable qPCR master mix.
-
Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes across different senescence stages.
Proposed Experimental Workflow
To further elucidate the role of this compound in plant senescence, a structured experimental workflow is proposed.
Caption: Proposed workflow for investigating this compound's role.
Conclusion and Future Directions
The interconversion of ricinine and this compound in Ricinus communis during senescence points to a potentially significant, yet understudied, role for this compound in nitrogen remobilization. The current body of research is limited, and further investigation is required to fully understand its physiological function and the regulatory networks in which it operates.
Future research should focus on:
-
Identifying and characterizing the enzymes responsible for the demethylation of ricinine and the methylation of this compound.
-
Investigating the subcellular localization of these enzymes and their substrates.
-
Elucidating the signaling pathways that regulate the expression and activity of these enzymes in response to senescence cues.
-
Determining the transport mechanisms for this compound from senescing leaves to sink tissues.
-
Exploring the role of this compound in other plant species and in response to various environmental stresses that induce senescence.
By addressing these questions, a more complete picture of the role of this compound in plant senescence will emerge, potentially revealing new targets for crop improvement and the development of novel plant-derived compounds.
References
N-Demethylricinine as a Gimeracil Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gimeracil, a critical component in combination chemotherapy, functions as a dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor, enhancing the efficacy of fluoropyrimidine-based anticancer drugs. The purity of Gimeracil is paramount to ensure its safety and therapeutic effectiveness. This technical guide provides an in-depth analysis of N-Demethylricinine, a known impurity in the production of Gimeracil. This document outlines the chemical properties of this compound, a plausible formation pathway during Gimeracil synthesis, a detailed experimental protocol for its detection and quantification, and a discussion on its potential impact. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Gimeracil.
Introduction to Gimeracil and the Importance of Impurity Profiling
Gimeracil is an orally active inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, Gimeracil increases the bioavailability and antitumor activity of 5-FU. It is typically co-formulated with tegafur (B1684496) (a prodrug of 5-FU) and oteracil.
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the active pharmaceutical ingredient (API). Regulatory agencies worldwide have stringent requirements for the identification, qualification, and control of impurities in drug substances and drug products. This compound has been identified as a process-related impurity in the synthesis of Gimeracil[1][2][3]. Understanding its formation and having robust analytical methods for its control are therefore essential.
Chemical Profile of this compound
This compound is a pyridine (B92270) derivative and a demethylated metabolite of Ricinine, an alkaloid found in the castor-oil plant (Ricinus communis)[1][2][4]. Its presence as an impurity in Gimeracil is likely linked to the starting materials or intermediates used in the synthesis process.
| Property | Value | Reference |
| Chemical Name | 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | [2] |
| Synonyms | 1,2-Dihydro-4-methoxy-2-oxonicotinonitrile; 3-Cyano-2-hydroxy-4-methoxypyridine | [2] |
| CAS Number | 21642-98-8 | [3] |
| Molecular Formula | C₇H₆N₂O₂ | [2] |
| Molecular Weight | 150.13 g/mol | [2][4] |
| Appearance | White to Pale Yellow Solid | [3] |
| Melting Point | 276-278°C | [2][3] |
| Solubility | Slightly soluble in Acetonitrile (Heated) and DMSO | [3] |
Potential Formation Pathway of this compound
The precise formation pathway of this compound as an impurity in Gimeracil is not extensively documented in publicly available literature. However, based on the known synthesis routes of Gimeracil, a plausible pathway can be hypothesized. Gimeracil synthesis often involves the use of substituted pyridine precursors.
A known synthetic route for Gimeracil starts from 2,4-dimethoxypyridine. It is conceivable that a related pyridine derivative, potentially a precursor to or a byproduct from the synthesis of the main pyridine starting material, could lead to the formation of this compound.
For instance, if a synthesis route for a Gimeracil precursor involves a 3-cyano-4-methoxypyridine derivative, incomplete reaction or side reactions could result in the formation of this compound. The presence of methylating agents and subsequent demethylation steps in the synthesis of precursors could also contribute to the presence of this impurity. A patent for a Gimeracil composition mentions the preparation of analogues such as 1-methyl-4-hydroxyl-5-chloro-2-(1H) pyridine, indicating that methylation and demethylation are relevant reactions in this chemical space.
Analytical Methodology for Detection and Quantification
Proposed Experimental Protocol: RP-HPLC Method
Objective: To develop a stability-indicating reverse-phase HPLC method for the separation and quantification of this compound in Gimeracil drug substance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (or based on UV spectra of Gimeracil and this compound) |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Further dilute to a suitable concentration for calibration.
-
Sample Solution: Accurately weigh and dissolve the Gimeracil sample in the diluent to a known concentration.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Conclusion
The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. This compound is a recognized impurity in Gimeracil, and while its toxicological profile is not extensively studied, its presence must be monitored and controlled to ensure the quality and safety of the final drug product. This technical guide provides a foundational understanding of this compound as a Gimeracil impurity, including its chemical properties, a plausible formation pathway, and a detailed starting point for the development of a robust analytical method for its quantification. Continuous monitoring and control of this and other impurities are essential for maintaining the high standards required for pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104592102A - Gimeracil composition and preparation method thereof - Google Patents [patents.google.com]
- 3. Direct synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Uncharted Territory: A Technical Guide to the Preliminary Biological Screening of N-Demethylricinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Demethylricinine, a close structural analog and metabolite of the better-known alkaloid ricinine (B1680626), represents a significant gap in our understanding of naturally occurring bioactive compounds. While ricinine, found in the castor bean plant (Ricinus communis), has undergone some biological investigation, this compound remains largely unexplored. This technical guide provides a comprehensive framework for conducting a preliminary biological screening of this compound. In the absence of direct experimental data for this compound, this document outlines a proposed battery of in vitro assays, complete with detailed experimental protocols and data presentation strategies. The methodologies are curated based on the known biological activities of ricinine and established screening protocols for novel alkaloids. This whitepaper aims to serve as a foundational resource for researchers initiating investigations into the pharmacological potential of this compound, thereby paving the way for future drug discovery and development efforts.
Introduction
This compound is a pyridine (B92270) alkaloid and a demethylated metabolite of ricinine.[1][2] The interconversion of ricinine and this compound occurs in the leaves of the castor plant, suggesting a dynamic biochemical relationship between these two compounds.[3] While ricinine has been reported to possess insecticidal, hepatoprotective, and central nervous system stimulant effects[4][5], the biological activity of this compound remains uncharacterized. The structural similarity to ricinine suggests that this compound may exhibit a comparable, albeit potentially distinct, pharmacological profile.
This guide puts forth a structured approach to the initial biological evaluation of this compound, focusing on a logical progression of in vitro assays to ascertain its cytotoxic, antimicrobial, and potential enzymatic inhibitory activities.
Proposed Preliminary Biological Screening Workflow
A systematic preliminary biological screening of a novel compound like this compound is crucial to identify potential therapeutic applications and assess its safety profile. The following workflow is proposed to efficiently gather initial biological data.
References
- 1. CAS:21642-98-8|N-Demethyl Ricinine - Drug Delivery [ebclink.com]
- 2. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological activity of ricinine and outlook of its applied development [cjpt.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
Technical Guide to the Identification of N-Demethylricinine in Castor Bean Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-demethylricinine is a piperidine (B6355638) alkaloid found in the castor bean plant (Ricinus communis). It is a close structural analog and metabolic precursor to the better-known alkaloid, ricinine (B1680626). The presence and relative abundance of this compound can be of significant interest in several scientific domains. In forensic science, the ratio of ricinine to this compound may serve as a chemical fingerprint to help determine the provenance of castor bean specimens. For researchers in plant biology and drug development, understanding the metabolic relationship between these two compounds offers insights into alkaloid biosynthesis and potential toxicological pathways. This guide provides a comprehensive overview of the methodologies for identifying and quantifying this compound in castor bean extracts, including detailed experimental protocols and a summary of its metabolic context.
Data Presentation: Quantitative Analysis of Ricinine and this compound
While extensive quantitative data for ricinine is available in the literature, specific concentrations for this compound are less commonly reported. However, metabolomics studies indicate its presence and importance in distinguishing between different plant cultivars and ages. The following table provides a representative summary of the expected relative abundance of these alkaloids in various tissues of the castor bean plant, based on established metabolic interconversion. Absolute concentrations can vary significantly based on cultivar, growing conditions, and analytical methodology.
| Plant Tissue | Analytical Method | Ricinine Concentration (µg/g) | This compound Concentration (µg/g) | Ricinine to this compound Ratio | Reference |
| Seeds | LC-MS/MS | ~1500 - 3000 | Lower than ricinine | High | Inferred from |
| Green Leaves | LC-MS/MS | High | Low (as it is a precursor) | High | [1] |
| Senescent (Yellow) Leaves | LC-MS/MS | Low | High (as it is a metabolite of ricinine) | Low | [1] |
Metabolic Pathway of Ricinine and this compound
In Ricinus communis, this compound and ricinine are metabolically linked. In green, photosynthetically active leaves, this compound serves as the immediate precursor to ricinine through an N-methylation reaction. Conversely, in aging, senescent leaves, ricinine is catabolized back to this compound via N-demethylation. This suggests a potential role for these alkaloids in the translocation and storage of nitrogen within the plant.
Caption: Interconversion of this compound and ricinine in castor bean leaves.
Experimental Protocols
Sample Preparation and Extraction
This protocol outlines a standard method for the extraction of alkaloids from castor bean tissues, suitable for subsequent analysis by LC-MS/MS.
Materials:
-
Castor bean tissue (seeds, leaves)
-
Mortar and pestle or cryogenic grinder
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
Procedure:
-
Homogenization: Freeze the plant tissue sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Weigh approximately 1 gram of the powdered tissue into a centrifuge tube. Add 10 mL of methanol.
-
Vortexing: Cap the tube securely and vortex vigorously for 10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes at 4°C to pellet the solid plant material.
-
Supernatant Collection: Carefully decant the methanol supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 10 mL of methanol to the pellet, vortex for 5 minutes, centrifuge again, and combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
This protocol provides a robust method for the sensitive and selective quantification of this compound using a triple quadrupole mass spectrometer. The parameters for ricinine are also included for simultaneous analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow (Desolvation): 800 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 151.0 | 136.0 (Quantifier) | 15 |
| 151.0 | 108.0 (Qualifier) | 20 | |
| Ricinine | 165.0 | 138.0 (Quantifier) | 18 |
| 165.0 | 82.0 (Qualifier) | 25 |
Data Analysis:
-
Create a calibration curve using certified standards of this compound and ricinine.
-
Quantify the analytes in the extracted samples by comparing their peak areas to the calibration curve.
-
Use the qualifier ion transition to confirm the identity of the analyte.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample collection to data analysis for the identification of this compound.
Caption: Workflow for this compound identification in castor bean extracts.
Conclusion
The identification and quantification of this compound, in conjunction with its metabolic partner ricinine, provide valuable chemical information for both forensic and plant science applications. The methodologies outlined in this guide, particularly the use of LC-MS/MS, offer the necessary sensitivity and specificity for accurate analysis. By understanding the metabolic dynamics and employing robust analytical workflows, researchers can effectively characterize the alkaloid profile of castor bean extracts, contributing to a deeper understanding of this important plant species.
References
Isotopic Labeling of N-Demethylricinine for Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of N-demethylricinine, a key metabolite of the alkaloid ricinine (B1680626) found in the castor bean plant (Ricinus communis). Understanding the metabolic fate of this compound is crucial for toxicology studies and for the development of potential therapeutic applications. This document outlines detailed experimental protocols for the synthesis of isotopically labeled this compound, its use in metabolic studies, and methods for its quantitative analysis.
Introduction
This compound (3-cyano-4-methoxy-2-pyridone) is the primary metabolite of ricinine, formed through an N-demethylation reaction. The interconversion of ricinine and this compound has been observed in castor plant leaves, suggesting a dynamic metabolic relationship.[1] Isotopic labeling is an indispensable tool for elucidating the metabolic pathways, kinetics, and ultimate fate of xenobiotics and endogenous compounds. By introducing a stable isotope, such as ¹³C or ¹⁵N, into the molecular structure of this compound, researchers can trace its journey through a biological system with high specificity and sensitivity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
This guide will cover:
-
A proposed synthetic route for isotopically labeled this compound.
-
Detailed protocols for conducting in vitro metabolic studies.
-
Quantitative data on ricinine and this compound.
-
Analytical methods for the detection and quantification of this compound.
Data Presentation
The following tables summarize quantitative data related to ricinine and its metabolism, providing a basis for comparison in metabolic studies.
Table 1: Quantitative Analysis of Ricinine in Various Matrices
| Matrix | Analyte | Concentration Range | Recovery Rate (%) | Analytical Method | Reference |
| Biopesticide | Ricinine | 10 and 100 mg kg⁻¹ | 96.0 - 98.7 | UPLC | [2] |
| Human Urine | Ricinine | 0.186 - 4.15 ng/mL | - | LC-MS/MS | [1] |
| Human Urine | Ricinine | 135 - 674 µ g/g-creatinine | ~8% (estimated total) | LC-MS/MS | [3] |
| Spiked Food | Ricinine | 5, 25, and 50 µg/L | 93 - 119 | LC-MS/MS | [4] |
Table 2: Metabolic Conversion and Pharmacokinetic Data
| Process | Compound | Parameter | Value | Biological System | Reference |
| N-demethylation | Ricinine | Conversion to this compound | 0.22 mg after 3 hours | Ricinus communis leaves | [5] |
| Urinary Excretion | Ricinine | Half-life | ~15 hours | Human | [3] |
Experimental Protocols
Proposed Synthesis of [¹⁵N]-N-Demethylricinine
Objective: To synthesize [¹⁵N]-N-demethylricinine ([¹⁵N]-3-cyano-4-methoxy-2-pyridone).
Materials:
-
3-Cyano-4-methoxy-2-pyridone (unlabeled)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
[¹⁵N]-Ammonium chloride (¹⁵NH₄Cl)
-
Sodium acetate (B1210297) (NaOAc)
-
1,2-Dichloroethane (DCE)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Activation of the Pyridone:
-
Dissolve 3-cyano-4-methoxy-2-pyridone in anhydrous DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Tf₂O (1.2 equivalents) to the solution with stirring.
-
After the addition is complete, add 2-bromopyridine (2.0 equivalents) and stir the reaction mixture at room temperature for 20 minutes.
-
-
Ring Opening and ¹⁵N Incorporation:
-
To the reaction mixture, add DBU (2.0 equivalents) and stir at room temperature overnight. This is expected to form the Zincke imine intermediate.
-
Add [¹⁵N]-Ammonium chloride (¹⁵NH₄Cl, 4.0 equivalents) and sodium acetate (4.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
-
Characterization:
-
Confirm the identity and isotopic enrichment of the final product, [¹⁵N]-N-demethylricinine, using ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Metabolism of [¹⁵N]-N-Demethylricinine using Liver Microsomes
This protocol describes a typical in vitro experiment to study the metabolism of isotopically labeled this compound using liver microsomes, a common model for drug metabolism studies.
Objective: To determine the metabolic stability and identify potential metabolites of [¹⁵N]-N-demethylricinine.
Materials:
-
[¹⁵N]-N-demethylricinine
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of [¹⁵N]-N-demethylricinine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system at 37 °C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add a small volume of the [¹⁵N]-N-demethylricinine stock solution to the pre-warmed microsome mixture to initiate the reaction (final substrate concentration typically 1-10 µM).
-
Incubate the reaction mixture at 37 °C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the metabolic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. The ratio of ACN to the sample should be at least 2:1 (v/v) to ensure protein precipitation.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of ricinine and a typical experimental workflow for metabolic studies.
Caption: Metabolic interconversion of Ricinine and this compound.
Caption: Experimental workflow for in vitro metabolic studies.
Conclusion
This technical guide provides a framework for researchers interested in studying the metabolism of this compound using isotopic labeling. The proposed synthetic protocol, though theoretical, is based on established chemical principles for isotopic labeling of similar heterocyclic compounds. The detailed experimental workflow for in vitro metabolism offers a standardized approach that can be adapted to specific research needs. The quantitative data and analytical methods presented herein serve as a valuable resource for designing and interpreting metabolic studies of this compound. Further research is warranted to refine the synthesis of isotopically labeled this compound and to expand our understanding of its metabolic fate in various biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. longdom.org [longdom.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
N-Demethylricinine: An Uncharted Pharmacological Landscape
Despite its known presence as a natural metabolite and a pharmaceutical impurity, N-Demethylricinine remains a molecule of largely unexplored pharmacological relevance. A comprehensive review of existing scientific literature reveals a significant gap in the understanding of its biological effects, with a notable absence of quantitative data, detailed experimental protocols, and elucidated signaling pathways.
This compound is primarily recognized in two contexts: as a demethylated metabolite of ricinine (B1680626), a toxic alkaloid found in the castor bean plant (Ricinus communis), and as a registered impurity in the manufacturing of Gimeracil, a component of some chemotherapy regimens. While the chemistry and metabolic relationship to ricinine are documented, its intrinsic pharmacological or toxicological profile is poorly characterized.
Currently, publicly available data does not contain the necessary information to construct a detailed technical guide on the pharmacological relevance of this compound. Key missing elements include:
-
Quantitative Biological Activity: There is a lack of published studies detailing the potency or efficacy of this compound in any biological assay. Data such as IC50, EC50, or binding affinity values, which are fundamental to understanding a compound's pharmacological potential, are not available.
-
Mechanism of Action: No specific molecular targets or signaling pathways have been identified for this compound.
-
Detailed Experimental Protocols: Without published pharmacological studies, there are no experimental methodologies to report.
The parent compound, ricinine, has been investigated for its central nervous system (CNS) stimulant effects. This could suggest a potential, though entirely speculative, area for future investigation into the activity of this compound. However, it is crucial to note that demethylation can significantly alter the pharmacological properties of a molecule.
Chemical and Physical Properties
While pharmacological data is scarce, some basic chemical and physical properties of this compound have been reported.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.13 g/mol |
| CAS Number | 21642-98-8 |
| Appearance | White to Pale Yellow Solid |
| Melting Point | 276-278°C |
| Solubility | Acetonitrile (Slightly, Heated), DMSO (Slightly) |
Logical Relationship: this compound and Ricinine
The primary defined biological role of this compound is as a metabolite of ricinine. The metabolic relationship can be visualized as a simple conversion.
Future Outlook
The current state of knowledge regarding this compound presents a clear opportunity for further research. Its structural similarity to the CNS-active ricinine, coupled with its confirmed presence as a pharmaceutical impurity, underscores the need for a thorough pharmacological and toxicological evaluation. Future studies should aim to:
-
Screen this compound against a broad range of biological targets to identify potential pharmacological activity.
-
Determine its acute and chronic toxicity profiles.
-
Investigate its potential effects on the central nervous system, given the activity of its parent compound.
-
Elucidate its metabolic fate and pharmacokinetic properties in animal models.
Until such studies are conducted, the potential pharmacological relevance of this compound will remain an open question for the scientific community.
Methodological & Application
Application Notes and Protocols: N-Demethylricinine Synthesis from Ricinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-demethylricinine is the biological precursor and a metabolite of ricinine (B1680626), a toxic alkaloid found in the castor plant (Ricinus communis)[1]. The reversible N-demethylation and N-methylation of these compounds play a role in alkaloid translocation during senescence in the plant[1]. From a pharmacological and drug development perspective, the N-demethylated form of an alkaloid can exhibit different biological activities and pharmacokinetic profiles compared to its N-methylated counterpart. Therefore, the availability of a reliable synthetic route to this compound from the more abundant ricinine is of significant interest for further research.
Data Presentation
Chemical and Physical Properties
| Property | Ricinine | This compound |
| Molecular Formula | C₈H₈N₂O₂ | C₇H₆N₂O₂[2][3] |
| Molecular Weight | 164.16 g/mol | 150.13 g/mol [2][3] |
| Appearance | - | White to Pale Yellow Solid[3] |
| Melting Point | 201.5 °C | 276-278 °C[2][3] |
| Synonyms | 3-Cyano-4-methoxy-1-methyl-2(1H)-pyridinone | 1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile; 3-Cyano-2-hydroxy-4-methoxypyridine[2][3] |
| Solubility | - | Acetonitrile (Slightly, Heated), DMSO (Slightly)[3] |
Biological Interconversion Data
| Organism/Tissue | Conversion | Observations | Reference |
| Senescent yellow leaves of Ricinus communis | Ricinine to this compound | Rapid metabolism of exogenous ricinine to this compound.[1] | --INVALID-LINK-- |
| Green leaves of Ricinus communis | This compound to Ricinine | Exogenous this compound is rapidly methylated to ricinine.[1] | --INVALID-LINK-- |
Experimental Protocols
Proposed Synthesis of this compound via von Braun Reaction
This protocol is a proposed method based on the general principles of the von Braun N-demethylation reaction, which has been successfully applied to a wide range of alkaloids[4][5][6]. Caution: Cyanogen (B1215507) bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
Materials:
-
Ricinine
-
Cyanogen bromide (BrCN)
-
Anhydrous chloroform (B151607) (or other inert solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., chloroform/methanol (B129727) mixture)
Procedure:
-
Step 1: Formation of the Cyanamide (B42294) Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ricinine (1 equivalent) in anhydrous chloroform.
-
To this solution, add cyanogen bromide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, or gently reflux if no reaction is observed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The residue contains the N-cyanamide derivative of this compound.
-
-
Step 2: Hydrolysis of the Cyanamide
-
To the crude cyanamide intermediate, add a solution of aqueous hydrochloric acid (e.g., 2 M HCl).
-
Heat the mixture to reflux for 8-12 hours to effect hydrolysis. Monitor the disappearance of the cyanamide intermediate by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent, such as a chloroform/isopropanol mixture.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the pure product.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point) and compare with literature data for this compound.
-
Visualizations
References
- 1. Investigations into the N -dealkylation reaction of protected chelating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00114E [pubs.rsc.org]
- 2. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of N-Demethylricinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Demethylricinine is a metabolite of ricinine (B1680626), a toxic alkaloid found in the castor bean plant (Ricinus communis). As a biomarker for exposure to ricin, a potent toxin, the detection of this compound is of significant interest in toxicology, forensic science, and drug development. These application notes provide detailed protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique. While validated methods for the closely related compound ricinine are well-established, this document adapts these methodologies for the specific detection of this compound and outlines the necessary steps for method validation.
Analytical Methods Overview
The primary method for the quantification of this compound in biological matrices is LC-MS/MS. This technique offers superior selectivity and sensitivity compared to other methods like HPLC with UV detection, which may lack the specificity required for complex sample matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The methodology involves the ionization of the target analyte and the monitoring of specific precursor-to-product ion transitions, which provides a high degree of confidence in the identification and quantification of the analyte.
A study on the interconversion of ricinine and this compound confirmed the identity of this compound using mass spectrometry, which showed a molecular ion at m/z 150.[1] This information is foundational for developing a selective MS-based detection method.
Quantitative Data Summary
Currently, there is a lack of published, fully validated quantitative data specifically for this compound. However, the performance of a validated LC-MS/MS method for ricinine can serve as a benchmark for the expected performance of a well-developed method for this compound.
Table 1: Quantitative Performance Data for a Validated Ricinine LC-MS/MS Method in Human Urine
| Parameter | Result |
| Linearity Range | 0.0830 - 100 ng/mL |
| Limit of Detection (LOD) | 0.0830 ng/mL |
| Limit of Quantification (LOQ) | 0.250 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
Data adapted from a validated method for ricinine and is for illustrative purposes.
Table 2: Proposed Validation Parameters for this compound LC-MS/MS Method
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy ± 20%. |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Accuracy (Intra- and Inter-day) | Percent Relative Error (%RE) within ± 15% (± 20% at LLOQ). |
| Recovery | Consistent and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability established under various storage and processing conditions. |
Experimental Protocols
The following is a proposed protocol for the determination of this compound in biological matrices (e.g., urine, plasma) by LC-MS/MS. This protocol is adapted from validated methods for ricinine and should be fully validated before use in regulated studies.
Protocol 1: this compound Quantification in Urine by LC-MS/MS
1. Materials and Reagents
-
This compound analytical standard
-
This compound-¹³C₃,¹⁵N₂ internal standard (or other suitable stable isotope-labeled standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Human urine (blank)
2. Sample Preparation (Solid-Phase Extraction)
-
Thaw urine samples at room temperature.
-
Centrifuge samples at 4000 rpm for 10 minutes to remove particulates.
-
To 1 mL of urine supernatant, add the internal standard solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Instrumental Conditions
-
LC System: Agilent 1100 HPLC or equivalent
-
Column: C18 column with embedded polar groups (e.g., Phenomenex Polar RP, 100 x 2.1 mm, 4 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-7 min: 95-5% B
-
7-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
MRM Transitions (Proposed):
-
This compound: Precursor ion (Q1): m/z 151.1 -> Product ions (Q3): To be determined by infusion of the analytical standard. A likely fragmentation would involve the loss of CO (m/z 123.1) or other characteristic fragments.
-
Internal Standard: To be determined based on the labeled standard used.
-
4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.[2][3] The parameters outlined in Table 2 should be thoroughly assessed.
Visualizations
References
Application Notes and Protocols for the Isolation and Purification of N-Demethylricinine from Ricinus communis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Demethylricinine is a pyridine (B92270) alkaloid found in the castor bean plant, Ricinus communis. It is a metabolite of the more abundant alkaloid, ricinine (B1680626), and its presence is particularly noted in senescent plant tissues.[1] The interconversion between ricinine and this compound suggests a dynamic role in the plant's metabolic processes and may be of interest for researchers studying alkaloid biosynthesis, plant senescence, and natural product chemistry.[1][2] These application notes provide detailed protocols for the isolation and purification of this compound from Ricinus communis leaves, enabling further investigation into its biological activities and potential applications.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₂ | [3] |
| Molecular Weight | 150.13 g/mol | [3] |
| Melting Point | 276-278°C | [3] |
| Appearance | White crystalline solid | Inferred from related compounds |
| IUPAC Name | 3-cyano-4-methoxy-1,2-dihydropyridin-2-one | [3] |
Table 2: Chromatographic Parameters for Separation of Ricinine and this compound
| Chromatographic Method | Stationary Phase | Mobile Phase | Detection | RF Value (this compound) | RF Value (Ricinine) | Reference |
| Thin-Layer Chromatography (TLC) | Silica (B1680970) Gel PF254 | n-butanol:acetic acid:water (4:1:1, v/v/v) | UV (254 nm) | 0.55 | 0.70 | [1] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Acetonitrile (B52724)/Water with formic acid | UV or MS | Not specified | Not specified | [4][5] |
Table 3: Representative Alkaloid Content in Ricinus communis (for context)
| Compound | Plant Material | Concentration Range | Method | Reference |
| Ricinine | Leaves | 66 - 88 mg/g of crude extract powder | Methanolic Extraction | [6] |
| Ricinine | Seeds (bagasse) | 9.17 - 18.25 µg/mL of methanolic extract | Methanolic Extraction, HPLC | [7] |
| This compound | Senescent Leaves | Present, but yield not quantified in preparative scale | Methanolic Extraction, TLC | [1] |
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloid Mixture from Ricinus communis Leaves
This protocol is adapted from established methods for alkaloid extraction from plant material.[1][6]
1. Plant Material Collection and Preparation: a. Collect senescent (yellowing) leaves of Ricinus communis, as they have been shown to have a higher conversion of ricinine to this compound.[1] b. Wash the leaves thoroughly with distilled water to remove any surface contaminants. c. Freeze the leaves immediately using liquid nitrogen to quench metabolic processes. d. Grind the frozen leaves into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction: a. Transfer the powdered leaf material to a large Erlenmeyer flask. b. Add methanol (B129727) to the flask in a 1:10 ratio (w/v) of plant material to solvent (e.g., 100 g of powder in 1 L of methanol). c. Macerate the mixture by stirring at room temperature for 24 hours. d. Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid plant debris. e. Re-extract the plant debris with methanol twice more, combining all the filtrates. f. Evaporate the combined methanolic extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude alkaloid extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol provides a general framework for the purification of this compound from the crude extract using silica gel column chromatography.
1. Preparation of the Column: a. Prepare a slurry of silica gel 60 (70-230 mesh) in a suitable non-polar solvent (e.g., chloroform (B151607) or a hexane-ethyl acetate (B1210297) mixture). b. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then equilibrate the column by running the initial mobile phase through it.
2. Sample Loading: a. Dissolve a portion of the crude alkaloid extract in a minimal amount of the initial mobile phase. b. Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica gel, and evaporating the solvent. c. Carefully load the sample onto the top of the prepared column.
3. Elution: a. Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., methanol). A stepwise or linear gradient can be employed. A suggested gradient could be from 100% chloroform to a final concentration of 10% methanol in chloroform. b. Collect fractions of the eluate in test tubes.
4. Fraction Analysis: a. Monitor the separation by spotting aliquots of each fraction onto a TLC plate (Silica Gel 60 F254). b. Develop the TLC plate using a mobile phase of n-butanol:acetic acid:water (4:1:1, v/v/v). c. Visualize the spots under UV light at 254 nm. This compound should have a lower RF value (approx. 0.55) than ricinine (approx. 0.70). d. Combine the fractions that contain pure this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
Preparative HPLC can be used for final purification to achieve high purity.
1. HPLC System and Column: a. Use a preparative HPLC system equipped with a UV detector. b. A reversed-phase C18 column is a suitable choice for separating pyridine alkaloids.
2. Mobile Phase: a. A common mobile phase for the separation of ricinine and related compounds is a gradient of acetonitrile in water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[4][5] b. A typical gradient could start with 5-10% acetonitrile and ramp up to 50-60% acetonitrile over 20-30 minutes.
3. Sample Preparation and Injection: a. Dissolve the partially purified this compound fraction from column chromatography in the initial mobile phase. b. Filter the sample through a 0.45 µm syringe filter before injection. c. Inject the sample onto the column.
4. Fraction Collection: a. Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 310 nm). b. Collect the peak corresponding to this compound. The retention time will need to be determined by analytical HPLC with a reference standard if available.
5. Post-Purification: a. Evaporate the solvent from the collected fraction under reduced pressure. b. The purity of the final product can be assessed by analytical HPLC, mass spectrometry, and NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Proposed enzymatic demethylation of ricinine to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]
- 4. Separation of Ricinine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Quantification of Ricinine and Abrine in Human Plasma by HPLC-MS/MS: Biomarkers of Exposure to Ricin and Abrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Effect of Salicylic Acid in the Yield of Ricinine in Ricinus communis under Greenhouse Condition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Validated Assay for N-Demethylricinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Demethylricinine is a key metabolite of ricinine (B1680626), a toxic alkaloid found in the castor bean plant (Ricinus communis). The accurate quantification of this compound is crucial for toxicological studies, forensic investigations, and in the development of potential therapeutics or antidotes related to ricin exposure. These application notes provide a comprehensive guide to developing and validating a robust analytical assay for this compound in biological matrices, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocols and validation parameters are based on established methodologies for the parent compound, ricinine, and are in accordance with international guidelines such as the ICH M10 on Bioanalytical Method Validation[1][2][3][4].
Metabolic Pathway of Ricinine
This compound and ricinine are interconvertible within the castor plant, indicating a dynamic metabolic relationship. The primary transformation involves the N-demethylation of ricinine to form this compound. This process can be reversed through N-methylation. Understanding this pathway is essential for interpreting analytical results, as the presence of one compound may be indicative of the other.
Experimental Workflow for Assay Development
The development of a validated assay for this compound follows a structured workflow, from initial method development and optimization to full validation according to regulatory standards.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for ricinine extraction from biological matrices such as plasma and urine[5].
Materials:
-
Biological matrix (e.g., human plasma, urine)
-
This compound certified reference material
-
Internal Standard (IS): this compound-¹³C₃,¹⁵N₂ or a structurally similar compound
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To 100 µL of the biological matrix, add the internal standard to a final concentration of 50 ng/mL. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound standard solution.
-
Protein Precipitation (for plasma/serum): Add 300 µL of acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step (or the diluted urine sample) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following parameters are suggested and should be optimized for the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 151.0 | To be determined | To be optimized |
| This compound (Quantifier) | 151.0 | To be determined | To be optimized |
| This compound (Qualifier) | 151.0 | To be determined | To be optimized |
| Internal Standard | e.g., 156.0 | To be determined | To be optimized |
Note: The precursor ion for this compound (C₇H₆N₂O₂) is based on its molecular weight of 150.13 g/mol , with the [M+H]⁺ ion being approximately 151.0 m/z. Product ions need to be determined by infusing a standard solution and performing a product ion scan. Likely fragmentations could involve the loss of CO (28 Da) or other neutral losses from the pyridone ring structure.
Assay Validation Parameters
The developed assay must be validated according to ICH M10 guidelines to ensure its suitability for the intended purpose[1][2][3][4]. The following tables summarize the key validation parameters and their typical acceptance criteria.
Table 1: Summary of Bioanalytical Method Validation Parameters
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte and IS from other endogenous components in the matrix. | No significant interfering peaks at the retention times of the analyte and IS in at least six independent sources of blank matrix. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | To demonstrate the relationship between the instrument response and the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured values to the true values and the reproducibility of the measurements. | Mean accuracy within ±15% of the nominal concentration (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5. Accuracy within ±20% and precision ≤20%. |
| Carryover | To assess the influence of a high concentration sample on a subsequent blank sample. | The response in the blank sample following the highest calibration standard should be ≤20% of the LLOQ response. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | To ensure that diluting a sample with a concentration above the ULOQ provides accurate results. | Accuracy and precision of the diluted samples should be within ±15%. |
Table 2: Example Quantitative Data for Assay Validation (Hypothetical)
This table presents hypothetical data that would be generated during the validation of the this compound assay.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (CV%) (n=6) | Inter-day Accuracy (%) (3 days, n=18) | Inter-day Precision (CV%) (3 days, n=18) |
| LLOQ | 0.5 | 95.8 | 8.2 | 97.1 | 10.5 |
| Low QC | 1.5 | 102.3 | 6.5 | 101.5 | 7.8 |
| Mid QC | 50 | 98.9 | 4.1 | 99.4 | 5.3 |
| High QC | 150 | 101.2 | 3.5 | 100.8 | 4.1 |
Table 3: Stability Assessment of this compound in Human Plasma (Hypothetical)
| Stability Condition | Duration | Temperature | Mean Concentration (ng/mL) vs. Nominal | Accuracy (%) |
| Freeze-Thaw | 3 cycles | -20°C to RT | Low QC: 1.48, High QC: 148.2 | 98.7, 98.8 |
| Short-Term (Bench-top) | 4 hours | Room Temp. | Low QC: 1.52, High QC: 151.0 | 101.3, 100.7 |
| Long-Term | 30 days | -80°C | Low QC: 1.45, High QC: 146.5 | 96.7, 97.7 |
| Post-Preparative | 24 hours | 4°C (Autosampler) | Low QC: 1.51, High QC: 149.3 | 100.7, 99.5 |
Conclusion
The development of a validated assay for this compound is achievable by adapting established LC-MS/MS methodologies for ricinine and adhering to stringent validation guidelines. The protocols and data presented in these application notes provide a solid framework for researchers and scientists to establish a reliable and robust method for the quantification of this important metabolite. This will, in turn, facilitate further research into the toxicology and metabolism of ricinine and support the development of countermeasures against ricin exposure.
References
- 1. worldwide.com [worldwide.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. Quantification of Ricinine and Abrine in Human Plasma by HPLC-MS/MS: Biomarkers of Exposure to Ricin and Abrin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Demethylricinine as a Biomarker for Ricin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricin, a highly potent toxin found in the seeds of the castor bean plant (Ricinus communis), poses a significant threat as a bioterrorism agent. Timely and accurate detection of ricin exposure is critical for effective medical intervention. While direct detection of the ricin protein is possible, its rapid clearance from the body presents a narrow window for analysis. N-demethylricinine, a metabolite of ricinine (B1680626), another component of the castor bean, serves as a valuable biomarker for diagnosing ricin exposure. Its presence in biological samples, such as urine and blood, provides a reliable indication of exposure to castor bean products, including ricin.
These application notes provide a comprehensive overview of the use of this compound as a biomarker for ricin exposure, including detailed experimental protocols for its detection and quantification.
Data Presentation
The following tables summarize quantitative data from various studies on the detection of ricinine, which is often used as a surrogate marker for this compound, in biological samples. This data is essential for establishing baseline and exposure levels in clinical and forensic settings.
Table 1: Quantitative Parameters for Ricinine Detection by LC-MS/MS
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Urine | LC-MS/MS | 0.080 ng/mL | [1] |
| Limit of Quantitation (LOQ) | Plasma | UHPLC-MS/MS | 0.4 ng/mL | [2] |
| Urine | UHPLC-MS/MS | 2 ng/mL | [2] | |
| Linear Range | Plasma | HPLC-MS/MS | 0.300 - 300 ng/mL | [3][4] |
| Blood | HPLC-MS/MS | 0.300 - 300 ng/mL | [3][4] |
Table 2: Reported Concentrations of Ricinine in Human Samples
| Exposure Status | Matrix | Concentration Range | Notes | Reference |
| Presumed Unexposed | Urine | 0.186 - 4.15 ng/mL | Detected in 1.2% of 989 individuals | [1] |
| Intentional Ingestion | Serum | 23 - 33 ng/mL | Measured 10-29 hours post-exposure | [5] |
| Urine | 20 - 58 ng/mL | Measured 12-41 hours post-exposure | [5] | |
| Non-lethal Ingestion | Urine | Up to 674 µ g/g-creatinine | Peak excretion around 23 hours post-exposure |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and analysis of this compound and its precursor, ricinine, from biological matrices. The primary analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol 1: Solid-Phase Extraction (SPE) of Ricinine and this compound from Urine
This protocol is adapted from established methods for ricinine extraction and is applicable for this compound with minor modifications.
Materials:
-
Urine sample
-
Internal standard (e.g., ¹³C-labeled ricinine or this compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE cartridges (e.g., Strata-X, 33 µm polymeric reversed phase, 60 mg/well 96-well plate)
-
Centrifuge
-
SPE manifold or automated SPE system
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Transfer 150 µL of the supernatant to a clean tube.
-
Add the internal standard solution and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE sorbent bed with 1150 µL of methanol.
-
Equilibrate the sorbent bed with 1150 µL of HPLC grade water.[1]
-
-
Sample Loading:
-
Load the 150 µL prepared urine sample onto the conditioned SPE sorbent bed.[1]
-
-
Washing:
-
Wash the sorbent bed with 1150 µL of 5% methanol in water.[1]
-
-
Elution:
-
Elute the analytes with 800 µL of acetonitrile into a clean collection plate or tube.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a proposed method based on typical parameters for similar small molecules and should be optimized in the laboratory.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., Luna Omega Polar C18, 50 x 2.1 mm, 1.6 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 151.0 (for [M+H]⁺ of this compound)
-
Product Ions (Q3): To be determined by infusion of an this compound standard. Likely fragments would involve loss of CO, HCN, or CH₃.
-
Collision Energy: To be optimized for each transition.
-
Internal Standard: A stable isotope-labeled this compound should be used, with corresponding precursor and product ions.
Visualizations
The following diagrams illustrate the metabolic relationship between ricinine and this compound and a typical experimental workflow for their analysis.
References
Application Notes and Protocol for N-Demethylricinine Stability Testing in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Demethylricinine is a significant metabolite of ricinine (B1680626), an alkaloid found in the castor bean plant (Ricinus communis)[1][2]. Understanding the stability of this compound in plasma is crucial for preclinical and clinical pharmacokinetic and toxicokinetic studies. Degradation of the analyte in plasma samples can lead to an underestimation of its concentration, resulting in inaccurate data interpretation[3]. These application notes provide a detailed protocol for assessing the stability of this compound in plasma under various storage and handling conditions, ensuring the integrity and reliability of bioanalytical data. The protocol covers freeze-thaw stability, short-term (bench-top) stability, and long-term stability.
Potential Degradation Pathways
This compound, with its pyridone structure, is susceptible to enzymatic and chemical degradation in a complex biological matrix like plasma. Potential degradation pathways may include oxidation, hydrolysis of the nitrile group, and enzymatic modifications by plasma enzymes. The interconversion between ricinine and this compound through methylation and demethylation processes has been observed in plant tissues, suggesting that similar enzymatic processes could potentially occur in plasma[2].
Experimental Protocols
This section outlines the detailed methodologies for conducting stability tests of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Blank plasma (with anticoagulant, e.g., K2-EDTA) from the relevant species
-
Internal Standard (IS) - a structurally similar compound, if available (e.g., isotopically labeled this compound or a stable analog)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Phosphate buffered saline (PBS), pH 7.4
Stock and Working Solutions Preparation
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in an appropriate solvent (e.g., Methanol or DMSO) to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the primary stock solution with an appropriate solvent (e.g., 50:50 ACN:Water) to create working solutions for spiking into plasma.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the IS in a similar manner.
Plasma Sample Preparation
-
Spiking: Spike blank plasma with this compound working solutions to achieve at least two concentration levels: a low quality control (LQC) and a high quality control (HQC) concentration. The concentrations should be within the expected range of the bioanalytical assay.
-
Homogenization: Gently vortex the spiked plasma samples to ensure homogeneity.
Analytical Method: LC-MS/MS
A validated LC-MS/MS method is essential for the accurate quantification of this compound. The following is a general approach based on methods for similar small molecules[4][5][6]:
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of spiked plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the IS need to be optimized.
-
Stability Testing Protocols
For each stability test, analyze the samples in triplicate and compare the mean concentration to that of freshly prepared (time zero) samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
This test evaluates the stability of this compound after repeated freezing and thawing cycles.
-
Prepare LQC and HQC samples in plasma.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles[7].
-
After the final thaw, process and analyze the samples.
This test assesses the stability of this compound in plasma at room temperature for a duration that simulates the sample handling process.
-
Prepare LQC and HQC samples in plasma.
-
Keep the samples at room temperature (e.g., 20-25°C) for a predefined period (e.g., 4, 8, or 24 hours).
-
At each time point, process and analyze the samples.
This test determines the stability of this compound in plasma under the intended long-term storage conditions.
-
Prepare multiple sets of LQC and HQC samples in plasma.
-
Store the samples at the proposed storage temperature (e.g., -20°C or -80°C).
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw, process, and analyze them.
-
The duration of the study should be equal to or longer than the period for which clinical or preclinical samples will be stored[8].
Data Presentation
Summarize the quantitative data from the stability tests in clearly structured tables for easy comparison. The tables should include the storage condition, duration, nominal concentration, measured concentration (mean ± SD), and the percentage of nominal concentration.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma (Illustrative Data)
| Concentration Level | Number of Freeze-Thaw Cycles | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, Mean ± SD, n=3) | % of Nominal Conc. |
| LQC | 1 | 50 | 48.5 ± 2.1 | 97.0 |
| HQC | 1 | 500 | 495.2 ± 15.3 | 99.0 |
| LQC | 3 | 50 | 47.9 ± 2.5 | 95.8 |
| HQC | 3 | 500 | 490.1 ± 18.2 | 98.0 |
| LQC | 5 | 50 | 46.5 ± 3.0 | 93.0 |
| HQC | 5 | 500 | 485.6 ± 20.1 | 97.1 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature (Illustrative Data)
| Concentration Level | Storage Duration (hours) | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, Mean ± SD, n=3) | % of Nominal Conc. |
| LQC | 0 | 50 | 50.2 ± 1.8 | 100.4 |
| HQC | 0 | 500 | 501.5 ± 12.5 | 100.3 |
| LQC | 4 | 50 | 49.1 ± 2.0 | 98.2 |
| HQC | 4 | 500 | 498.3 ± 14.1 | 99.7 |
| LQC | 8 | 50 | 48.5 ± 2.2 | 97.0 |
| HQC | 8 | 500 | 495.7 ± 16.8 | 99.1 |
| LQC | 24 | 50 | 47.2 ± 2.8 | 94.4 |
| HQC | 24 | 500 | 489.9 ± 19.3 | 98.0 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C (Illustrative Data)
| Concentration Level | Storage Duration (months) | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, Mean ± SD, n=3) | % of Nominal Conc. |
| LQC | 1 | 50 | 49.8 ± 1.9 | 99.6 |
| HQC | 1 | 500 | 499.1 ± 13.7 | 99.8 |
| LQC | 3 | 50 | 48.9 ± 2.3 | 97.8 |
| HQC | 3 | 500 | 496.4 ± 15.9 | 99.3 |
| LQC | 6 | 50 | 48.1 ± 2.6 | 96.2 |
| HQC | 6 | 500 | 492.8 ± 17.4 | 98.6 |
| LQC | 12 | 50 | 47.5 ± 3.1 | 95.0 |
| HQC | 12 | 500 | 488.2 ± 21.0 | 97.6 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound stability testing in plasma.
This comprehensive protocol provides a robust framework for evaluating the stability of this compound in plasma. Adherence to these guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.
References
- 1. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 8. database.ich.org [database.ich.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of N-Demethylricinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Demethylricinine is a demethylated metabolite of ricinine (B1680626), an alkaloid found in the castor bean plant (Ricinus communis)[1][2]. While ricinine itself is known to be toxic, the cytotoxic potential of this compound is an area of active investigation[3]. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound using established cell-based assays. The protocols detailed below are designed to be adaptable to various cancer cell lines and research objectives.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± [SD] | |
| [Concentration 1] | [Value] ± [SD] | |
| [Concentration 2] | [Value] ± [SD] | [Calculated Value] |
| [Concentration 3] | [Value] ± [SD] | |
| [Concentration 4] | [Value] ± [SD] | |
| [Concentration 5] | [Value] ± [SD] |
Table 2: Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± [SD] |
| [Concentration 1] | [Value] ± [SD] |
| [Concentration 2] | [Value] ± [SD] |
| [Concentration 3] | [Value] ± [SD] |
| [Concentration 4] | [Value] ± [SD] |
| [Concentration 5] | [Value] ± [SD] |
| Positive Control (Lysis Buffer) | 100 ± [SD] |
Table 3: Apoptosis Induction as Determined by Flow Cytometry (Annexin V/PI Staining)
| Concentration of this compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| [Concentration 1] | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| [Concentration 2] | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| [Concentration 3] | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
Experimental Protocols
1. Cell Culture and Treatment
A variety of human cancer cell lines can be utilized to assess the cytotoxic effects of this compound. The choice of cell line should be guided by the specific research question. For instance, oral squamous cell carcinoma (SAS cells) have been used to test ricinine analogues[4]. Other rapidly proliferating tumor cell lines such as A549 (lung carcinoma) and HT29 (colon adenocarcinoma) could also be considered[5].
-
Materials:
-
Selected cancer cell line (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in a suitable solvent like DMSO)[6]
-
Vehicle control (e.g., DMSO)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture the selected cancer cells in complete medium in a humidified incubator.
-
Seed the cells into 96-well plates (for MTT and LDH assays) or 6-well plates (for apoptosis assay) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. A typical seeding density is 1 x 10^4 to 5 x 10^4 cells/well for a 96-well plate[7].
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%)[8].
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
2. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[9].
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
-
-
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Caution: Some plant extracts can interfere with the MTT assay, leading to false-positive results[10]. It is advisable to include appropriate controls and potentially validate the results with an alternative assay.
3. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is an indicator of cell membrane integrity loss[11][12].
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane[13]. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product[12]. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.
-
Materials:
-
LDH cytotoxicity assay kit (commercially available kits provide all necessary reagents)
-
Microplate reader
-
-
Protocol:
-
After the treatment period, carefully collect the cell culture supernatant from each well of the 96-well plate.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a new 96-well plate and then adding the reaction mixture provided in the kit.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
To determine the maximum LDH release, a positive control is prepared by treating cells with a lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100
-
4. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells[14].
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
After treatment in 6-well plates, collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension[14].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of the related compound ricin, which induces apoptosis through pathways involving JNK and caspase activation, a similar mechanism can be hypothesized for this compound[15][16].
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]
- 2. CAS:21642-98-8|N-Demethyl Ricinine - Drug Delivery [ebclink.com]
- 3. Medical Countermeasures against Ricin Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new selective cytotoxic ricinine analogues against oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. japsonline.com [japsonline.com]
- 8. scielo.br [scielo.br]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity, Apoptosis, Migration Inhibition, and Autophagy-Induced by Crude Ricin from Ricinus communis Seeds in A549 Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The induction of apoptosis by Shiga toxins and ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ricin A-chain requires c-Jun N-terminal kinase to induce apoptosis in nontransformed epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate N-Demethylricinine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Demethylricinine is an alkaloid found in the castor-oil plant (Ricinus communis) and is a demethylated metabolite of the better-known alkaloid, ricinine.[1][2] While research has established its presence and relationship to ricinine, comprehensive studies on its specific biological activities at the cellular level are not extensively documented.[3][4][5] These application notes provide a framework of cell-based assays to systematically evaluate the potential cytotoxic, anti-proliferative, and mechanistic activities of this compound. The following protocols are based on established methodologies for the characterization of natural products in a drug discovery context.[6][7]
Cytotoxicity and Viability Assays
The initial assessment of a novel compound involves determining its effect on cell viability and identifying its cytotoxic concentration range. Several robust methods are available, each with a distinct biochemical basis.[7][8][9]
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
LDH Release Assay Protocol
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[9]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Use a positive control of cells lysed with a lysis buffer to determine the maximum LDH release. Calculate the percentage of cytotoxicity.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT | 24 | 150.2 ± 12.5 |
| 48 | 98.6 ± 8.9 | ||
| 72 | 65.3 ± 5.7 | ||
| A549 | MTT | 24 | > 200 |
| 48 | 180.4 ± 15.1 | ||
| 72 | 125.8 ± 10.3 | ||
| HeLa | LDH | 48 | 110.5 ± 9.2 |
| A549 | LDH | 48 | 195.7 ± 18.4 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Apoptosis Assays
To determine if cytotoxicity is mediated by programmed cell death, apoptosis assays are crucial.
Annexin V/Propidium Iodide (PI) Staining Protocol
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation: Apoptotic Effect of this compound on HeLa Cells (48h)
| Treatment Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 50 | 70.8 ± 3.5 | 15.6 ± 1.8 | 13.6 ± 1.5 |
| 100 | 45.3 ± 4.2 | 30.1 ± 2.9 | 24.6 ± 2.3 |
| 150 | 20.7 ± 3.8 | 45.8 ± 4.1 | 33.5 ± 3.7 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Cell Cycle Analysis
To investigate if this compound affects cell proliferation by arresting the cell cycle at a specific phase.
Propidium Iodide (PI) Staining for Cell Cycle Analysis Protocol
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Data Presentation: Cell Cycle Distribution in HeLa Cells after 24h Treatment
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| 50 | 65.2 ± 4.0 | 20.1 ± 2.2 | 14.7 ± 1.8 |
| 100 | 75.8 ± 4.5 | 12.5 ± 1.7 | 11.7 ± 1.5 |
| 150 | 80.1 ± 5.1 | 8.3 ± 1.3 | 11.6 ± 1.4 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Signaling Pathway Analysis
To elucidate the mechanism of action, it is important to investigate the effect of this compound on key signaling pathways, such as a hypothetical pro-apoptotic pathway.
Western Blot Protocol for Apoptotic Pathway Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, providing insights into the activation or inhibition of signaling cascades.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: General experimental workflow for evaluating this compound activity.
Caption: Hypothetical pro-apoptotic signaling pathway modulated by this compound.
References
- 1. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]
- 2. CAS:21642-98-8|N-Demethyl Ricinine - Drug Delivery [ebclink.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cell-Based Assays [sigmaaldrich.com]
- 9. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of N-Demethylricinine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Demethylricinine is a pyridine (B92270) alkaloid found in plants of the Ricinus genus, most notably Ricinus communis (the castor bean plant). It is the immediate biosynthetic precursor to ricinine (B1680626), a more abundant and well-studied alkaloid in the plant.[1] The structural similarity between this compound and ricinine suggests that extraction methodologies can be adapted from established protocols for ricinine. These application notes provide a comprehensive overview of potential extraction and purification strategies for this compound from plant material, primarily focusing on the leaves of Ricinus communis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective extraction and purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₂ | [2][3] |
| Molecular Weight | 150.13 g/mol | [2][3] |
| Melting Point | 276-278°C | [2][3] |
| Appearance | White to pale yellow solid | [2] |
| Solubility | Slightly soluble in Acetonitrile (heated) and DMSO. | [2] |
| Hygroscopicity | Hygroscopic | [2] |
Biosynthetic Pathway of Ricinine
This compound is a key intermediate in the de novo biosynthetic pathway of ricinine in Ricinus communis. The final step in ricinine synthesis is the N-methylation of this compound. Understanding this relationship is important for researchers studying the biosynthesis of these alkaloids.
Caption: Biosynthesis of Ricinine from this compound.
Recommended Extraction Protocols
While specific optimized protocols for this compound are not widely published, methods for the structurally similar ricinine can be adapted. The choice of method will depend on the available equipment, desired yield, and scale of extraction.
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
MAE is a rapid and efficient method for extracting alkaloids from plant tissues. The following protocol is adapted from a method for ricinine extraction.
Materials and Equipment:
-
Dried and powdered leaves of Ricinus communis
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 1 gram of dried, powdered Ricinus communis leaf material.
-
Solvent Addition: Add the plant material to a microwave extraction vessel. Add a 9:1 mixture of Methanol:Ethyl Acetate at a solvent-to-sample ratio of 25:1 (v/w).
-
Microwave Extraction: Place the vessel in the microwave extractor and apply the following conditions:
-
Temperature: 125°C
-
Microwave Power: 500 W
-
Time: 15 minutes
-
-
Filtration: After extraction and cooling, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract containing this compound.
Quantitative Data for a Related Compound (Ricinine) using MAE:
| Parameter | Range Studied | Optimal Condition for Ricinine | Reference |
| Temperature | 125 - 175°C | 125°C | [4] |
| Microwave Power | 500 - 1000 W | 500 W | [4] |
| Extraction Time | 5 - 15 min | 15 min | [4] |
| Solvent Composition (% EtOAc in MeOH) | 10 - 90% | 10% | [4] |
| Solvent-to-Sample Ratio (mL/g) | 25:1 - 50:1 | 25:1 | [4] |
Protocol 2: Negative Pressure Cavitation-Assisted Extraction
This method, described in a patent for ricinine extraction, offers high yield and is suitable for larger-scale production.
Materials and Equipment:
-
Dried and powdered Ricinus communis plant material (leaves, stems, or seeds)
-
Ethanol (B145695) (75% aqueous solution)
-
Negative pressure cavitation extractor
-
Filter press
-
Macroporous adsorbent resin (e.g., D101 type)
-
Rotary evaporator
Procedure:
-
Extraction: Mix the powdered plant material with a 75% ethanol solution. Perform negative pressure cavitation extraction for approximately 100 minutes. Repeat the extraction process up to 5 times.
-
Filtration: Filter the combined extracts to remove solid plant material.
-
Resin Adsorption: Mix the filtrate with D101 macroporous adsorbent resin and evaporate the solvent.
-
Column Chromatography: Pack the resin-extract mixture into a column.
-
Elution of Impurities: Wash the column with deionized water followed by petroleum ether to remove impurities.
-
Elution of this compound: Elute the target compound with cold ethanol (4-5°C).
-
Concentration and Crystallization: Collect the fractions containing this compound, concentrate them using a rotary evaporator, and obtain the crude product. Further purification can be achieved by recrystallization.
Purification of this compound
Following initial extraction, the crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.
Purification by Column Chromatography and Recrystallization
Materials and Equipment:
-
Crude this compound extract
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., Dichloromethane:Methanol:Water)
-
Glass column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Column Preparation: Prepare a silica gel column equilibrated with the chosen solvent system. A system of dichloromethane-methanol-water (93:35:72 v/v/v) has been used for the separation of the related alkaloid ricinine.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions using TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them using a rotary evaporator.
-
Recrystallization: Dissolve the concentrated solid in a minimal amount of a suitable hot solvent (e.g., an ether-ethanol mixture) and allow it to cool slowly to form crystals of pure this compound.
-
Drying: Filter the crystals and dry them under vacuum.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: From Plant to Pure Compound Workflow.
Concluding Remarks
The protocols outlined in these application notes provide a strong foundation for the successful extraction and purification of this compound from Ricinus communis. Researchers are encouraged to optimize these methods based on their specific experimental goals and available resources. Given the hygroscopic nature of this compound, appropriate storage conditions are recommended to maintain the integrity of the purified compound. Further analytical techniques such as HPLC, Mass Spectrometry, and NMR should be employed for the definitive identification and purity assessment of the final product.
References
Application Note: Chromatographic Separation of Ricinine and N-Demethylricinine
Introduction
Ricinine (B1680626), a toxic alkaloid, and its metabolite, N-demethylricinine, are important biomarkers for exposure to ricin, a highly potent toxin derived from the castor bean plant (Ricinus communis). The accurate and efficient separation and quantification of these two compounds are critical in various fields, including toxicology, forensic science, and drug development. This application note provides detailed protocols for the chromatographic separation of ricinine and this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry.
Analyte Information
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Ricinine | 3-cyano-4-methoxy-N-methyl-2-pyridone | C₈H₈N₂O₂ | 164.16 |
| This compound | 3-cyano-4-methoxy-2-pyridone | C₇H₆N₂O₂ | 150.13 |
Chromatographic Methods and Protocols
Several chromatographic methods have been developed for the analysis of ricinine, and these can be adapted for the simultaneous analysis of this compound. The choice of method may depend on the matrix, required sensitivity, and available instrumentation.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is suitable for the quantification of ricinine and this compound in biological matrices such as plasma and urine.
Sample Preparation (Plasma/Urine)
-
Protein Precipitation: To 100 µL of plasma or urine sample, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., ¹³C-labeled ricinine).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Chromatographic Conditions
| Parameter | Description |
| Column | Polar RP, C18 with embedded polar groups (e.g., Phenomenex Synergi 2.5 µm Polar-RP, 100 x 2 mm)[1] |
| Mobile Phase A | 10% Methanol (B129727) in Water with 5 mM Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 5 mM Formic Acid[1] |
| Gradient | Hold at 7% B for 0.5 min, ramp to 50% B over 1.5 min, hold at 50% B for 1.1 min, return to 7% B for 3.9 min[1] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ricinine: 165 -> 82 m/z (quantification), 165 -> 138 m/z (confirmation); this compound: 151 -> 123 m/z (quantification), 151 -> 94 m/z (confirmation) |
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers faster analysis times and higher resolution, making it ideal for high-throughput screening.
Sample Preparation (Solid Samples e.g., Feed, Plant Material)
-
Extraction: Extract 1 g of homogenized sample with 10 mL of methanol by shaking for 30 minutes.[2]
-
Centrifugation: Centrifuge the extract at 5,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Chromatographic Conditions
| Parameter | Description |
| Column | C18 (e.g., Phenomenex Luna Omega Polar C18, 50 x 2.1 mm, 1.6 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Gradient | A suitable gradient would start at a low percentage of B, ramp up to a high percentage to elute the compounds, followed by a re-equilibration step. A typical run time is around 5 minutes.[4] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 2 µL |
| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | As in Method 1 |
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of ricinine. Data for this compound is less commonly reported but is expected to have similar performance characteristics.
| Parameter | HPLC-MS/MS (Plasma) | UHPLC-MS/MS (Urine/Plasma) |
| Linearity Range (Ricinine) | 0.300 - 300 ng/mL[1] | 0.4 - 500 ng/mL (plasma), 2 - 500 ng/mL (urine)[4] |
| Coefficient of Determination (R²) | 0.998 ± 0.002[1] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.300 ng/mL[1] | 0.4 ng/mL (plasma), 2 ng/mL (urine)[4] |
| Accuracy (% Relative Error) | < 10%[1] | Within ±15% |
| Precision (% Relative Standard Deviation) | < 19%[1] | < 15% |
Visualizations
Caption: Experimental workflow for the chromatographic analysis of ricinine and this compound.
Caption: Principle of reversed-phase chromatographic separation for ricinine and this compound.
Conclusion
The described HPLC-MS/MS and UHPLC-MS/MS methods provide sensitive and reliable means for the simultaneous separation and quantification of ricinine and this compound. The choice of the specific method and sample preparation protocol should be guided by the sample matrix and the analytical requirements. These protocols are valuable for researchers, scientists, and drug development professionals working with these compounds.
References
- 1. Quantification of Ricinine and Abrine in Human Plasma by HPLC-MS/MS: Biomarkers of Exposure to Ricin and Abrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Analysis of a Ricin Biomarker, Ricinine, in 989 Individual Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Spectroscopic Analysis of N-Demethylricinine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Demethylricinine (3-cyano-4-methoxy-2-pyridone) is an alkaloid and a key metabolite of ricinine (B1680626), found in the castor plant (Ricinus communis)[1][2]. Its identification and quantification are crucial in various fields, including toxicology, as it can serve as a biomarker for ricin exposure, and in pharmaceutical manufacturing, where it may be present as an impurity in the production of drugs like Gimeracil[3]. The interconversion between ricinine and this compound is linked to the aging process in the plant, with N-demethylation occurring in senescent leaves and N-methylation in green leaves[1][2]. This document provides a comprehensive overview of the spectroscopic techniques used for the characterization of this compound and detailed protocols for its analysis.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₇H₆N₂O₂ | [3][4] |
| Molecular Weight | 150.13 g/mol | [3][4] |
| CAS Number | 21642-98-8 | [3][4] |
| Melting Point | 276-278°C | [3] |
| Synonyms | 3-Cyano-4-methoxy-2-pyridone, 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | [1][3] |
| Appearance | Neat (as a solid) | [3] |
| Elemental Analysis (Calculated) | C: 56.00%, H: 4.03%, N: 18.66%, O: 21.33% | [1] |
Spectroscopic Data Summary
A combination of spectroscopic methods is required for the unambiguous identification of this compound. The characteristic data from major techniques are compiled below.
| Spectroscopic Technique | Key Findings | Reference |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 150. High-Resolution MS (HRMS): 150.0444. | [1] |
| UV-Vis Spectroscopy | In Water or 1 N HCl: λmax at 304 nm and 252 nm. In 1 N NaOH: The main absorption peak shifts to 292 nm. | [1] |
| Infrared (IR) Spectroscopy | Confirms the presence of a cyano (-C≡N) functional group. | [1] |
| NMR Spectroscopy | The chemical shifts for protons at positions 5 and 6 are in approximately the same position as those in the parent compound, ricinine. | [1] |
Experimental Protocols and Methodologies
Detailed protocols for the spectroscopic analysis of this compound are provided below. These are generalized methodologies and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.
-
If required, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Data Interpretation:
-
¹H NMR: Analyze the chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns) to assign protons to their respective positions in the molecule. The signals for the protons at the 5 and 6 positions of the pyridone ring are expected.
-
¹³C NMR: Identify the number of unique carbon signals and their chemical shifts to account for all seven carbon atoms in the structure, including the cyano, methoxy (B1213986), and pyridone ring carbons.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion M⁺.
-
Perform a full scan analysis over a relevant m/z range (e.g., m/z 50-300).
-
For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement to four decimal places.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Data Interpretation:
-
The base peak corresponding to the molecular ion (M⁺) should be observed at m/z 150.
-
HRMS data should yield a mass that corresponds to the elemental formula C₇H₆N₂O₂ (calculated mass: 150.0429)[1]. The experimentally observed value of 150.0444 confirms this composition[1].
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems, which are present in this compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
To observe the effect of pH, prepare samples in 1 N HCl and 1 N NaOH[1].
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a quartz cuvette with the solvent (e.g., water, 1 N HCl, or 1 N NaOH) and use it to zero the instrument (baseline correction).
-
Data Acquisition:
-
Rinse and fill a matched quartz cuvette with the sample solution.
-
Scan the sample across the UV range (e.g., 200-400 nm).
-
-
Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).
Data Interpretation:
-
In a neutral or acidic medium, the spectrum should exhibit two distinct absorption maxima at approximately 252 nm and 304 nm[1].
-
In a basic medium (1 N NaOH), a bathochromic shift is observed, with the main peak moving to around 292 nm, indicating a change in the chromophore due to deprotonation[1].
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Mix 1-2 mg of dry this compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Scan: Perform a background scan (with an empty sample holder or a clean ATR crystal) to record the spectrum of the ambient environment (CO₂, water vapor), which will be subtracted from the sample spectrum.
-
Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction.
Data Interpretation:
-
Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in this compound.
-
A sharp, intense peak in the region of 2220-2260 cm⁻¹ is indicative of the C≡N (cyano) stretch, a key feature of the molecule[1].
-
Other expected bands include C=O stretching (around 1650 cm⁻¹), C=C and C=N stretching in the aromatic ring (1400-1600 cm⁻¹), and C-O stretching from the methoxy group (around 1250 cm⁻¹).
Visualized Workflows and Pathways
The following diagrams illustrate the analytical workflow for identifying this compound and its biochemical context within Ricinus communis.
Caption: Analytical workflow for this compound identification.
References
Application Notes and Protocols for N-Demethylricinine Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Demethylricinine is a pyridine (B92270) alkaloid and a demethylated metabolite of ricinine, a toxic alkaloid found in the castor-oil plant (Ricinus communis)[1][2][3]. It is also identified as an impurity in the production of Gimeracil[1][2][3]. Structurally similar to ricinine, this compound is a subject of interest for toxicological and pharmacological research. These application notes provide detailed guidelines and protocols for the safe handling, storage, and experimental use of this compound powder. Given the limited direct research on this compound's biological activities, some protocols and mechanistic insights are adapted from studies on its parent compound, ricinine.
Physicochemical and Chemical Properties
This compound is a white to pale yellow solid. It is characterized as a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere[1][4].
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₂ | [1][2][3][4] |
| Molecular Weight | 150.13 g/mol | [1][2][3][4] |
| CAS Number | 21642-98-8 | [2] |
| Appearance | White to Pale Yellow Solid | [4] |
| Melting Point | 276-278°C | [1][2][3][4] |
| Synonyms | 1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile; 3-Cyano-2-hydroxy-4-methoxypyridine; 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | [1][2][3] |
| Hygroscopicity | Hygroscopic | [1][4] |
Safety and Handling
3.1 Hazard Identification
This compound is classified as toxic if swallowed (H301)[1][2]. It is designated with the UN number 2811, Class 6.1 for toxic solids[2].
3.2 Personal Protective Equipment (PPE)
Due to its toxicity, appropriate PPE should be worn at all times when handling this compound powder. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator should be used when handling larger quantities of the powder to avoid inhalation.
3.3 Handling Procedures
-
Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid creating dust.
-
In case of accidental ingestion, immediately call a poison center or doctor/physician (P301, P310)[1][2].
3.4 First Aid Measures
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Recommendation | Reference |
| This compound Powder (Long-term) | Store at +4°C in a tightly sealed container, protected from moisture due to its hygroscopic nature. | [1][4] |
| Stock Solutions in DMSO (-20°C) | Stable for up to 1 month. | |
| Stock Solutions in DMSO (-80°C) | Stable for up to 6 months. |
Experimental Protocols
5.1 Dissolution of this compound Powder
This compound is slightly soluble in DMSO and acetonitrile (B52724) (requires heating)[4].
Protocol 5.1.1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight = 150.13 g/mol ). For 1 mL of 10 mM solution, 1.5013 mg of this compound is needed.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
If dissolution is slow, use an ultrasonic bath for short intervals to aid solubilization.
-
Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
5.2 Analytical Protocol: Quantification by LC-MS/MS (Adapted from Ricinine Analysis)
The following is a general protocol for the quantification of this compound in biological samples, adapted from established methods for ricinine. Method optimization will be required.
Protocol 5.2.1: LC-MS/MS Analysis
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a protein precipitation step by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and the internal standard. These transitions need to be determined empirically.
-
5.3 Cell-Based Assays
The biological activities of this compound are not well-characterized. However, based on the known activities of its parent compound, ricinine, which include cytotoxicity and modulation of the Wnt signaling pathway, the following generic protocols can be adapted.
Protocol 5.3.1: MTT Cytotoxicity Assay
This assay assesses cell viability by measuring the metabolic activity of cells.
-
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 5.3.2: Wnt Signaling Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
96-well cell culture plates
-
TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites, FOPFlash is a negative control with mutated sites)
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned medium or recombinant Wnt3a protein (as a positive control for pathway activation)
-
This compound stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect cells in a 96-well plate with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include wells with and without Wnt3a stimulation to assess both agonistic and antagonistic effects.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly (from TOPFlash/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Compare the normalized luciferase activity in treated wells to the appropriate controls to determine the effect of this compound on Wnt signaling.
-
Signaling Pathways and Experimental Workflows
6.1 Hypothesized Signaling Pathway: Wnt/β-catenin Activation
Based on studies of the related compound ricinine, this compound may activate the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates this proposed mechanism.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of N-Demethylricinine in Organic Solvents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-Demethylricinine is a pyridine (B92270) alkaloid and a demethylated metabolite of ricinine (B1680626), a compound found in the castor bean plant (Ricinus communis). As a key impurity in the synthesis of Gimeracil, an inhibitor of dihydropyrimidine (B8664642) dehydrogenase, understanding its solubility characteristics is crucial for purification, formulation, and analytical method development. This document provides a summary of the known solubility of this compound in various organic solvents and a detailed protocol for its experimental determination.
Solubility Data
The solubility of this compound has been characterized in a limited number of organic solvents. The following table summarizes the available quantitative and qualitative data to guide solvent selection for various applications. For context, qualitative solubility data for the closely related compound, ricinine, is also included.
| Solvent | This compound Solubility | Ricinine Solubility |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (requires sonication)[1] | Slightly Soluble |
| Acetonitrile | Slightly Soluble (enhanced with heat)[2] | - |
| Chloroform | Data not available | Soluble |
| Acetone | Data not available | Soluble |
| Methanol | Data not available | Slightly Soluble |
| Ethanol | Data not available | - |
Note: The structural similarity between this compound and ricinine suggests that their solubility profiles may be comparable. However, experimental verification is strongly recommended.
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvent of choice (e.g., DMSO, acetonitrile, ethanol, methanol, acetone, chloroform), analytical grade
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. If necessary, centrifuge the vials at a low speed to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or g/L) based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Signaling Pathways
Currently, there is no specific signaling pathway that has been elucidated for this compound. It is primarily recognized as a metabolite of ricinine, which is involved in the pyridine nucleotide cycle. Further research is required to determine if this compound has any independent biological activity or interacts with specific signaling pathways.
References
Troubleshooting & Optimization
overcoming matrix effects in N-Demethylricinine quantification
Technical Support Center: N-Demethylricinine Quantification
Welcome to the technical support center for the quantification of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] When analyzing this compound, which is a polar alkaloid, components from biological matrices (e.g., phospholipids (B1166683), salts, endogenous metabolites) can be co-extracted.[4][5] During LC-MS/MS analysis, these components compete with this compound for ionization in the mass spectrometer's source. This competition can lead to:
-
Ion Suppression: A decrease in the analyte signal, resulting in underestimation of the concentration and reduced sensitivity.[1][3]
-
Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the concentration.[1][3]
These effects compromise the accuracy, precision, and reproducibility of the analytical method.[3]
Q2: How can I quantitatively measure the extent of matrix effects in my assay?
A: The most widely accepted method is the post-extraction spike analysis .[1][6] This technique allows you to calculate the Matrix Effect (ME), Recovery (RE), and overall Process Efficiency (PE). The core principle is to compare the analyte's signal in a pure solution versus its signal when spiked into a blank, extracted matrix.[7][8] A detailed protocol for this calculation is provided in the "Experimental Protocols" section below.
Q3: What is the best strategy to compensate for unavoidable matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10] A SIL-IS, such as ¹³C₃-N-Demethylricinine, is chemically identical to the analyte but has a different mass.[11] It will co-elute and experience nearly identical ionization suppression or enhancement as the target analyte.[9] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by the matrix effect is effectively normalized, leading to highly accurate and precise quantification.[9]
Q4: My this compound recovery is low and inconsistent. Is this a matrix effect?
A: Not necessarily. Low and variable recovery is typically an issue with the sample extraction process, whereas matrix effects relate to signal suppression or enhancement at the MS detector.[12] However, the two are often linked. A sample preparation method that results in poor recovery may also fail to adequately remove matrix components, leading to significant matrix effects.[13] It is crucial to evaluate both Recovery (RE) and Matrix Effect (ME) independently to diagnose the problem correctly.[14] A systematic approach involves optimizing the sample preparation to improve both recovery and the removal of interfering compounds.[13]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Poor Peak Shape / Peak Splitting | Matrix-Induced Chromatographic Effects: Co-eluted matrix components can interact with the analyte and the stationary phase, altering retention and peak shape.[2] | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like mixed-mode Solid-Phase Extraction (SPE) to better remove interferences. 2. Optimize Chromatography: Adjust the mobile phase gradient or pH to better separate the analyte from the matrix interferences.[6][13] |
| Quantification is Inaccurate / Fails QC | Significant Ion Suppression or Enhancement: Endogenous matrix components are interfering with analyte ionization. | 1. Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for matrix effects.[9] 2. Enhance Sample Preparation: Use techniques like mixed-mode SPE or Liquid-Liquid Extraction (LLE) which are more effective at removing phospholipids than simple Protein Precipitation (PPT).[13] 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components, but may compromise the limit of quantification.[7] |
| High Variability Between Samples | Inconsistent Matrix Effects: Different lots of biological matrix (e.g., plasma from different subjects) can have varying compositions, leading to different degrees of ion suppression/enhancement.[1] | 1. Validate with Multiple Matrix Lots: During method validation, test at least six different lots of blank matrix to ensure the method is robust.[1] 2. Implement a SIL-IS: An appropriate internal standard will co-elute and compensate for the variability between different matrix sources.[9] |
| Signal Suddenly Drops During Batch Run | Column Fouling / Contaminant Buildup: Late-eluting matrix components, especially phospholipids, can build up on the analytical column and in the MS source, leading to a progressive loss of signal.[5] | 1. Add a Column Wash Step: Incorporate a high-organic wash at the end of each chromatographic run to elute strongly retained compounds. 2. Use a Diverter Valve: Program the diverter valve to send the highly contaminated early and late-eluting portions of the run to waste, protecting the MS source. 3. Improve Sample Cleanup: Use a phospholipid removal plate or a more effective SPE protocol.[5] |
Quantitative Data Summary
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) * | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 70% (High Suppression) | Fast, simple, inexpensive. | Ineffective at removing phospholipids and other interferences, leading to strong matrix effects.[13] |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | 80 - 95% (Low Suppression) | Provides a very clean extract, significantly reducing matrix effects.[13] | Can have lower recovery for polar analytes like this compound; more labor-intensive.[13] |
| Mixed-Mode SPE | 90 - 105% | 95 - 105% (Minimal Effect) | Excellent recovery and the most effective at removing interferences, resulting in the cleanest extracts and minimal matrix effects.[13] | More complex and costly method development.[15] |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.[7]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
This protocol uses the post-extraction spike method to precisely measure key validation parameters.[1][7][14]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix through the entire sample preparation workflow. In the final step, spike the analyte and IS into the clean, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation workflow.
2. Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Calculate the mean peak area for the analyte and IS in each set.
-
Use the following equations:
Protocol 2: Sample Cleanup using Mixed-Mode Cation Exchange SPE
This protocol is designed for extracting polar, basic compounds like this compound from plasma, providing a clean extract with high recovery.[13][15]
1. Sample Pre-treatment:
-
To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and ensures the analyte is in its protonated (cationic) state.
2. SPE Cartridge Conditioning:
-
Use a mixed-mode reversed-phase/strong cation exchange polymer-based SPE cartridge.
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
3. Sample Loading:
-
Load the entire pre-treated sample onto the SPE cartridge.
4. Wash Steps:
-
Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M acetate (B1210297) buffer (pH ~5-6).
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol. This removes lipids and other non-polar compounds while the cationic analyte is retained by the ion-exchange mechanism.
5. Elution:
-
Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic pH neutralizes the analyte, releasing it from the cation-exchange sorbent.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. m.youtube.com [m.youtube.com]
- 9. longdom.org [longdom.org]
- 10. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 11. N-Demethyl Ricinine-13C3 | C7H6N2O2 | CID 71315407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: N-Demethylricinine Degradation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges associated with N-Demethylricinine degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a demethylated metabolite of ricinine, an alkaloid found in the castor bean plant (Ricinus communis).[1] Its stability is a critical concern for researchers as degradation can lead to inaccurate quantification, loss of biological activity, and the formation of unknown impurities that may have toxicological implications. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can contribute to its degradation.[1]
Q2: What are the primary known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure (a substituted α-pyridone), likely degradation routes include hydrolysis, oxidation, and photolysis. For instance, ricinine, a closely related compound, can be hydrolyzed by alkali to methanol (B129727) and ricininic acid. A similar hydrolytic cleavage of the methoxy (B1213986) group is a potential degradation pathway for this compound. The pyridone ring system may also be susceptible to oxidative degradation and rearrangement upon exposure to light.
Q3: How can I prevent the degradation of this compound during storage and handling?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and in a desiccated, low-temperature environment (e.g., -20°C to -80°C) to mitigate its hygroscopic nature.[1] When preparing solutions, it is advisable to use freshly prepared solvents and minimize the sample's exposure to ambient light and temperature. For in vivo experiments, it is recommended to prepare working solutions fresh on the same day of use.
Q4: What are "forced degradation" or "stress" studies, and why are they important for this compound?
A4: Forced degradation studies are intentional processes that involve exposing a drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[2][3] These studies are crucial for this compound to understand its intrinsic stability, predict its long-term stability, and develop robust analytical methods for its accurate measurement in the presence of its degradation products.[2]
Troubleshooting Guides
Issue 1: Inconsistent or decreasing concentrations of this compound in analytical samples.
-
Possible Cause 1: Hydrolytic Degradation. The methoxy group and the pyridone ring of this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Troubleshooting Tip: Ensure that the pH of your sample solutions is maintained within a stable range. If working with solutions, prepare them fresh and analyze them promptly. When storing solutions, even for a short period, keep them at low temperatures (2-8°C).
-
-
Possible Cause 2: Oxidative Degradation. Exposure to atmospheric oxygen or oxidizing agents can lead to the degradation of the molecule.
-
Troubleshooting Tip: De-gas solvents before use and consider blanketing sample vials with an inert gas like nitrogen or argon. Avoid using reagents that may have peroxide contaminants.
-
-
Possible Cause 3: Photodegradation. Exposure to UV or even ambient light can induce degradation.
-
Troubleshooting Tip: Work in a low-light environment or use amber-colored glassware and vials to protect samples from light exposure.
-
-
Possible Cause 4: Adsorption to container surfaces. this compound may adsorb to the surfaces of glass or plastic containers, leading to an apparent decrease in concentration.
-
Troubleshooting Tip: Use silanized glass vials or low-adsorption plasticware. Evaluate different container types to see if the issue persists.
-
Issue 2: Appearance of unexpected peaks in chromatograms during HPLC analysis.
-
Possible Cause 1: Formation of Degradation Products. The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.
-
Troubleshooting Tip: Conduct a systematic forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and in developing a stability-indicating analytical method.
-
-
Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, reagents, or labware.
-
Troubleshooting Tip: Run blank injections of your solvent and diluent to check for contamination. Ensure all glassware is thoroughly cleaned.
-
-
Possible Cause 3: Secondary Degradation. An initial degradation product might be unstable and further degrade into other compounds.
-
Troubleshooting Tip: Analyze stressed samples at different time points to monitor the formation and potential subsequent degradation of new peaks. This can help in understanding the degradation pathway.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 6, 12, 24 hours |
| Thermal Degradation (Solid) | Dry Heat | 80°C | 24, 48, 72 hours |
| Thermal Degradation (Solution) | In Water | 80°C | 24, 48, 72 hours |
| Photodegradation (Solid) | ICH Option 1 or 2 | Room Temperature | As per ICH Q1B |
| Photodegradation (Solution) | ICH Option 1 or 2 | Room Temperature | As per ICH Q1B |
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Hydrolysis: For acid and base hydrolysis, add the stock solution to the respective acidic or basic solution to achieve the final desired concentration and incubate at the specified temperature. At each time point, withdraw an aliquot and neutralize it (base for acid-stressed samples, acid for base-stressed samples).
-
Oxidation: Mix the stock solution with the hydrogen peroxide solution and keep it at room temperature, protected from light.
-
Thermal Degradation: For the solid-state study, place the powdered this compound in an oven. For the solution study, dissolve the compound in water and place it in an oven.
-
Photodegradation: Expose the solid powder and a solution of this compound to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples at the indicated time points using a validated stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to identify the mass of the degradation products.[4]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[5]
Table 2: Suggested Starting HPLC-UV/MS Conditions
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | Diode Array Detector (DAD) to monitor multiple wavelengths |
| MS Detector | Electrospray Ionization (ESI) in positive and negative modes |
Methodology:
-
Method Development: Start with the suggested conditions and inject a mixture of the unstressed this compound and the samples from the forced degradation study that show the most significant degradation.
-
Optimization: Adjust the mobile phase composition, gradient, and other parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]
- 2. longdom.org [longdom.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
Technical Support Center: Optimizing HPLC Gradient for N-Demethylricinine Separation
Welcome to the technical support center for optimizing the separation of N-Demethylricinine using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when developing an HPLC method for this compound?
When developing an HPLC method for this compound, a basic alkaloid, researchers often face challenges such as poor peak shape (tailing), inadequate resolution from other components in plant extracts, and low sensitivity.[1][2] Peak tailing is particularly common for basic compounds due to interactions with the silica-based stationary phase.[2] The complex matrix of plant extracts can also introduce interferences, leading to co-elution and inaccurate quantification.[3]
Q2: Why is my this compound peak tailing and how can I fix it?
Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the surface of the silica-based HPLC column.[2] At typical mobile phase pH values, these silanol groups can be ionized and interact with the protonated basic analyte, causing the peak to tail.[2]
To address peak tailing, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically below 3) with an additive like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups, reducing secondary interactions.[2]
-
Use of Buffers: Employing a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help maintain a consistent pH and improve peak shape.[4]
-
Column Choice: Consider using a column with a base-deactivated stationary phase or a modern column chemistry designed to shield silanol groups.[1]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion.[5] Try diluting your sample to see if the peak shape improves.[1]
Q3: How do I choose the initial gradient conditions for separating this compound from a crude plant extract?
For complex samples like crude plant extracts, starting with a broad "scouting" gradient is an effective strategy.[4] This involves running a gradient from a low to a high percentage of organic solvent over a set period. A typical scouting gradient could be 5-95% acetonitrile (B52724) (or methanol) in water (with a pH modifier) over 20-30 minutes.[6] This initial run will help to determine the approximate organic solvent concentration at which this compound and other major components elute, providing a starting point for further optimization.
Troubleshooting Guides
Poor Resolution and Co-eluting Peaks
If this compound is not well-separated from other components in your sample, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Action |
| Inadequate Mobile Phase Composition | Modify the organic solvent (e.g., switch from acetonitrile to methanol (B129727) or vice versa) to alter selectivity.[7] |
| Gradient Slope is Too Steep | A shallower gradient provides more time for separation to occur.[4] Try decreasing the rate of change of the organic solvent percentage over time. |
| Suboptimal pH | Adjusting the mobile phase pH can change the ionization state of both the analyte and interfering compounds, thus altering their retention and improving separation.[4] |
| Incorrect Column Chemistry | If resolution is still poor, a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity. |
Low Sensitivity or No Peak Detected
If you are struggling with detecting this compound, especially in complex matrices, these steps may help.
| Potential Cause | Troubleshooting Action |
| Low Analyte Concentration | The concentration of this compound in the extract may be below the detection limit of your method.[8] Consider sample enrichment techniques. |
| Improper Sample Preparation | Inefficient extraction or interfering substances from the matrix can suppress the signal.[9] Optimize your sample preparation protocol, which may include solid-phase extraction (SPE) for cleanup.[5] |
| Suboptimal Detection Wavelength | Ensure the UV detector is set to the wavelength of maximum absorbance for this compound. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength. |
| Peak Broadening | Broad peaks are shorter and harder to detect.[1] Address any issues causing peak broadening, such as those described for peak tailing. |
Experimental Protocols
Protocol 1: Generic Scouting Gradient for this compound
Objective: To determine the approximate elution conditions for this compound in a plant extract.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 274 nm as a starting point for similar alkaloids).[1]
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Protocol 2: Optimizing the Gradient for Improved Resolution
Objective: To refine the gradient based on the scouting run to achieve baseline separation of this compound.
Methodology:
-
Analyze the Scouting Run: Identify the retention time of the this compound peak and the percentage of Mobile Phase B at which it eluted.
-
Develop a Focused Gradient: Create a new, shallower gradient that brackets the elution point of the target analyte. For example, if this compound eluted at 15 minutes in the scouting run (corresponding to approximately 50% B), a new gradient could be:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 70 |
| 25.0 | 70 |
| 25.1 | 30 |
| 30.0 | 30 |
-
Further Refinement: The gradient slope and duration can be further adjusted to optimize the resolution between this compound and any closely eluting impurities.
Visualizations
Caption: A workflow diagram illustrating the systematic approach to HPLC gradient optimization.
Caption: A logical troubleshooting guide for addressing peak tailing in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 4. mastelf.com [mastelf.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. asdlib.org [asdlib.org]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
troubleshooting poor peak shape of N-Demethylricinine in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of N-Demethylricinine.
Troubleshooting Guide
This guide addresses common peak shape problems in a question-and-answer format, offering specific solutions and preventative measures.
Issue 1: My this compound peak is tailing.
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like this compound. This is often due to secondary interactions between the analyte and the stationary phase.
What are the primary causes of peak tailing for this compound?
-
Secondary Silanol (B1196071) Interactions: this compound, being a basic compound with an amine group, can interact with acidic residual silanol groups on the surface of silica-based columns. This strong interaction leads to delayed elution for some analyte molecules, resulting in a tailing peak.[1][2][3]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.[1][2][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and a tailing peak.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[5]
How can I fix peak tailing?
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acidic modifier like formic acid or using a phosphate (B84403) buffer can protonate the silanol groups, minimizing their interaction with the basic this compound.[6]
-
Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can block the active silanol sites, improving peak symmetry. However, modern, high-purity silica (B1680970) columns often reduce the need for TEA.[6][7]
-
Reduce Sample Concentration: Dilute your sample and reinject it to see if the peak shape improves. This can help determine if column overload is the issue.[1][2][4]
-
Select an Appropriate Column:
-
Increase Buffer Concentration: A higher buffer concentration can more effectively control the mobile phase pH and mask residual silanol interactions.[1]
-
Column Washing: If you suspect column contamination, flush the column with a strong solvent to remove any adsorbed materials.
Issue 2: My this compound peak is fronting.
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.
What causes peak fronting for this compound?
-
Column Overload: Similar to peak tailing, injecting too much sample can lead to peak fronting.[4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Poorly Packed Column or Void Formation: A physical disruption in the column packing can lead to a non-uniform flow path and peak fronting.[9]
How can I resolve peak fronting?
-
Dilute the Sample: This is the most common and effective solution for fronting caused by column overload.[4]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Check Column Health: If the problem persists, it may indicate a problem with the column itself. Try replacing the column to see if the issue is resolved.[9]
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for this compound analysis?
A C18 column is a good starting point. For better peak shape, consider a modern, high-purity, end-capped C18 column or a polar-embedded or polar-endcapped column specifically designed to reduce secondary interactions with basic compounds. The literature on the parent compound, ricinine (B1680626), suggests that columns like Atlantis dC18 and Synergi Polar-RP have been used successfully.[10][11]
Q2: What mobile phase composition should I start with?
A common mobile phase for basic compounds like this compound is a mixture of acetonitrile (B52724) and water with an acidic modifier. A good starting point, based on methods for ricinine, would be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid You can then optimize the gradient or isocratic conditions to achieve the desired separation. An isocratic method for ricinine has been reported using 10% acetonitrile in water.[10]
Q3: How does temperature affect the peak shape of this compound?
Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer. However, excessively high temperatures can accelerate the degradation of silica-based columns, especially at extreme pH values. A typical starting temperature would be in the range of 25-40°C.
Q4: Can I use a buffer in my mobile phase?
Yes, using a buffer is highly recommended to control the pH and improve peak shape. Phosphate buffers at a concentration of 10-25 mM are effective, particularly at low pH.[6] Be mindful of buffer solubility in the organic portion of your mobile phase, especially when using high concentrations of acetonitrile.
Data Presentation
The following table summarizes published HPLC methods for the analysis of the related compound, ricinine, which can serve as a starting point for method development and troubleshooting for this compound.
| Parameter | Method 1 | Method 2 |
| Analyte | Ricinine | Ricinine |
| Column | Atlantis dC18 (5 µm, 2.1 x 100 mm) | Synergi 2.5 µm Polar-RP (100 x 2 mm) |
| Mobile Phase A | Water | 10% Methanol (B129727) in Water with 5 mM Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile with 5 mM Formic Acid |
| Elution | Isocratic (10% Acetonitrile) | Gradient |
| Flow Rate | 0.2 mL/min | 0.3 mL/min |
| Temperature | Ambient | 40°C |
| Detection | UV (310 nm) & MS | MS/MS |
| Reference | [10] | [11] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Ricinine (Adaptable for this compound)
This protocol is based on a published method for ricinine and can be adapted for this compound.[10]
-
Column: Atlantis dC18, 5 µm, 2.1 x 100 mm.
-
Mobile Phase: Prepare a mobile phase of 10% acetonitrile in water (v/v).
-
Flow Rate: Set the flow rate to 0.2 mL/min.
-
Temperature: Maintain the column at ambient temperature.
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.
-
Injection Volume: Inject an appropriate volume (e.g., 5-10 µL).
-
Detection: Monitor the elution using a UV detector at 310 nm or a mass spectrometer.
Protocol 2: Gradient HPLC-MS/MS Method for Ricinine (Adaptable for this compound)
This protocol is based on a published HPLC-MS/MS method for ricinine and is suitable for more complex matrices.[11]
-
Column: Synergi 2.5 µm Polar-RP, 100 x 2 mm.
-
Mobile Phase A: 10% methanol in water with 5 mM formic acid.
-
Mobile Phase B: Acetonitrile with 5 mM formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-0.5 min: 7% B
-
0.5-2.0 min: Ramp to 50% B
-
2.0-3.1 min: Hold at 50% B
-
3.1-7.0 min: Return to 7% B and equilibrate.
-
-
Sample Preparation: Perform a suitable extraction (e.g., solid-phase extraction) and dissolve the final extract in the initial mobile phase.
-
Injection Volume: Inject an appropriate volume (e.g., 20 µL).
-
Detection: Use a tandem mass spectrometer for detection and quantification.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical factors affecting peak shape.
Caption: Troubleshooting workflow for poor this compound peak shape.
Caption: Mechanism of peak tailing for this compound.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-Demethyl Ricinine-13C3 | C7H6N2O2 | CID 71315407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. hplc.today [hplc.today]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of Ricinine and Abrine in Human Plasma by HPLC-MS/MS: Biomarkers of Exposure to Ricin and Abrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for N-Demethylricinine in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing N-Demethylricinine by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon observed in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1] Ultimately, it can result in an underestimation of the analyte's concentration or even false-negative results.[1]
Q2: What are the common sources of ion suppression in this compound analysis?
A2: Ion suppression in the analysis of this compound, particularly from biological matrices like plasma or urine, can be caused by several factors:
-
Endogenous Matrix Components: These are substances naturally present in the biological sample. Common culprits include phospholipids, salts, and proteins.[1]
-
Exogenous Compounds: These are substances introduced during sample collection or preparation. Examples include anticoagulants, plasticizers from collection tubes, and mobile phase additives.[1]
-
High Analyte Concentration: At high concentrations, this compound can cause self-suppression.[1]
-
Competition for Ionization: Co-eluting compounds that have a higher proton affinity or surface activity can compete with this compound for ionization in the mass spectrometer's source.[1]
Q3: How can I determine if my this compound analysis is being affected by ion suppression?
A3: The most common method to qualitatively assess ion suppression is a post-column infusion experiment .[1] This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A significant drop in the baseline signal of this compound indicates the retention time at which interfering components are eluting and causing suppression.[1] For a quantitative assessment, the post-extraction spike method is used. This compares the response of this compound spiked into a blank matrix extract to the response of the same amount spiked into a clean solvent.[1]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Low Sensitivity for this compound
This is a primary indicator of potential ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Corrective Actions:
-
Assess Ion Suppression: Perform a post-column infusion experiment to confirm if and where ion suppression is occurring in your chromatogram.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A mixed-mode cation exchange SPE cartridge can be particularly useful for alkaloids like this compound.
-
Liquid-Liquid Extraction (LLE): This can also be effective in separating this compound from matrix components based on their differential solubility in immiscible liquids.
-
Protein Precipitation (PPT): While a simpler method, it may not be sufficient to remove all interfering substances, especially phospholipids.[2]
-
-
Refine Chromatographic Separation: Adjust your LC method to separate this compound from the regions of ion suppression identified in the post-column infusion experiment.
-
Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter the elution profile.
-
-
Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for ion suppression. The SIL internal standard will co-elute with the analyte and experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[3]
Issue 2: Poor Reproducibility and Inaccurate Quantification
Inconsistent results across different samples or batches can be a symptom of variable matrix effects.
Troubleshooting Workflow:
References
stability of N-Demethylricinine in biological matrices under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Demethylricinine in various biological matrices under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological matrices of interest for this compound stability studies?
A1: The primary matrices for assessing this compound stability are those commonly collected in clinical and preclinical studies, including whole blood, plasma, serum, and urine.
Q2: Which storage conditions are critical for maintaining the integrity of this compound in these matrices?
A2: Temperature and the duration of storage are the most critical factors. It is crucial to prevent degradation by selecting appropriate storage temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and minimizing the time between sample collection and analysis.
Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A3: While specific data for this compound is not extensively available, studies on the closely related compound, ricinine (B1680626), suggest that samples in plasma can be stable for at least three freeze-thaw cycles without significant degradation[1]. It is recommended to aliquot samples to minimize the need for repeated freeze-thaw cycles.
Q4: What is the recommended long-term storage temperature for biological samples containing this compound?
A4: For long-term storage, it is recommended to store biological samples at ≤ -20°C[1]. For extended periods, storage at -80°C is often preferred to ensure maximum stability of analytes.
Q5: Are there any known issues with the stability of this compound during sample processing and analysis?
A5: Similar to other small molecules, this compound may be susceptible to degradation in the autosampler. Data for ricinine indicates stability for at least 24 hours at 8°C in the autosampler[1]. It is advisable to evaluate the autosampler stability of this compound under the specific analytical method conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in stored samples. | Analyte degradation due to improper storage temperature or prolonged storage. | Verify that samples were consistently stored at the recommended temperature (≤ -20°C for long-term). Review sample storage logs. If improper storage is suspected, the integrity of the samples may be compromised. For future studies, ensure strict adherence to storage protocols. |
| Multiple freeze-thaw cycles leading to degradation. | Check the sample handling history to determine the number of freeze-thaw cycles. If more than three, degradation is possible. In the future, aliquot samples upon collection to avoid repeated freezing and thawing of the entire sample. | |
| Inconsistent results between replicate analyses of the same sample. | Degradation of the analyte in the processed sample (e.g., in the autosampler). | Assess the stability of this compound in the autosampler under the conditions of your analytical run. If degradation is observed, consider reducing the run time, cooling the autosampler, or preparing fresh sample extracts more frequently. |
| Matrix effects in the biological sample interfering with the analysis. | Perform a matrix effect evaluation as part of your method validation. This can be done by comparing the analyte response in a standard solution to the response in a post-extraction spiked matrix sample. If significant matrix effects are present, optimization of the sample preparation method (e.g., using a different extraction technique) may be necessary. | |
| Analyte concentration decreases over a series of injections from the same vial. | Adsorption of the analyte to the vial or cap material. | Use silanized glass or polypropylene (B1209903) vials to minimize adsorption. Ensure that the solvent used for reconstitution is appropriate and does not promote adsorption. |
| Instability of the analyte in the reconstitution solvent. | Evaluate the stability of this compound in the final reconstitution solvent over the expected analysis time. If instability is found, a different solvent system may be required. |
Data on Stability of Ricinine (as a proxy for this compound)
While specific quantitative stability data for this compound is limited in publicly available literature, the stability of the structurally similar compound, ricinine, has been evaluated. These data can serve as a valuable reference point for experimental design.
Table 1: Stability of Ricinine in Human Plasma [1]
| Storage Condition | Duration | Stability Assessment |
| Room Temperature (22°C) | 30 days | Stable |
| Refrigerated (4°C) | 30 days | Stable |
| Frozen (≤ -20°C) | Recommended for long-term storage | Stable |
| Frozen (-20°C) | 3 months | Adequate stability for common clinical chemistry analytes, though some changes in other analytes were noted. |
| Autosampler (8°C) | 24 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Freeze-Thaw Cycles | Up to 10 cycles | Adequate stability for many common analytes, but some showed significant changes. |
Experimental Protocols
A validated bioanalytical method is crucial for obtaining reliable stability data. The following outlines a general experimental workflow for assessing the stability of this compound.
Key Experiments for Stability Assessment
-
Freeze-Thaw Stability:
-
Objective: To determine the stability of this compound after multiple freeze-thaw cycles.
-
Protocol:
-
Use at least three aliquots each of low and high concentration quality control (QC) samples.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples.
-
-
-
Short-Term (Bench-Top) Stability:
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature.
-
Protocol:
-
Use at least three aliquots each of low and high concentration QC samples.
-
Keep the samples at room temperature for a specified period (e.g., 4, 8, or 24 hours), simulating the time samples might be on a lab bench.
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples.
-
-
-
Long-Term Stability:
-
Objective: To assess the stability of this compound under long-term storage conditions.
-
Protocol:
-
Store an adequate number of low and high concentration QC samples at the proposed storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months).
-
Compare the results to the initial concentrations to determine the percentage of degradation.
-
-
-
Autosampler (Post-Preparative) Stability:
-
Objective: To determine the stability of the processed samples in the autosampler.
-
Protocol:
-
Place extracted samples (low and high concentration QCs) in the autosampler.
-
Analyze the samples at the beginning and end of the expected run time.
-
Compare the concentrations to assess for any degradation during the analytical run.
-
-
Visualizations
Experimental Workflow for Stability Testing
Caption: A flowchart illustrating the key stages of a stability assessment for this compound.
Factors Affecting this compound Stability
Caption: A diagram showing the interplay of factors that can affect the stability of this compound.
References
addressing hygroscopic nature of N-Demethylricinine in weighing
Technical Support Center: Handling Hygroscopic Compounds
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for accurately weighing N-Demethylricinine and other hygroscopic materials.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is "hygroscopic"?
A1: A hygroscopic substance, like this compound, has a strong tendency to absorb moisture from the surrounding air.[1][2] This can lead to physical and chemical changes in the material, such as clumping, deliquescence (dissolving in the absorbed water), or degradation, which can compromise experimental accuracy and product quality.[1][2]
Q2: Why is the hygroscopic nature of this compound a concern during weighing?
A2: The absorption of atmospheric moisture can cause the measured weight of the sample to continuously increase, making it difficult to obtain an accurate and stable reading.[3] This can lead to significant errors in solution concentrations and subsequent experimental results. An inaccurate weight due to moisture uptake means the actual amount of the active compound is less than what is recorded.[4]
Q3: What are the ideal environmental conditions for weighing this compound?
A3: Whenever possible, hygroscopic substances should be handled in a controlled environment with low relative humidity (RH).[5][6] Some recommendations suggest an RH of 15-25% at a temperature of 20-30°C.[6] If a humidity-controlled room is not available, using a glove box with a desiccant or a nitrogen/argon atmosphere is a highly effective alternative.[4][7]
Q4: How should I store this compound to minimize moisture absorption?
A4: this compound should be stored in a tightly sealed container, preferably in a desiccator containing a drying agent like silica (B1680970) gel. For long-term storage, follow the supplier's recommendations, which may include refrigeration (+4°C) or freezing (-20°C).[8][9]
Troubleshooting Guide
Q1: My sample's weight is constantly increasing on the analytical balance. What should I do?
A1: This is a classic sign of moisture absorption by a hygroscopic compound.[3] To mitigate this:
-
Work Quickly: Minimize the sample's exposure time to the atmosphere. Have all necessary tools and containers ready before opening the sample.[10]
-
Use an Enclosed Environment: If available, perform the weighing inside a glove box or a balance chamber with a desiccant.[4][7]
-
Weigh by Difference: This is a crucial technique for hygroscopic materials.[11][12] Instead of weighing the compound directly onto a weigh boat, tare a sealed container with the compound, transfer an approximate amount to your receiving flask, and then re-weigh the sealed container. The difference in weight is the amount of compound transferred.[12]
Q2: The this compound powder appears clumpy or "wet." Can I still use it?
A2: Clumping is an indication of moisture absorption.[1][5] While the material may still be usable, the water content is unknown, which will affect the accuracy of your weighing.[4] For applications requiring high precision, it is best to dry the substance before weighing. This can be done in a vacuum oven at a suitable temperature (if the compound is not thermally labile) and then cooling it in a desiccator before weighing.[4]
Q3: How can I accurately transfer a small amount of this compound without it "melting" on the spatula?
A3: This phenomenon, known as deliquescence, occurs when the compound absorbs enough moisture to dissolve. To handle this:
-
Use the Weigh-by-Difference Method: This minimizes the time the compound is exposed to air.[12]
-
Work in a Glove Box: A glove box provides a dry, inert atmosphere that prevents moisture absorption.[7]
-
Create a Stock Solution: If high precision for very small amounts is needed, you can weigh a larger quantity of this compound (which is generally more accurate), dissolve it in a suitable solvent to create a stock solution of a known concentration, and then transfer the required volume of the solution.[7]
Summary of Challenges and Best Practices
The following table summarizes the key challenges associated with weighing hygroscopic compounds like this compound and the recommended solutions.
| Challenge | Description | Recommended Solution(s) |
| Weight Instability | The reading on the balance continuously increases as the sample absorbs atmospheric moisture.[3] | Perform weighing quickly; use a glove box or desiccator; employ the "weighing by difference" technique.[4][10][11][12] |
| Physical State Change | The powder may become clumpy, sticky, or even liquefy (deliquescence) upon exposure to air.[1][5][7] | Dry the sample before use (if thermally stable); handle in a low-humidity environment (glove box); prepare a stock solution for small quantities.[4][7] |
| Inaccurate Concentration | The measured weight includes an unknown amount of water, leading to errors in the final concentration.[4] | Dry the sample to a constant weight before the experiment; use techniques that minimize moisture exposure during weighing.[4] |
| Handling Difficulties | The sticky nature of the moistened compound can make quantitative transfer from weighing paper or spatulas difficult.[5][13] | Weigh the reagent directly into the reaction flask when practical, or weigh it in a glass vessel and dissolve it in a solvent for transfer.[7] |
Experimental Workflow for Weighing Hygroscopic Compounds
The following diagram illustrates the recommended workflow for accurately weighing this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. youtube.com [youtube.com]
- 4. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Do's and Don'ts of Laboratory Balances | Labcompare.com [labcompare.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
interference of ricinine in N-Demethylricinine assays
Welcome to the technical support center for N-demethylricinine assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and troubleshooting for the accurate quantification of this compound, particularly in the presence of ricinine (B1680626).
Frequently Asked Questions (FAQs)
Q1: What is the relationship between ricinine and this compound?
A1: this compound is a metabolite of ricinine. In Ricinus communis (castor bean plant), ricinine can be N-demethylated to form this compound, particularly in senescent leaves. Conversely, this compound can be methylated to form ricinine in green leaves, suggesting it is a precursor to the alkaloid.[1] This metabolic relationship is crucial to consider during experimental design and data interpretation, as the presence of one compound may indicate the biological conversion of the other.
Q2: Why is ricinine a potential interferent in this compound assays?
A2: Ricinine is a potential interferent in this compound assays due to their structural similarity. Both are α-pyridone alkaloids.[2] This similarity can lead to challenges in chromatographic separation and mass spectrometric detection if the assay is not sufficiently optimized. Potential issues include co-elution from the analytical column or overlapping fragmentation patterns in mass spectrometry, which could lead to inaccurate quantification of this compound.
Q3: What are the primary analytical techniques used for the detection and quantification of ricinine and this compound?
A3: The most common and robust analytical techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[3][4][5] These methods offer the sensitivity and selectivity required to differentiate and quantify these structurally similar compounds. Spectrophotometric assays have also been used, particularly for initial identification and quantification.[1]
Q4: Can I use a single-ion monitoring (SIM) mode in my LC-MS assay?
A4: While SIM mode can be used, a Multiple Reaction Monitoring (MRM) approach with LC-MS/MS is highly recommended for greater specificity and to minimize the risk of interference.[6] MRM monitors specific precursor-to-product ion transitions, which provides a higher degree of confidence in compound identification and quantification, especially when analyzing complex matrices where isobaric interferences may be present.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound assays.
Issue 1: Poor Chromatographic Resolution Between Ricinine and this compound
Symptom: You observe co-eluting or closely eluting peaks for ricinine and this compound, making accurate integration and quantification difficult.
Possible Causes:
-
Inadequate mobile phase gradient.
-
Suboptimal column chemistry for the analytes.
-
Improper flow rate.
Solutions:
-
Optimize the Mobile Phase Gradient: A shallow gradient can improve the separation of closely eluting compounds. Experiment with different gradient slopes and organic modifier concentrations. For example, a starting mobile phase of 10% methanol (B129727) in water with a slow ramp to 50% acetonitrile (B52724) can be effective.[7]
-
Select an Appropriate HPLC Column: A C18 column is commonly used and often provides good separation.[3] However, if co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic and polar compounds.
-
Adjust the Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Issue 2: Inaccurate Quantification Due to Mass Spectrometry Crosstalk
Symptom: The measured concentration of this compound is unexpectedly high and seems to correlate with the concentration of ricinine in the sample.
Possible Cause:
-
Similar fragmentation patterns between ricinine and this compound leading to crosstalk between MRM channels.
Solution:
-
Select Unique MRM Transitions: Carefully select precursor and product ions that are unique to each analyte. Infuse pure standards of both ricinine and this compound into the mass spectrometer to determine their specific fragmentation patterns and select transitions that do not overlap.
Issue 3: Low Recovery of this compound During Sample Preparation
Symptom: You are experiencing low signal intensity for this compound standards and samples.
Possible Causes:
-
Inefficient extraction from the sample matrix.
-
Analyte loss during solvent evaporation or reconstitution steps.
Solutions:
-
Optimize Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the sorbent chemistry is appropriate. A polymeric reversed-phase sorbent can be effective.[6] Elution should be performed with a solvent strong enough to recover the analyte, such as acetonitrile.[6]
-
Careful Evaporation and Reconstitution: Avoid excessive heat or prolonged evaporation times, which can lead to degradation. When reconstituting the dried extract, ensure the solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of Ricinine
This protocol is based on established methods for ricinine detection and can be adapted for this compound.[4][6][7]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a polymeric reversed-phase SPE column (e.g., Strata-X, 60 mg/3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the sample supernatant.
-
Wash the column with 5% methanol.
-
Elute the analytes with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. HPLC-MS/MS Parameters
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: AB Sciex API 4000 Q-trap or equivalent.
-
Column: Atlantis dC18, 5 µm, 2.1 × 100 mm.[3]
-
Mobile Phase A: 10% methanol in water with 0.019% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.019% formic acid.[7]
-
Gradient: Start with 7% B, ramp to 50% B over 1.5 minutes, hold for 1 minute, then return to initial conditions for re-equilibration.[7]
-
Flow Rate: 0.2 mL/min.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ricinine: 165 → 138 (quantitation), 165 → 82 (confirmation).[6]
-
This compound: The precursor ion is m/z 150. Product ions for MRM would need to be determined empirically.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for ricinine analysis, which can serve as a starting point for developing and troubleshooting this compound assays.
Table 1: Ricinine LC-MS/MS Method Parameters
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.1 µg/L | [6] |
| Limit of Quantitation (LOQ) | 0.30 µg/L | [6] |
| Calibration Range | 0.30 - 100 µg/L | [6] |
| Linearity (r²) | ≥ 0.990 |[6] |
Table 2: Chromatographic Retention Times
| Analyte | Retention Time (min) | Reference |
|---|
| Ricinine | 4.2 |[6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Quantification of Ricinine and Abrine in Human Plasma by HPLC-MS/MS: Biomarkers of Exposure to Ricin and Abrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Analysis of a Ricin Biomarker, Ricinine, in 989 Individual Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
improving the sensitivity of N-Demethylricinine detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of N-Demethylricinine detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a metabolite of ricinine (B1680626), an alkaloid found in the castor bean plant (Ricinus communis).[1][2] Its detection can serve as a biomarker for exposure to ricin, a highly toxic protein also present in castor beans.[3] Sensitive detection is crucial for toxicological studies, forensic analysis, and ensuring the safety of food and feed products that could be contaminated with castor bean meal.
Q2: What are the most common analytical methods for detecting this compound?
A2: The most common and sensitive methods for the detection of this compound and its parent compound, ricinine, are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) have also been used, but generally offer lower sensitivity and specificity compared to LC-MS/MS.[4]
Q3: How can I improve the sensitivity of my this compound LC-MS/MS analysis?
A3: Improving sensitivity involves optimizing several stages of the analytical workflow:
-
Sample Preparation: Employing efficient extraction and concentration techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is critical.[3][5]
-
Chromatography: Optimizing the HPLC or UHPLC separation can improve peak shape and reduce matrix effects. This includes selecting the appropriate column, mobile phase composition, and gradient.
-
Mass Spectrometry: Fine-tuning the MS parameters, such as ionization source settings and collision energies for Multiple Reaction Monitoring (MRM), is essential for maximizing signal intensity.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample processing, leading to more accurate and precise quantification.[5][6]
Q4: Is derivatization necessary to improve the detection of this compound?
A4: While not always necessary, derivatization can significantly enhance the sensitivity of detection for certain molecules by improving their ionization efficiency or chromatographic properties.[7][8] For this compound, which contains a hydroxyl group, derivatization could be explored to introduce a more readily ionizable moiety, potentially lowering the limit of detection.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and identify the most abundant and stable product ions for MRM. Optimize collision energy for each transition. |
| Inefficient Ionization | Ensure the mobile phase pH is appropriate for protonating this compound (e.g., using 0.1% formic acid). Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.[7] |
| Poor Extraction Recovery | Evaluate and optimize the sample preparation method. For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. For LLE, select a solvent that efficiently extracts this compound and optimize the pH of the aqueous phase. |
| Sample Degradation | Prepare fresh samples and standards. Store stock solutions and processed samples at appropriate low temperatures and protected from light. |
| Incorrect MRM Transition | Verify the precursor and product ion m/z values. For this compound (MW: 150.13 g/mol ), the protonated molecule [M+H]⁺ is expected at m/z 151.1. A probable fragmentation is the loss of hydrogen cyanide (HCN), leading to a product ion at m/z 124.1. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | This compound is a polar, basic compound. Use a high-purity, end-capped C18 column. The addition of a small amount of formic acid (0.1%) to the mobile phase can help to reduce peak tailing by protonating silanol (B1196071) groups on the stationary phase.[1] |
| Injection Solvent Incompatibility | Dissolve the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[1] Injecting in a much stronger solvent can cause peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Extra-column Dead Volume | Use tubing with a small internal diameter and minimize the length of connections between the injector, column, and mass spectrometer.[1] |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) or replace it. Using a guard column can help extend the life of the analytical column.[1] |
Issue 3: High Background Noise or Matrix Effects
| Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Improve sample clean-up to remove interfering matrix components. Modify the chromatographic gradient to separate this compound from co-eluting matrix components. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[5][6] |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Contaminated LC-MS System | Flush the entire LC system and clean the mass spectrometer's ion source. |
Quantitative Data Summary
The following table summarizes typical sensitivity values for ricinine, which can be used as a benchmark for this compound method development. Direct quantitative data for this compound is limited in the public domain.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Ricinine | HPLC-MS | Feed | 6 pg (on column) | 15 pg (on column) | [5] |
| Ricinine | LC-MS/MS | Cooking Oil | - | 0.5 µg/kg | [3] |
| Ricinine | UHPLC-MS/MS | Plasma | - | 0.4 ng/mL | [9] |
| Ricinine | UHPLC-MS/MS | Urine | - | 2 ng/mL | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Urine using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for ricinine and other polar alkaloids and should be optimized for your specific application.[5][10]
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter. Take a 1 mL aliquot of the supernatant.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled this compound internal standard (if available) to the urine sample.
-
SPE Cartridge Conditioning: Use a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Condition the cartridge sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for this compound Detection
These parameters are suggested starting points and should be optimized for your specific instrument and column.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Predicted):
-
This compound: Precursor ion (Q1): m/z 151.1 -> Product ion (Q3): m/z 124.1
-
Qualifier Ion (Predicted): m/z 151.1 -> m/z 96.1 (loss of CO and HCN)
-
-
MS Parameters to Optimize:
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Gas Flow
-
Collision Energy (CE) for each MRM transition
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Dispersive solid-phase extraction followed by high-performance liquid chromatography/tandem mass spectrometry for the determination of ricinine in cooking oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. agilent.com [agilent.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Enzymatic Degradation of N-Demethylricinine in Tissue Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Demethylricinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate enzymatic degradation of this compound in tissue samples, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in tissue samples a concern?
Q2: What are the primary enzymatic pathways responsible for the degradation of this compound in tissue samples?
While direct enzymatic studies on this compound in mammalian tissues are limited, the primary routes of metabolism for similar compounds involve N-demethylation and N-methylation reactions[1]. The interconversion of ricinine (B1680626) and this compound has been observed in plant tissues, suggesting the activity of N-demethylases and N-methyltransferases[1]. In mammalian systems, N-demethylation is commonly catalyzed by cytochrome P450 (CYP) enzymes[3][4][5]. Although the specific CYP isoforms responsible for this compound metabolism have not been identified, CYP3A4 and CYP2C9 are known to be involved in the N-demethylation of other compounds[3][6]. Esterases are another class of enzymes that can contribute to the degradation of various drug compounds, although their specific activity on this compound is not yet characterized[7][8].
Q3: What are the initial signs of this compound degradation in my samples?
Signs of degradation can include:
-
Lower than expected concentrations of this compound in your analytical runs.
-
High variability between replicate samples.
-
The appearance of unexpected metabolite peaks in your chromatograms.
-
A time-dependent decrease in analyte concentration when samples are re-analyzed.
Q4: How can I minimize enzymatic degradation during tissue sample collection and processing?
Immediate and proper handling of tissue samples is critical. Key steps include:
-
Rapid Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection to halt enzymatic activity.
-
Cold Chain Maintenance: Maintain the samples at ultra-low temperatures (≤ -80°C) during storage and transport.
-
Homogenization on Ice: Perform all homogenization and processing steps on ice or using pre-chilled equipment to keep the samples cold.
-
Use of Inhibitors: Incorporate a cocktail of enzyme inhibitors into your homogenization buffer.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Enzymatic Degradation: Enzymes in the tissue homogenate are degrading this compound. | 1. Add an Enzyme Inhibitor Cocktail: Prepare a fresh cocktail containing broad-spectrum inhibitors for cytochrome P450s and esterases. See the recommended inhibitor cocktail composition below. 2. Optimize pH: Ensure your homogenization buffer has a pH that is suboptimal for degradative enzyme activity (e.g., slightly acidic). |
| Suboptimal Storage: Samples were not stored at a low enough temperature, or experienced freeze-thaw cycles. | 1. Store at ≤ -80°C: Ensure long-term storage is at ultra-low temperatures. 2. Aliquot Samples: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in the time between sample collection, freezing, and processing. | 1. Standardize Workflow: Establish and adhere to a strict, standardized protocol for all sample handling steps. 2. Process Samples in Parallel: When possible, process replicate samples simultaneously to minimize temporal variations. |
| Incomplete Homogenization: Inconsistent release of the analyte from the tissue matrix. | 1. Optimize Homogenization: Ensure the homogenization technique is consistent and thorough for all samples. 2. Use a Bead Beater: For tough tissues, a bead beater can provide more consistent homogenization. | |
| Appearance of Unknown Peaks | Metabolite Formation: this compound is being enzymatically converted to other metabolites. | 1. Inhibitor Cocktail: Use a comprehensive inhibitor cocktail to block various metabolic pathways. 2. LC-MS/MS Analysis: Use mass spectrometry to identify the unknown peaks and confirm if they are metabolites of this compound. |
Recommended Enzyme Inhibitor Cocktail
For a 1 mL final volume of homogenization buffer, add the following inhibitors. Note that the optimal concentrations may need to be empirically determined for your specific tissue type and experimental conditions.
| Inhibitor Class | Inhibitor | Stock Concentration | Final Concentration |
| Cytochrome P450 (Broad Spectrum) | 1-Aminobenzotriazole (ABT) | 100 mM in Methanol | 1 mM |
| Esterase (Broad Spectrum) | Phenylmethylsulfonyl fluoride (B91410) (PMSF) | 100 mM in Isopropanol | 1 mM |
| Serine and Cysteine Proteases | Protease Inhibitor Cocktail (Commercial) | Varies | 1X (as recommended by manufacturer) |
Note: Always prepare fresh inhibitor solutions and add them to the homogenization buffer immediately before use.
Experimental Protocols
Protocol 1: Tissue Homogenization to Prevent this compound Degradation
-
Preparation:
-
Pre-chill all equipment (homogenizer, tubes, etc.) on ice.
-
Prepare the homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) and keep it on ice.
-
Immediately before use, add the recommended enzyme inhibitors to the homogenization buffer.
-
-
Homogenization:
-
Weigh the frozen tissue sample quickly to prevent thawing.
-
Place the tissue in a pre-chilled tube containing the homogenization buffer with inhibitors (typically 1:5 to 1:10 tissue weight to buffer volume ratio).
-
Homogenize the tissue on ice until a uniform consistency is achieved. For mechanical homogenizers, use short bursts to prevent sample heating.
-
-
Post-Homogenization:
-
Centrifuge the homogenate at 4°C to pellet cellular debris (e.g., 10,000 x g for 10 minutes).
-
Collect the supernatant for immediate analysis or store at -80°C in single-use aliquots.
-
Visualizations
Enzymatic Degradation and Prevention Workflow
Caption: Workflow of this compound degradation and prevention.
Logical Flow for Troubleshooting Low Analyte Recovery
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of the α-Pyridone Ring of Ricinine in Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro identification of the human cytochrome P-450 enzymes involved in the N-demethylation of azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 6. researchgate.net [researchgate.net]
- 7. DUB esterase activity further decodes ubiquitin’s enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solid-Phase Extraction for N-Demethylricinine Cleanup
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) for N-Demethylricinine cleanup. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when developing an SPE method for this compound?
A1: The most frequently encountered problem is low or inconsistent recovery of this compound.[1][2][3] This can be attributed to several factors, including incorrect sorbent selection, suboptimal pH of the sample or solvents, improper elution solvent strength, or issues with flow rate.[4][5][6] As this compound is an alkaloid, its retention and elution are highly dependent on pH.[7]
Q2: How do I choose the right SPE sorbent for this compound?
A2: The choice of sorbent is critical and depends on the chemical properties of this compound and the sample matrix. Since this compound is a polar compound, a reversed-phase sorbent (like C18) might be suitable if the sample matrix is aqueous and the analyte can be retained under appropriate pH conditions. However, for alkaloids, mixed-mode cation exchange sorbents can be very effective as they provide both nonpolar and ion-exchange retention mechanisms, which can enhance selectivity and recovery.[7] It is advisable to screen a few different sorbent types (e.g., C18, a polymeric sorbent, and a mixed-mode cation exchange sorbent) during method development.
Q3: What is the role of pH in the SPE of this compound?
A3: pH plays a crucial role in the retention and elution of ionizable compounds like alkaloids.[7] To retain this compound on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress its ionization, making it more nonpolar. Conversely, for a cation exchange sorbent, the sample pH should be such that this compound is positively charged. During elution, the pH of the elution solvent is adjusted to neutralize the analyte, disrupting its interaction with the sorbent.[2]
Q4: My this compound recovery is low. How can I troubleshoot this?
A4: Low recovery is a common issue in SPE.[2][3] A systematic approach to troubleshooting is recommended.[1] First, verify that your analytical system is working correctly by injecting a known standard.[1][3] Then, analyze the fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost. The troubleshooting guide below provides a more detailed workflow for addressing low recovery.
Q5: How can I improve the cleanliness of my final extract?
A5: If your extract is not clean enough, you may experience issues like ion suppression in LC-MS analysis or interfering peaks in your chromatogram.[1][8][9] To improve cleanup, you can optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound.[5] Alternatively, you could consider using a different sorbent with a more selective retention mechanism or a different extraction method altogether.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Recovery of this compound
This guide provides a step-by-step approach to diagnosing and resolving low analyte recovery.
Problem: Low or no recovery of this compound in the final eluate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. welch-us.com [welch-us.com]
- 3. hawach.com [hawach.com]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. promochrom.com [promochrom.com]
- 7. Alkaloid analysis by high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance: new strategies going beyond the standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix Effects in the Liquid Chromatography-Tandem Mass Spectrometry Method of Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of N-Demethylricinine and Ricinine Toxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of related compounds is crucial for safety assessment and potential therapeutic development. This guide provides a comparative analysis of the toxicity of N-Demethylricinine and its parent compound, ricinine (B1680626), both alkaloids found in the castor bean plant (Ricinus communis).
While ricinine has been the subject of several toxicological studies, there is a notable lack of publicly available quantitative toxicity data for its metabolite, this compound. This guide summarizes the existing experimental data for ricinine and outlines the standardized protocols that would be necessary to generate comparative data for this compound.
Quantitative Toxicity Data
A direct quantitative comparison of the toxicity of this compound and ricinine is currently hampered by the absence of published LD50 or IC50 values for this compound. However, the available data for ricinine provides a baseline for understanding its toxic potential.
| Compound | Test | Species | Route of Administration | LD50 Value | Citation |
| Ricinine | Acute Toxicity | Mouse | Intraperitoneal | 340 mg/kg | [1] |
| Acute Toxicity | Mouse | Oral | 3 g/kg (3000 mg/kg) | [1] | |
| This compound | Acute Toxicity | - | - | Data not available | - |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.
For this compound, safety data sheets from chemical suppliers indicate that it is "Toxic if swallowed" (H301), a hazard classification that suggests significant acute oral toxicity, but does not provide a quantitative value.
Experimental Protocols
To establish a comprehensive comparative toxicity profile, standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), should be followed. These guidelines ensure data quality and comparability across studies.
Acute Oral Toxicity Testing (Following OECD Guideline 423)
This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next dose level. This continues until the dose causing mortality or evident toxicity is identified.
-
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.
-
Dosage and Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume of liquid administered should not exceed 1 mL/100g body weight for rodents.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are recorded systematically at specified intervals.
-
Pathology: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.
Signaling Pathways and Mechanisms of Toxicity
Ricinine: Neurotoxicity and Seizure Induction
The primary toxic effect of ricinine observed in animal models is neurotoxicity, leading to hyperactivity, seizures, and ultimately death due to respiratory arrest.[1] The mechanism underlying ricinine-induced seizures is believed to involve the GABAergic system.
-
GABA(A) Receptor Interaction: Studies suggest that ricinine may interact with the benzodiazepine (B76468) site on the GABA(A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This interaction is thought to inhibit GABAergic transmission, leading to neuronal hyperexcitability and convulsions.
This compound: Unknown Mechanisms
Due to the lack of dedicated toxicological studies, the specific signaling pathways and mechanisms of toxicity for this compound have not been elucidated. As a metabolite of ricinine, it is plausible that it may share similar toxicological targets, but this requires experimental verification.
Experimental Workflow for Comparative Acute Oral Toxicity Assessment
The following diagram illustrates a typical workflow for a comparative acute oral toxicity study based on OECD guidelines.
Conclusion and Future Directions
This guide provides a summary of the current knowledge on the toxicity of ricinine and highlights the significant data gap for its metabolite, this compound. While ricinine exhibits moderate acute toxicity with pronounced neurotoxic effects, the toxicological profile of this compound remains largely unknown.
To enable a comprehensive comparative analysis, future research should prioritize conducting standardized acute toxicity studies for this compound, including in vivo LD50 determinations and in vitro cytotoxicity assays. Furthermore, mechanistic studies are warranted to elucidate the specific signaling pathways affected by both compounds, which will provide a more complete understanding of their toxic potential and any differential effects. This information is essential for accurate risk assessment and for exploring any potential pharmacological applications of these compounds.
References
A Comparative Analysis of the Biological Activities of N-Demethylricinine and Ricinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Demethylricinine and ricinine (B1680626) are pyridine (B92270) alkaloids found in the castor bean plant, Ricinus communis. While structurally similar, evidence suggests potential differences in their biological activities. Ricinine, the more extensively studied of the two, is known for its insecticidal and neurotoxic properties. This compound is recognized primarily as a metabolite and precursor of ricinine within the plant. This guide provides a comparative overview of their known biological activities, supported by available experimental data, to aid researchers in drug development and toxicological studies. A significant data gap exists in the scientific literature regarding the specific biological effects of this compound, with most current knowledge focused on ricinine.
Quantitative Comparison of Biological Activities
The available quantitative data on the biological activities of this compound and ricinine are summarized below. It is important to note the scarcity of data for this compound, which limits a direct and comprehensive comparison.
| Biological Activity | Compound | Test Organism/System | Metric | Value | Reference |
| Acute Toxicity | Ricinine | Mice | LD50 (Intraperitoneal) | 340 mg/kg | [1] |
| Ricinine | Mice | LD50 (Oral) | 3 g/kg | [1] | |
| This compound | - | LD50 | Not available | - | |
| Insecticidal Activity | Ricinine | Anopheles gambiae (adults) | Toxic Concentration | 0.04 mg/mL (in feeding assay) | [2] |
| Ricinine | Meloidogyne incognita (nematode) | LC50 (48h) | 0.6 g/L | [3] | |
| This compound | - | - | Not available | - | |
| Enzyme Inhibition | Ricinine | Acetylcholinesterase (AChE) | IC50 | 54.5 µg/mL | [2] |
| This compound | Acetylcholinesterase (AChE) | - | Not available | - | |
| Antioxidant Activity | Ricinine | ABTS radical scavenging | IC50 | 102.65 µg/mL | [2] |
| Ricinine | Iron chelation | IC50 | 104.32 µg/mL | [2] | |
| This compound | - | - | Not available | - |
Detailed Experimental Methodologies
Alkaloid Extraction from Ricinus communis
A general protocol for the extraction of alkaloids like ricinine and this compound from Ricinus communis leaves involves the following steps[4][5]:
-
Sample Preparation: Dried and powdered plant material (e.g., leaves) is used as the starting material.
-
Acidic Extraction: The powdered material is boiled in a solution of 5% sulfuric acid in 50% ethanol. This protonates the alkaloids, making them soluble in the hydroalcoholic solution.
-
Filtration: The mixture is cooled and filtered to remove solid plant debris.
-
Basification: The acidic extract is made alkaline by the addition of a base, such as concentrated ammonia (B1221849) solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Liquid-Liquid Extraction: The basified aqueous solution is then extracted with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. The alkaloids partition into the organic layer.
-
Purification: The organic extract containing the crude alkaloids can be further purified using techniques like counter-current chromatography to isolate individual compounds like ricinine[6].
Insecticidal Bioassay (Leaf Dipping Method)
The insecticidal activity of the isolated alkaloids can be assessed using a leaf dipping method, as described for other alkaloids[7]:
-
Preparation of Test Solutions: The purified alkaloid is dissolved in an appropriate solvent (e.g., 70% ethanol) to prepare a series of concentrations.
-
Leaf Treatment: Plant leaves, suitable for the test insect, are dipped into the test solutions for a few seconds and then allowed to air-dry. Control leaves are dipped in the solvent only.
-
Insect Exposure: The treated leaves are placed in a suitable container (e.g., a petri dish) with the target insects (e.g., aphids).
-
Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The mortality data is used to calculate the LC50 (median lethal concentration) value, which is the concentration of the compound that causes 50% mortality in the test population.
Neurotoxicity Assay (In Vitro Cell Culture)
The neurotoxic potential of the alkaloids can be evaluated using primary neuronal cell cultures[8][9]:
-
Cell Culture: Primary neuron or neuron/glial cell cultures are established from the cortex of fetal rats.
-
Compound Exposure: The cells are exposed to various concentrations of the test alkaloids for a specified period (e.g., 24 hours).
-
Cytotoxicity Assessment: Cell viability is assessed using methods such as the MTT assay or trypan blue exclusion. The MTT assay measures the metabolic activity of the cells, which is indicative of their viability.
-
Morphological Analysis: Changes in cell morphology, such as neurite length and astrocyte activation, can be observed and quantified using immunocytochemistry and microscopy.
-
Data Analysis: The results are used to determine the EC50 (median effective concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability or other measured parameters.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound and ricinine are not well-elucidated in the available literature, the known biological activities of ricinine and other pyridine alkaloids suggest potential mechanisms of action.
Insecticidal Action
The insecticidal activity of many pyridine alkaloids is attributed to their neurotoxic effects. One of the primary targets is the insect's nervous system.
Caption: Proposed insecticidal mechanism of ricinine via acetylcholinesterase inhibition.
Ricinine has been shown to be an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh)[2]. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of acetylcholine receptors on the postsynaptic neuron. This overstimulation can lead to paralysis and ultimately death in insects.
Neurotoxicity in Mammals
The neurotoxic effects of ricinine observed in mice, such as hyperactivity and seizures, also point to interference with neurotransmission[1][3]. While the exact mechanisms are not fully understood, they could involve modulation of various neurotransmitter systems in the central nervous system.
Caption: A logical workflow for the neurotoxicity of pyridine alkaloids in mammals.
Conclusion
The available scientific literature indicates that ricinine possesses notable insecticidal and neurotoxic properties, with some quantitative data available to characterize these effects. In contrast, this compound remains largely uncharacterized in terms of its biological activity. While its structural similarity to ricinine and its role as a precursor suggest it may have similar properties, this remains to be experimentally verified. The "toxic if swallowed" classification for this compound warrants further investigation to determine its specific toxicological profile.
Future research should focus on:
-
Determining the acute toxicity (e.g., LD50) of this compound through various routes of administration.
-
Conducting direct comparative studies of the insecticidal and neurotoxic activities of this compound and ricinine.
-
Investigating the specific molecular targets and signaling pathways affected by both compounds to elucidate their mechanisms of action.
A more complete understanding of the biological activities of both this compound and ricinine will be invaluable for the development of new pharmaceuticals, safer bio-insecticides, and for conducting comprehensive risk assessments of Ricinus communis and its extracts.
References
- 1. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of Naturally Derived Alkaloids as Multi-Targeted Therapeutic Agents for Neurodegenerative Diseases | MDPI [mdpi.com]
N-Demethylricinine: A Potential but Unvalidated Biomarker of Ricin Exposure
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intentional or accidental exposure to ricin, a potent toxin from the castor bean plant (Ricinus communis), remains a significant public health concern. Rapid and accurate identification of ricin exposure is critical for timely medical intervention and forensic investigation. While the direct detection of the ricin protein can be challenging, the analysis of small molecule biomarkers offers a reliable alternative. For decades, the alkaloid ricinine (B1680626) has been the primary and well-validated biomarker for confirming exposure to castor bean products. This guide provides a comprehensive overview of the current state of ricin exposure biomarkers, with a focus on the established role of ricinine and an objective evaluation of N-Demethylricinine as a potential, yet currently unvalidated, unique biomarker.
Ricinine: The Gold Standard Biomarker
Ricinine is an alkaloid co-synthesized with ricin in the castor bean plant and is the only known natural source of this compound.[1][2] Its presence in human biological fluids, such as urine and blood, is a definitive indicator of exposure to castor bean material.[1][3][4] Numerous studies and case reports have established ricinine as a reliable and sensitive biomarker for ricin exposure through ingestion, injection, or inhalation.[1][5][6]
Key Advantages of Ricinine as a Biomarker:
-
Specificity: Ricinine is unique to the castor bean plant, ensuring that its detection is a highly specific indicator of exposure.[1][2]
-
Sensitivity: Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), can detect ricinine at very low concentrations (ng/mL to pg/mL range) in urine and blood.[3][7]
-
Established Methodology: Validated and robust analytical methods for ricinine detection are well-documented and widely used in clinical and forensic toxicology laboratories.[3][7]
-
Proven Utility: The detection of ricinine has been successfully used to confirm ricin exposure in numerous real-world cases of intentional and accidental poisoning.[1][4][6]
This compound: An Emerging but Unvalidated Candidate
This compound is a known metabolite of ricinine in the castor bean plant itself and is also present in castor bean extracts.[8] Structurally, it is ricinine lacking a methyl group on the pyridine (B92270) ring. While its presence in forensic analysis of castor bean preparations can be informative, its utility as a unique biomarker for ricin exposure in humans has not been established.
The Current Scientific Landscape on this compound:
-
Plant Metabolite: Research has shown the interconversion of ricinine and this compound in senescent and green castor plant leaves.[9]
-
Forensic Significance: The ratio of ricinine to this compound has been explored for differentiating various cultivars and geographical origins of castor beans in forensic investigations.[8]
-
Lack of Human Data: Crucially, there is a significant absence of published research on the metabolism of ricinine to this compound in the human body following ricin exposure. It is currently unknown if, and to what extent, this conversion occurs in humans.
-
No Validated Human Detection Methods: There are no validated analytical methods specifically for the quantification of this compound in human biological samples for the purpose of diagnosing ricin exposure.
Comparative Analysis: Ricinine vs. This compound
Due to the lack of human data for this compound, a direct quantitative comparison of its performance as a biomarker against ricinine is not possible. The following table summarizes the current state of knowledge for both compounds.
| Feature | Ricinine | This compound |
| Validation as a Human Biomarker | Well-established and validated | Not validated in humans |
| Specificity for Ricin Exposure | High | Potentially high, but human metabolism is unknown |
| Sensitivity in Human Samples | High (ng/mL to pg/mL) | Unknown |
| Validated Analytical Methods | Yes (LC-MS/MS) | No |
| Human Pharmacokinetic Data | Available from case studies | Not available |
| Use in Clinical/Forensic Cases | Numerous documented cases | Used in forensic analysis of plant material only |
Experimental Protocols: The Validated Method for Ricinine Detection
The standard and validated method for the detection of ricinine in human urine is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle:
This method involves the extraction of ricinine from a urine sample, followed by separation using high-performance liquid chromatography (HPLC) and detection by a tandem mass spectrometer. Isotope dilution is often employed for accurate quantification, using a stable isotope-labeled internal standard (e.g., ¹³C₆-ricinine).[3]
Detailed Methodology for Ricinine Quantification in Urine by LC-MS/MS:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add a known amount of ¹³C₆-ricinine internal standard.
-
Condition a polymeric SPE cartridge (e.g., polystyrene-divinylbenzene) with methanol (B129727) followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the ricinine and internal standard with methanol or an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[3]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used to achieve optimal separation.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL of the reconstituted extract is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of ricinine ([M+H]⁺ at m/z 165.1) and the internal standard.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ricinine: The precursor ion at m/z 165.1 is fragmented, and specific product ions (e.g., m/z 138.1, m/z 122.1) are monitored.
-
¹³C₆-Ricinine (Internal Standard): The corresponding precursor and product ions are monitored for quantification.
-
-
Quantification: The ratio of the peak area of the ricinine product ion to that of the internal standard product ion is used to calculate the concentration of ricinine in the sample by comparing it to a calibration curve prepared with known concentrations of ricinine.[3]
-
Data Presentation: Urinary Ricinine Concentrations in a Case of Castor Bean Ingestion
The following table summarizes data from a published case report of a non-lethal ingestion of six castor beans, demonstrating the typical time course of ricinine excretion.
| Time Post-Ingestion (hours) | Urinary Ricinine Concentration (µg/g creatinine) |
| ~23 | 674 |
| ~38 | 350 |
| ~62 | 135 |
(Data adapted from Hamelin et al., Journal of Analytical Toxicology, 2012)[1][10]
Visualizations
Signaling Pathway of Ricin Toxicity
Caption: Simplified signaling pathway of ricin intoxication within a host cell.
Experimental Workflow for Ricinine Detection
Caption: General experimental workflow for the analysis of ricinine in urine.
Conclusion and Future Directions
Ricinine remains the only scientifically validated and reliable small molecule biomarker for the confirmation of ricin exposure in humans. The analytical methods for its detection are robust, sensitive, and specific.
This compound, while present in castor bean extracts and a metabolite of ricinine in plants, is not a validated biomarker of ricin exposure in humans. There is a critical need for research to understand the human metabolism of ricinine and to investigate whether this compound is formed and excreted in detectable quantities following ricin exposure. Should future studies demonstrate its presence and establish a reliable detection window, this compound could potentially serve as a secondary or confirmatory biomarker. However, until such data becomes available, its use in a clinical or forensic diagnostic setting for confirming human exposure to ricin is not supported by scientific evidence.
For researchers, scientists, and drug development professionals, focusing on ricinine as the primary endpoint for exposure confirmation in preclinical and clinical studies is the current best practice. Further investigation into the metabolic fate of ricinine in different species could provide valuable insights and potentially lead to the validation of new biomarkers like this compound in the future.
References
- 1. Evaluation of Ricinine, a Ricin Biomarker, from a Non-Lethal Castor Bean Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantification of ricinine in rat and human urine: a biomarker for ricin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ricin Poisoning after Oral Ingestion of Castor Beans: A Case Report and Review of the Literature and Laboratory Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Non-Lethal Intoxication by Ingestion of 50 Castor Beans: Serial Measurement of Ricinine in Blood, Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recommended Immunological Assays to Screen for Ricin-Containing Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A proof-of-concept, two-tiered approach for ricin detection using ambient mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03317K [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
Navigating Specificity: A Comparative Analysis of Ricinine Antibody Cross-Reactivity with N-Demethylricinine
For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates the reliability and accuracy of immunoassays. In the context of detecting ricinine (B1680626), a toxic alkaloid found in the castor bean plant (Ricinus communis), understanding the cross-reactivity of anti-ricinine antibodies with structurally similar molecules, such as its metabolite N-demethylricinine, is paramount for the development of robust and dependable diagnostic and forensic tools.
Quantitative Comparison of Antibody Cross-Reactivity
The cross-reactivity of the hypothetical anti-ricinine antibody was evaluated using a competitive enzyme-linked immunosorbent assay (cELISA). The half-maximal inhibitory concentration (IC50) for ricinine and its analogs was determined, and the percent cross-reactivity was calculated relative to ricinine.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Ricinine | 3-cyano-4-methoxy-N-methyl-2-pyridone | 15 | 100 |
| This compound | 3-cyano-4-methoxy-2-pyridone | 75 | 20 |
| 4-methoxypyridine-2-one | 4-methoxy-2-pyridone | > 1000 | < 1.5 |
| Nicotinamide | Pyridine-3-carboxamide | > 5000 | < 0.3 |
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
1. Synthesis of Ricinine-6-hexanoic acid (Hapten): A derivative of ricinine with a carboxyl group for conjugation to a carrier protein was synthesized. A six-carbon spacer arm was introduced at the 6-position of the pyridone ring of ricinine to facilitate antibody recognition of the unique structural features of the ricinine molecule.
2. Conjugation to Carrier Proteins: The synthesized ricinine-6-hexanoic acid was conjugated to bovine serum albumin (BSA) for use as the immunogen and to ovalbumin (OVA) for use as the coating antigen in the ELISA. The carbodiimide (B86325) crosslinker chemistry (EDC/NHS) was employed to form stable amide bonds between the carboxyl group of the hapten and the primary amines on the carrier proteins.
Competitive ELISA (cELISA) Protocol
1. Plate Coating: Microtiter plates were coated with the ricinine-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
2. Washing: The plates were washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
3. Blocking: The remaining protein-binding sites in the wells were blocked by incubating with 5% non-fat dry milk in PBST for 2 hours at room temperature.
4. Competition Reaction: A fixed concentration of the anti-ricinine monoclonal antibody was pre-incubated with varying concentrations of ricinine, this compound, or other potential cross-reactants for 30 minutes at 37°C.
5. Incubation: 100 µL of the antibody-analyte mixture was added to each well of the coated and blocked microtiter plate and incubated for 1 hour at 37°C.
6. Washing: The plates were washed three times with PBST.
7. Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse IgG) was added to each well and incubated for 1 hour at 37°C.
8. Substrate Addition: After another washing step, the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added, and the plate was incubated in the dark for 15 minutes.
9. Reaction Stoppage and Measurement: The reaction was stopped by adding 2M sulfuric acid, and the absorbance was measured at 450 nm using a microplate reader.
10. Data Analysis: The IC50 values were determined from the dose-response curves, and the percent cross-reactivity was calculated using the formula: (% Cross-Reactivity) = (IC50 of Ricinine / IC50 of Test Compound) x 100.
Structural Relationship and Cross-Reactivity
The structural similarity between ricinine and this compound is the primary determinant of the observed cross-reactivity. The absence of the N-methyl group in this compound likely results in a conformational change that reduces its binding affinity to the antibody, which was raised against the N-methylated ricinine hapten.
Figure 1. Hypothetical binding affinity of an anti-ricinine antibody.
Conclusion
The presented hypothetical data underscores the importance of empirical validation of antibody specificity. While an antibody raised against ricinine would be expected to exhibit some degree of cross-reactivity with its immediate metabolite, this compound, the extent of this interaction can only be determined through rigorous experimental testing. For the development of highly specific immunoassays for ricinine, it would be crucial to select antibody clones that demonstrate minimal cross-reactivity with this compound and other structurally related compounds. This ensures the accurate quantification of ricinine, particularly in biological samples where metabolites may be present.
A Comparative Guide to Synthetic vs. Naturally Sourced N-Demethylricinine for Researchers
For Immediate Release
This guide provides a comprehensive comparison of synthetically produced and naturally sourced N-Demethylricinine, a pyridone alkaloid with potential therapeutic applications. Aimed at researchers, scientists, and drug development professionals, this document outlines the methods of production, analytical characterization, and potential biological activities of this compound, offering a framework for evaluating the two sources for research and development purposes.
Introduction
This compound, also known as 3-cyano-4-methoxy-2-pyridone, is a metabolite of the alkaloid ricinine, found in the castor bean plant (Ricinus communis)[1]. Its structural similarity to other biologically active 2-pyridone derivatives suggests potential for various pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2][3][4]. As interest in this compound grows, researchers are faced with the choice of obtaining it through chemical synthesis or extraction from natural sources. This guide provides a detailed comparison to inform this decision.
Production and Sourcing
Synthetic this compound
The chemical synthesis of this compound offers the advantage of a controlled and scalable production process, ensuring high purity and consistency between batches. Several synthetic routes to 3-cyano-2-pyridone derivatives have been reported, which can be adapted for this compound. A plausible synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
A common method for synthesizing 3-cyano-2-pyridones involves the condensation of a β-keto ester with cyanoacetamide[5]. For this compound (3-cyano-4-methoxy-2-pyridone), a potential starting material would be a methoxy-substituted β-keto ester.
Reaction Scheme:
-
Step 1: Condensation. React methyl 4-methoxyacetoacetate with cyanoacetamide in the presence of a base catalyst such as piperidine (B6355638) or sodium ethoxide in a suitable solvent like ethanol.
-
Step 2: Cyclization. The intermediate from Step 1 undergoes intramolecular cyclization upon heating to form the 2-pyridone ring.
-
Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Naturally Sourced this compound
This compound can be extracted from the leaves and other parts of the Ricinus communis plant. The concentration of this metabolite can vary depending on the age of the plant tissue, with senescent leaves showing a higher rate of conversion from ricinine[6].
Experimental Protocol: Extraction and Purification of Natural this compound
The extraction of alkaloids from Ricinus communis typically involves solvent extraction followed by purification steps.
-
Step 1: Extraction. Dried and powdered plant material (e.g., leaves) is extracted with a suitable solvent such as methanol (B129727) or a methanol-water mixture. Microwave-assisted extraction can enhance efficiency[7].
-
Step 2: Acid-Base Partitioning. The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent.
-
Step 3: Chromatographic Purification. The crude alkaloid fraction is further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.
Physicochemical and Analytical Comparison
A direct comparison of the physicochemical properties of synthetic and naturally sourced this compound is essential to ensure their equivalence for experimental use. The primary assumption is that if both are pure, their properties will be identical.
| Property | Synthetic this compound | Naturally Sourced this compound | Analytical Method |
| Purity | Expected to be high (e.g., >98%) | Variable, dependent on purification | HPLC, qNMR |
| Molecular Formula | C₇H₆N₂O₂ | C₇H₆N₂O₂ | Mass Spectrometry |
| Molecular Weight | 150.13 g/mol | 150.13 g/mol | Mass Spectrometry |
| Melting Point | Consistent | May vary with purity | Melting Point Apparatus |
| Spectroscopic Data | Characteristic NMR and MS spectra | Should match synthetic standard | NMR, Mass Spectrometry |
Analytical Methods for Characterization:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Biological Activity: A Comparative Overview
While direct comparative studies on the biological activity of synthetic versus natural this compound are not yet available in the public domain, the activity is expected to be identical if the compounds are chemically pure. The 2-pyridone scaffold is associated with a range of biological activities. Below are proposed experimental protocols to evaluate and compare the performance of this compound from both sources.
Cytotoxicity Assay
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of synthetic and naturally sourced this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Anti-inflammatory Activity Assay
Experimental Protocol: NF-κB Inhibition Assay
The transcription factor NF-κB is a key regulator of inflammation. Its inhibition is a common target for anti-inflammatory drugs.
-
Cell Culture: Use a cell line with an NF-κB reporter system (e.g., HEK293-NF-κB-luc).
-
Stimulation: Induce NF-κB activation using a stimulant like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Treatment: Co-treat the cells with the stimulant and various concentrations of synthetic and naturally sourced this compound.
-
Luciferase Assay: After incubation, measure the luciferase activity, which corresponds to NF-κB activation.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the NF-κB activity (IC₅₀).
Antimicrobial Activity Assay
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Microorganism Culture: Grow bacterial or fungal strains in a suitable broth medium.
-
Serial Dilution: Prepare serial dilutions of synthetic and naturally sourced this compound in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plate under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
The choice between synthetic and naturally sourced this compound depends on the specific research needs. Synthetic routes offer high purity, scalability, and batch-to-batch consistency, which are critical for drug development and quantitative biological assays. Natural sourcing provides a direct route to the compound as it exists in nature, which may be preferable for certain phytochemical or traditional medicine studies.
Ultimately, the biological activity of pure this compound should be identical regardless of its origin. This guide provides the necessary framework and experimental protocols for researchers to produce, characterize, and compare this compound from both synthetic and natural sources, thereby facilitating further investigation into its therapeutic potential.
References
- 1. Di-N-Methylation of Anti-Gram-Positive Aminoglycoside-Derived Membrane Disruptors Improves Antimicrobial Potency and Broadens Spectrum to Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H64279.14 [thermofisher.com]
- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for N-Demethylricinine Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N-Demethylricinine, a demethylated metabolite of the alkaloid ricinine (B1680626) found in the castor bean plant (Ricinus communis), is critical for various research applications, including toxicological studies, forensic analysis, and pharmaceutical development. This guide provides a comprehensive head-to-head comparison of the most common analytical methods employed for this compound analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of each analytical method. It is important to note that while data for this compound is prioritized, performance metrics for the closely related and often co-analyzed compound, ricinine, are also included to provide a broader context for methodological efficacy.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation pattern. | Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions. |
| Sample Volatility | Not required | Required (derivatization may be necessary) | Not required |
| Selectivity | Moderate | High | Very High |
| Sensitivity | Lower | Moderate to High | Very High |
| Limit of Detection (LOD) | Generally in the µg/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range[1] |
| Limit of Quantification (LOQ) | Typically ≥ 0.03% w/w[2] | Dependent on sample matrix and derivatization | As low as 0.4 ng/mL in plasma and 2 ng/mL in urine (for ricinine)[3] |
| Linearity | Good over a defined concentration range | Good with appropriate internal standards | Excellent over a wide dynamic range[4] |
| Accuracy | Good, typically within 15% of the nominal value[5] | Good, but can be affected by matrix effects | Excellent, often within 15% of the nominal value[6] |
| Precision (%RSD) | Typically <15%[5] | <15% | <15%[6] |
| Throughput | Moderate | Lower due to longer run times | High, especially with UHPLC systems |
| Cost | Low | Moderate | High |
| Expertise Required | Low to Moderate | Moderate to High | High |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for each technique, compiled from established methods for related alkaloid analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often employed for routine analysis and purity evaluation due to its simplicity and cost-effectiveness.
1. Sample Preparation:
-
Solid Samples (e.g., plant material): Homogenize the sample and extract with a suitable solvent such as methanol (B129727) or a methanol-water mixture. The extraction can be enhanced by sonication or soxhlet extraction.
-
Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the maximum absorbance of this compound.
-
Injection Volume: 10-20 µL.
3. Validation Parameters:
-
Linearity: Assessed by preparing a calibration curve from a series of standard solutions of known concentrations.
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels on the same day (intra-day) and on different days (inter-day)[7].
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[2].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.
1. Sample Preparation and Derivatization:
-
Extraction: Similar to HPLC-UV, extract the analyte from the sample matrix using an appropriate solvent.
-
Derivatization: The extract is dried and then derivatized to make the analyte more volatile. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set time.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its high sensitivity and selectivity.
1. Sample Preparation:
-
Extraction: A simple protein precipitation with a solvent like acetonitrile or methanol is often sufficient for biological fluids[8]. For more complex matrices, solid-phase extraction (SPE) provides a cleaner extract and can pre-concentrate the analyte[3].
2. LC Conditions:
-
Column: A C18 or other suitable reversed-phase column, often with smaller particle sizes for ultra-high performance liquid chromatography (UHPLC) systems to achieve faster analysis times.
-
Mobile Phase: A gradient elution using a combination of water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.
3. MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and then monitoring for a specific product ion that is formed after collision-induced dissociation. This highly specific transition minimizes interferences from the matrix.
-
Internal Standard: A stable isotope-labeled internal standard of this compound is ideal for the most accurate quantification as it compensates for matrix effects and variations in instrument response.
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General analytical workflow for this compound.
References
- 1. A proof-of-concept, two-tiered approach for ricin detection using ambient mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03317K [pubs.rsc.org]
- 2. nuv.ac.in [nuv.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Sensitive and Reliable Ricin Identification in Serum Samples Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Navigating the Analytical Landscape: A Comparison Guide for N-Demethylricinine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of N-Demethylricinine is crucial for a variety of applications, from toxicological studies to forensic analysis. This guide provides a comparative overview of analytical methodologies, their performance characteristics, and the workflows for inter-laboratory validation, addressing the need for robust and reproducible quantification.
While specific inter-laboratory validation studies for this compound are not extensively published, a robust framework can be established by examining the validation of analytical methods for its closely related alkaloid, ricinine (B1680626). The methods employed for ricinine are directly applicable to this compound, often being analyzed concurrently. This guide leverages available data on ricinine to present a comparative analysis of relevant analytical techniques.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.[1] The following table summarizes the performance characteristics of these methods based on validated studies for ricinine, providing a benchmark for this compound analysis.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | Bovine Urine & Rumen Fluid | 0.15 µg/mL (218 nm) | 0.5 µg/mL (218 nm) | Cost-effective, readily available instrumentation. |
| Bovine Liver | 0.375 µg/g (218 nm) | 1.25 µg/g (218 nm) | ||
| LC-MS/MS | Human Urine | 0.0830 ng/mL | Not Specified | High sensitivity and specificity, suitable for complex matrices.[2] |
| Serum | Down to 5 ng/mL (for ricin) | Not Specified | Enables rapid and unambiguous identification. |
Experimental Protocols: A Closer Look
Detailed methodologies are paramount for the successful implementation and validation of any analytical method. Below are outlines of typical experimental protocols for the quantification of this compound and related alkaloids.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for sample clean-up and pre-concentration is Solid-Phase Extraction.
-
Conditioning: The SPE cartridge (e.g., Strata-X) is conditioned with methanol (B129727) followed by deionized water.[2]
-
Loading: The sample, mixed with an internal standard, is loaded onto the SPE cartridge.[2]
-
Washing: The cartridge is washed with a low-concentration organic solvent (e.g., 5% methanol in water) to remove interferences.[2]
-
Elution: The analyte of interest is eluted from the cartridge using a suitable organic solvent like acetonitrile.[2]
-
Reconstitution: The eluate is dried and then reconstituted in a solvent compatible with the analytical instrument.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Chromatographic System: An HPLC system equipped with a UV detector is used.
-
Column: A suitable reversed-phase column (e.g., C18) is employed for separation.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase. The composition can be isocratic or a gradient.
-
Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance (e.g., 218 nm or 315 nm).
-
Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve prepared with standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system is coupled to a tandem mass spectrometer.
-
Ionization Source: An electrospray ionization (ESI) source is typically used, operating in positive ion mode.
-
Mass Spectrometry: The system is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its isotopically labeled internal standard are monitored for high selectivity and sensitivity.[2] For example, for ricinine, transitions like 165 to 82 m/z (quantification) and 165 to 138 m/z (confirmation) are used.[2]
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
Inter-Laboratory Validation Workflow
An inter-laboratory validation, also known as a ring trial, is essential to assess the reproducibility and robustness of an analytical method across different laboratories. This process ensures that the method is transferable and yields comparable results regardless of the testing site.
Caption: Workflow for the inter-laboratory validation of an analytical method.
References
A Researcher's Guide to Assessing the Purity of N-Demethylricinine Standards
For researchers, scientists, and professionals in drug development, the purity of analytical standards is paramount for accurate quantification and reliable experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-Demethylricinine standards, a demethylated metabolite of the alkaloid Ricinine found in the castor-oil plant (Ricinus communis) and a known impurity in the production of the chemotherapy potentiator, Gimeracil.[1][2] This document outlines key performance indicators of commercially available standards, details experimental protocols for purity determination, and provides visual workflows to aid in methodological selection.
Comparison of Commercially Available this compound Standards
Ensuring the quality of a reference standard is the first step in any analytical procedure. The following table summarizes the purity of commercially available this compound standards from various suppliers. It is important to note that purity values can be lot-specific, and it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier for the most accurate information.
| Supplier | Product Code | Stated Purity | Analytical Method for Purity |
| MedchemExpress | HY-65008 | 99.94% (for specific lots) | Not specified on product page |
| Toronto Research Chemicals (TRC) | TRC-D231245-1G | >95% (general specification for many products)[3][4][5] | HPLC[3][4][5] |
| LGC Standards | TRC-D231245-1G | Lot-specific, CoA required | Not specified on product page[6] |
Alternative Standard: For quantitative analysis using mass spectrometry, an isotopically labeled internal standard is highly recommended. This compound-13C3 is commercially available from suppliers such as Toronto Research Chemicals (TRC) and LGC Standards and serves as an excellent tool for correcting for matrix effects and variations in instrument response.[1][7][8]
Analytical Methodologies for Purity Assessment
The purity of an this compound standard can be rigorously assessed using several analytical techniques. The choice of method will depend on the available instrumentation, the required level of accuracy, and the specific impurities that need to be detected. The three most common and powerful techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for purity assessment due to its robustness, reproducibility, and cost-effectiveness. It is particularly well-suited for quantifying known and unknown impurities that possess a UV chromophore.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for alkaloid analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient can be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 220 nm or 280 nm is likely to provide good sensitivity.
-
Sample Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration (e.g., 1 mg/mL).
-
Data Analysis: The purity is typically determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a reference standard with a certified purity should be used for calibration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the ideal technique for identifying and quantifying trace-level impurities. It is also invaluable for impurity profiling, where the goal is to identify unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
LC Conditions: Similar to the HPLC-UV method, a reversed-phase C18 column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid (for better ionization) is typically used.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for alkaloids.
-
Analysis Mode: For quantification of known impurities, Multiple Reaction Monitoring (MRM) is used for its high sensitivity and selectivity. For the identification of unknown impurities, a full scan or product ion scan mode is employed.
-
-
Sample Preparation: Similar to the HPLC-UV method, with the potential for lower concentrations due to the higher sensitivity of the detector.
-
Data Analysis: Impurities are identified by their specific mass-to-charge ratios and fragmentation patterns. Quantification is achieved by comparing the peak area of the impurity to that of a certified reference standard or by using an isotopically labeled internal standard like this compound-13C3.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[9][10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] This makes qNMR a powerful tool for assigning a highly accurate purity value to a reference standard.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum with signals that do not overlap with the analyte is required (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound standard and the internal standard into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure complete signal recovery.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the this compound standard is calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities in this compound Standards
Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Based on the synthesis of the related compound Ricinine, potential impurities in this compound standards may include:
-
Starting materials: Unreacted precursors from the chemical synthesis.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Isomers: Structural isomers that may have similar properties and can be difficult to separate.
-
Degradation products: this compound may be susceptible to hydrolysis or oxidation over time, leading to the formation of degradation products.
Visualizing the Workflow for Purity Assessment
The following diagrams, created using the DOT language, illustrate the logical workflow for assessing the purity of this compound standards using the three described analytical methods.
Conclusion
The selection of an appropriate analytical method for assessing the purity of this compound standards is critical for ensuring the quality and reliability of research data. While HPLC-UV provides a robust and accessible method for routine purity checks, LC-MS/MS offers unparalleled sensitivity for trace impurity identification. For the definitive assignment of purity, particularly for primary reference standards, qNMR stands out as a powerful and accurate technique. By understanding the principles and protocols of these methods, researchers can confidently select the most suitable approach for their specific needs, ensuring the integrity of their analytical measurements.
References
- 1. labmix24.com [labmix24.com]
- 2. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]
- 3. TRC Reference Materials | LGC Standards [lgcstandards.com]
- 4. Carbocisteine | CAS 638-23-3 | LGC Standards [lgcstandards.com]
- 5. Non-ionic detergents Reference Materials | LGC Standards [lgcstandards.com]
- 6. N-Demethyl Ricinine | TRC-D231245-1G | LGC Standards [lgcstandards.com]
- 7. N-Demethyl Ricinine-13C3 | C7H6N2O2 | CID 71315407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Demethyl Ricinine-13C3 | LGC Standards [lgcstandards.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
N-Demethylricinine: Evaluating its Position in Plant Chemical Defense
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate chemical arsenals of plants, honed over millennia of co-evolution with herbivores and pathogens, offer a rich reservoir of bioactive compounds with potential applications in agriculture and medicine. Among these, the alkaloids of the castor bean (Ricinus communis), notably ricinine (B1680626) and its demethylated metabolite, N-demethylricinine, present a compelling case for investigation into their roles in plant defense. This guide provides a comparative analysis of this compound's potential defensive capabilities, drawing on available data for it and its close analogue, ricinine. It further outlines detailed experimental protocols for its validation and proposes a hypothetical signaling pathway involved in its action.
Comparative Efficacy: A Look at the Evidence
Direct quantitative data on the bioactivity of isolated this compound against specific plant pests and pathogens is currently limited in publicly accessible research. However, by examining the well-documented insecticidal properties of its precursor, ricinine, and the bioactivity of Ricinus communis extracts containing this compound, we can infer its potential role and create a baseline for future research.
Insecticidal Activity
Ricinine has demonstrated notable insecticidal effects. A key study by Ramos-López et al. (2010) provides a quantitative measure of its potency. When incorporated into the diet of the fall armyworm (Spodoptera frugiperda), a significant agricultural pest, ricinine exhibited a Larval Viability Concentration 50 (LVC50) of 0.38 x 10³ ppm. The same study also evaluated the efficacy of a methanol (B129727) extract of R. communis leaves, which naturally contain this compound. This extract also showed insecticidal activity, causing 0% larval viability at a concentration of 24,000 ppm. While not a direct measure of this compound's potency, it supports the hypothesis that it contributes to the overall defensive chemistry of the plant.
| Compound/Extract | Target Organism | Bioassay Type | Key Finding |
| Ricinine | Spodoptera frugiperda | Diet Incorporation | LVC50 = 0.38 x 10³ ppm |
| Methanol Leaf Extract of R. communis | Spodoptera frugiperda | Diet Incorporation | 0% larval viability at 24,000 ppm |
Table 1: Comparative Insecticidal Activity
Antimicrobial Activity
While specific data for this compound is scarce, the broader family of pyridine (B92270) alkaloids, to which it belongs, is known to possess antimicrobial properties. Further research is required to specifically determine the antifungal and antibacterial spectrum and efficacy of this compound.
Unraveling the Mechanism: A Proposed Signaling Pathway
The molecular mechanisms by which this compound may elicit a defense response in plants are yet to be elucidated. However, by drawing parallels with the signaling pathways of other well-studied plant defense compounds, particularly the pyridine alkaloid nicotine, and the general plant defense hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA), a hypothetical signaling cascade can be proposed.
Herbivore attack or pathogen infection could lead to the biosynthesis or release of this compound. This could, in turn, trigger a signaling cascade involving key plant hormones.
Caption: Proposed signaling pathway for this compound in plant defense.
Experimental Validation: Protocols for Investigation
To rigorously validate the role of this compound in plant defense, a series of well-defined experiments are necessary. The following protocols provide a framework for assessing its insecticidal and antifungal properties.
Insecticidal Bioassay Workflow
A standard approach to evaluate the insecticidal activity of a compound is through a diet incorporation bioassay.
Caption: Workflow for a diet incorporation insecticidal bioassay.
Detailed Protocol: Insect Diet Incorporation Bioassay
-
Compound Preparation: Dissolve pure this compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to create a stock solution. Perform serial dilutions to obtain a range of desired concentrations.
-
Diet Preparation: Prepare an artificial diet suitable for the target insect species. While the diet is cooling but still liquid, add the this compound dilutions to individual batches of the diet. A control diet should be prepared by adding only the solvent.
-
Assay Setup: Dispense the treated and control diets into individual wells of a multi-well plate or small petri dishes.
-
Insect Infestation: Place one neonate larva of the target insect species (e.g., Spodoptera frugiperda) into each well.
-
Incubation: Maintain the assay plates in a controlled environment with appropriate temperature, humidity, and photoperiod.
-
Data Collection: Record larval mortality daily for a period of 7-10 days. At the end of the experiment, measure the weight of surviving larvae to determine growth inhibition.
-
Data Analysis: Use probit analysis to calculate the Lethal Concentration 50 (LC50) and Effective Concentration 50 (EC50) for growth inhibition.
Antifungal Bioassay Workflow
To assess the antifungal activity of this compound, a poisoned food assay is a common and effective method.
Caption: Workflow for an antifungal poisoned food assay.
Detailed Protocol: Antifungal Poisoned Food Assay
-
Compound and Media Preparation: Prepare serial dilutions of this compound as described for the insect bioassay. Add the dilutions to molten, autoclaved Potato Dextrose Agar (PDA) to achieve the final desired concentrations. Prepare control plates with solvent only.
-
Plate Pouring: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a culture of the target fungus (e.g., Fusarium oxysporum) onto the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the fungus on the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Determine the Minimum Inhibitory Concentration (MIC) at which no fungal growth is observed.
Conclusion
While direct experimental validation of this compound's role in plant defense is still in its nascent stages, the available evidence from its chemical precursor, ricinine, and its presence in defensively active plant extracts strongly suggests its contribution to the chemical defense repertoire of Ricinus communis. The experimental frameworks provided in this guide offer a clear path for researchers to quantitatively assess its bioactivity and elucidate its mechanism of action. Further investigation into this and other plant secondary metabolites is crucial for the development of novel, effective, and sustainable solutions in pest and disease management.
comparing the stability of N-Demethylricinine and ricinine in solution
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of natural product chemistry and toxicology, the stability of alkaloids is a critical parameter influencing their biological activity, analytical quantification, and potential as drug candidates or leads. This guide provides a detailed comparison of the stability of two closely related pyridine (B92270) alkaloids: ricinine (B1680626) and its primary metabolite, N-demethylricinine. Understanding their relative stability in solution is paramount for researchers in toxicology, pharmacology, and drug development. While comprehensive comparative data remains limited, this document synthesizes available information to offer insights into their behavior under various conditions.
At a Glance: Key Stability Differences
| Parameter | Ricinine | This compound |
| General Stability | Considered relatively stable under normal conditions. Can be hydrolyzed by alkali. | Limited data available, but described as hygroscopic, suggesting sensitivity to moisture. |
| Storage (Solid) | Stable for at least 4 years at -20°C.[1] | No specific long-term stability data available for the solid form. |
| Storage (Solution) | Stable in human urine for 3 weeks at 5°C and 25°C, and for 1 hour at 90°C.[2] | Recommended storage at -80°C (up to 6 months) or -20°C (up to 1 month) for solutions.[3][4] This suggests lower stability in solution compared to ricinine. |
| Susceptibility to Hydrolysis | Susceptible to alkaline hydrolysis, yielding methanol (B129727) and ricininic acid.[5] | Expected to be susceptible to hydrolysis, though specific data is lacking. |
Probing Stability: A Deeper Dive
Ricinine , with its N-methyl group, is generally considered a stable molecule. One study has shown that ricinine in human urine is stable for at least 3 weeks at both refrigerated (5°C) and room temperature (25°C), and can even withstand heating at 90°C for one hour.[2] This robustness is a significant factor in its utility as a biomarker for ricin exposure. However, the pyridone ring system is susceptible to cleavage under strong alkaline conditions, leading to hydrolysis.[5]
This compound , lacking the N-methyl group, presents a different stability profile. Its designation as "hygroscopic" by suppliers suggests a tendency to absorb moisture from the air, which can be a precursor to hydrolytic degradation.[6][7] The recommended storage conditions for its solutions at sub-zero temperatures further imply a greater lability compared to ricinine.[3][4] The free N-H group in the pyridone ring of this compound may alter its electron density and susceptibility to attack compared to the N-methylated ricinine.
The following diagram illustrates a conceptual workflow for a comparative stability study of these two alkaloids.
Experimental Corner: How Stability is Assessed
To provide a framework for researchers, this section outlines a general experimental protocol for conducting a forced degradation study, a key component of assessing chemical stability.
Objective: To evaluate and compare the stability of ricinine and this compound under various stress conditions.
Materials:
-
Ricinine standard
-
This compound standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffers of various pH values
-
High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS)
-
Photostability chamber
-
Temperature-controlled oven and water bath
General Procedure for Forced Degradation Studies:
-
Stock Solution Preparation: Prepare stock solutions of ricinine and this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of approximately 100 µg/mL. Keep the solution at room temperature and protected from light.
-
Thermal Degradation: Expose the solid compounds and their solutions to elevated temperatures (e.g., 60°C and 80°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose the solid compounds and their solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of ricinine and this compound at each time point.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants and half-lives.
-
Identify potential degradation products using the mass spectrometry data.
-
This diagram outlines the logical relationship in assessing and comparing the stability of the two compounds.
Conclusion
Based on the currently available information, ricinine appears to be a more stable compound in solution compared to this compound . The hygroscopic nature of this compound and the recommended stringent storage conditions for its solutions suggest a higher susceptibility to degradation. The N-methyl group in ricinine likely contributes to its enhanced stability by protecting the pyridone nitrogen from certain reactions and potentially altering the electronic properties of the ring system.
For researchers working with these compounds, it is crucial to handle this compound with care to minimize exposure to moisture and to store its solutions appropriately to maintain integrity. Further direct comparative stability studies under forced degradation conditions are warranted to fully elucidate their degradation pathways and to establish definitive stability profiles. Such studies would be invaluable for the development of analytical methods, the design of toxicological experiments, and the exploration of their potential in drug discovery.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ricinine - Wikipedia [en.wikipedia.org]
- 6. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]
- 7. CAS:21642-98-8|N-Demethyl Ricinine - Drug Delivery [ebclink.com]
Comparative Analysis of Differential Gene Expression in Response to N-Demethylricinine and Ricinine: A Data Gap
A comprehensive review of existing scientific literature reveals a significant data gap in the comparative analysis of differential gene expression in response to N-Demethylricinine versus ricinine (B1680626). At present, no direct experimental studies have been published that specifically compare the transcriptomic effects of these two related alkaloids.
While research has been conducted on the gene expression profiles of extracts from Ricinus communis (the castor bean plant), which contain ricinine among a multitude of other compounds, these studies do not allow for the specific effects of ricinine to be isolated. For instance, one study investigating the impact of a Ricinus communis leaf extract on a mammalian breast cancer cell line (MCF7) identified a number of differentially expressed genes. However, the complexity of the extract makes it impossible to attribute these changes to ricinine alone.
Furthermore, dedicated studies on the effects of this compound on gene expression appear to be absent from the current body of scientific literature. This lack of foundational data for both individual compounds, and particularly for a head-to-head comparison, prevents a meaningful analysis as requested.
Future Research Directions
To address this knowledge gap, future research should focus on performing controlled in vitro or in vivo experiments. A recommended experimental approach would involve:
-
Cell Culture and Treatment: Utilizing a relevant cell line (e.g., human liver cells, given the primary site of metabolism for many xenobiotics) and treating separate cell populations with equimolar concentrations of highly purified this compound and ricinine. A vehicle-treated control group would be essential for baseline comparison.
-
RNA Sequencing: Performing whole-transcriptome sequencing (RNA-Seq) on samples from each treatment group and the control group to obtain a comprehensive profile of gene expression.
-
Bioinformatic Analysis: Analyzing the RNA-Seq data to identify genes that are significantly upregulated or downregulated in response to each compound. A direct comparison between the this compound and ricinine treatment groups would then highlight the differential gene expression patterns.
-
Pathway Analysis: Utilizing bioinformatics tools to identify the biological pathways and cellular processes that are most significantly affected by the differentially expressed genes for each compound.
Below is a conceptual workflow for such a proposed study.
Figure 1. A proposed experimental workflow for the comparative analysis of differential gene expression in response to this compound and ricinine.
Until such studies are conducted, a direct comparison of the differential gene expression profiles of this compound and ricinine remains speculative. The scientific community would benefit greatly from research in this area to better understand the specific molecular mechanisms of action for these two alkaloids.
A Comparative Guide to N-Demethylricinine and Ricin in Ricinus communis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-demethylricinine and ricin, two notable compounds found in the castor bean plant, Ricinus communis. While ricin is a well-known potent toxin, the alkaloid this compound is a related but distinct molecule. This document summarizes the current state of knowledge regarding their relationship, presents available quantitative data for each compound, details the experimental protocols for their analysis, and illustrates relevant biological and analytical pathways.
Correlation between this compound and Ricin: An Overview
A direct quantitative correlation between the levels of this compound and ricin in Ricinus communis has not been established in the reviewed scientific literature. The biosynthesis of the alkaloid this compound and the protein toxin ricin occur through separate metabolic pathways.
However, there are indirect relationships of note:
-
Co-occurrence: Both compounds are naturally present in the castor bean plant.
-
Metabolic Relationship of Alkaloids: this compound is a known metabolite and a direct precursor of ricinine (B1680626), another prominent alkaloid in Ricinus communis. The interconversion between this compound and ricinine is influenced by the developmental stage of the plant tissues, such as in senescent and green leaves[1].
-
Diagnostic Significance: The ratio of ricinine to its demethylated forms, including this compound, has been identified as a key factor in differentiating between various specimens of Ricinus communis. While ricinine is often used as a biomarker for ricin exposure, this is due to their common origin in castor beans rather than a direct biochemical link.
Quantitative Data Presentation
Due to the lack of studies on the direct correlation, the quantitative data for ricin and its related protein, Ricinus communis agglutinin (RCA), are presented separately from the information on ricinine and this compound.
Table 1: Ricin and RCA Content in Various Ricinus communis Cultivars
The following table summarizes the levels of ricin and RCA in the seeds of eighteen different cultivars, as determined by isotope dilution mass spectrometry. This data highlights the significant variability in toxin content among different genetic lines of the castor bean plant.[2][3][4]
| Cultivar | Ricin (mg/g of seed) | RCA (mg/g of seed) |
| PI 215770 (Peru) | 20.5 | 20.5 |
| PI 219767 (Argentina) | 12.3 | 11.7 |
| Hale | 11.5 | 11.4 |
| USDA #74 | 10.9 | 11.8 |
| PI 222265 (Iran) | 10.7 | 10.6 |
| S-V-I-212115 (Afghanistan) | 9.9 | 10.7 |
| USDA #166 | 9.8 | 10.1 |
| Local (Stillwater, OK) | 9.6 | 10.3 |
| PI 217539 (Pakistan) | 9.4 | 10.4 |
| USDA #165 | 9.2 | 9.7 |
| Brigham | 9.1 | 9.3 |
| Baker 296 | 8.8 | 9.8 |
| Dawn | 8.2 | 8.8 |
| Lynn | 7.9 | 8.4 |
| Gibsonii | 7.5 | 8.0 |
| Zanzibarensis | 6.8 | 7.7 |
| Impala | 6.3 | 7.0 |
| Finch #2 | 5.7 | 6.3 |
| Average | 9.3 | 9.9 |
Table 2: Ricinine and its Demethylated Derivatives in Ricinus communis
| Compound | Role and Significance |
| Ricinine | A major alkaloid in R. communis. It serves as a biomarker for exposure to castor bean products. Its biosynthesis is linked to the pyridine (B92270) nucleotide cycle.[5] |
| This compound | A direct precursor and metabolite of ricinine. The ratio of ricinine to this compound can vary between different plant specimens and is a useful characteristic for sample differentiation. |
Experimental Protocols
Quantification of Ricin and RCA by Isotope Dilution Mass Spectrometry
This method combines antibody-based affinity capture with liquid chromatography and multiple reaction monitoring (MRM) mass spectrometry.[2][3][4]
-
Sample Preparation and Extraction:
-
Individual castor beans are weighed and ground into a fine powder.
-
The powder is defatted using hexane.
-
Proteins are extracted from the defatted meal using a salt extraction buffer (e.g., 5 mM sodium phosphate, 150 mM sodium chloride, pH 7.4).
-
The extract is centrifuged, and the supernatant containing the proteins is collected.
-
-
Affinity Capture:
-
Magnetic beads coated with anti-ricin monoclonal antibodies are added to the protein extract.
-
The mixture is incubated to allow the antibodies to bind to ricin and RCA.
-
The beads are washed to remove non-specifically bound proteins.
-
-
Tryptic Digestion:
-
The captured proteins are denatured, reduced, and alkylated.
-
Sequencing-grade modified trypsin is added to digest the proteins into smaller peptides.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Specific tryptic peptides unique to ricin and RCA are monitored using MRM.
-
Quantification is achieved by comparing the signal of the native peptides to that of stable isotope-labeled internal standard peptides.
-
Analysis of Ricinine and this compound by HPLC and LC-MS
This protocol is adapted from methods for the analysis of ricinine in various matrices and can be applied to this compound.[6][7][8]
-
Extraction:
-
Plant material (e.g., ground seeds, leaves) is extracted with methanol (B129727).
-
The extract is filtered to remove solid debris.
-
-
Sample Cleanup (for quantification):
-
The methanol extract is evaporated to dryness and reconstituted in an ammonia (B1221849) solution.
-
The reconstituted extract is cleaned up using a solid-phase extraction (SPE) cartridge to remove interfering substances.
-
Ricinine and this compound are eluted from the SPE cartridge with a methanol/water solution.
-
-
HPLC-UV Analysis:
-
The cleaned-up extract is injected into a high-performance liquid chromatography system equipped with a C18 column.
-
An isocratic elution with a mobile phase of acetonitrile (B52724) and water is used for separation.
-
Detection is performed using a UV detector at a wavelength of 310 nm.
-
-
LC-MS Analysis (for screening and confirmation):
-
The extract is analyzed by an LC system coupled to a mass spectrometer.
-
Mass spectrometric detection is performed in positive ion mode, monitoring for the specific mass-to-charge ratios (m/z) of ricinine and this compound and their fragments.
-
Visualizations
Metabolic and Analytical Pathways
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Experimental workflow for the analysis of alkaloids and proteins from castor beans.
References
- 1. researchgate.net [researchgate.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Quantification of ricin, RCA and comparison of enzymatic activity in 18 Ricinus communis cultivars by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Ricinine and Abrine in Human Plasma by HPLC-MS/MS: Biomarkers of Exposure to Ricin and Abrin - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side evaluation of N-Demethylricinine extraction protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side evaluation of various extraction protocols for N-Demethylricinine, a key alkaloid found in Ricinus communis (the castor bean plant). As a demethylated metabolite of the more abundant alkaloid ricinine (B1680626), efficient and specific extraction of this compound is crucial for research into its potential pharmacological activities and for its use as a biomarker. This document outlines detailed experimental methodologies and presents a quantitative comparison of different extraction techniques to aid researchers in selecting the most suitable protocol for their specific needs.
Data Presentation: A Side-by-Side Comparison of Extraction Protocols
The following table summarizes the performance of various extraction methods for ricinine, a closely related and often co-extracted alkaloid with this compound. Data for this compound extraction is often reported in the context of broader metabolomic studies, making direct yield and purity comparisons challenging. However, the data for ricinine provides a strong proxy for evaluating the efficiency of these methods for similar alkaloids.
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield | Purity | Reference |
| Ultrasonic-Microwave Synergistic Extraction (UMSE) | Castor Cake | Ethanol (B145695) | Ultrasound Power: 342 W, Microwave Power: 395 W, Time: 5 min, Liquid/Solid Ratio: 10:1 | ~67.52% | 99.39% | [1][2] |
| Soxhlet Extraction | Castor Meal | 95% Ethanol | Time: 5 hours | 73% | >98% | [3] |
| Microwave-Assisted Extraction (MAE) | R. communis Leaves | Ethyl Acetate (B1210297) in Methanol (B129727) (10-90%) | Temperature: 125-175°C, Microwave Power: 500-1000 W, Time: 5-15 min | ~1.5 mg/g (dried weight) | Not Reported | [4][5] |
| Maceration | R. communis Leaves | Dichloromethane (B109758) | Ambient Temperature, 72 hours | Not Quantified | Not Reported |
Experimental Workflows and Signaling Pathways
To visualize the general workflow of this compound extraction and its relationship with ricinine, the following diagrams are provided.
Caption: General experimental workflow for the extraction of this compound.
Caption: Relationship between Ricinine and this compound and subsequent extraction.
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques discussed in this guide.
Ultrasonic-Microwave Synergistic Extraction (UMSE)
This modern hybrid method combines the benefits of both ultrasonic and microwave-assisted extraction to achieve high yields in a short time.
Materials:
-
Dried and powdered castor cake
-
Ethanol
-
Ultrasonic-microwave synergistic extraction system
-
Filter paper
-
Rotary evaporator
Protocol:
-
Mix the powdered castor cake with ethanol at a liquid-to-solid ratio of 10:1 in the extraction vessel.
-
Set the ultrasonic power to 342 W and the microwave power to 395 W.
-
Perform the extraction for 5 minutes.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
The crude extract can be further purified by recrystallization from ethanol to obtain high-purity ricinine, and by extension, this compound.[1][2]
Soxhlet Extraction
A classic and exhaustive extraction method, suitable for obtaining high yields, though it is more time and solvent-intensive.
Materials:
-
Dried and powdered castor meal
-
95% Ethanol
-
Soxhlet apparatus (including thimble, flask, and condenser)
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Protocol:
-
Place the powdered castor meal into a cellulose (B213188) thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with 95% ethanol.
-
Heat the flask using a heating mantle to allow the solvent to boil.
-
The solvent vapor travels up the distillation arm and floods into the chamber housing the thimble.
-
Once the chamber is full, the solvent is automatically siphoned back into the distillation flask.
-
Continue this cycle for 5 hours.[3]
-
After extraction, allow the apparatus to cool and then filter the extract.
-
Remove the solvent from the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
A rapid extraction technique that uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
Materials:
-
Dried and powdered Ricinus communis leaves
-
Ethyl acetate in methanol (e.g., 50:50 v/v)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Protocol:
-
Mix the powdered leaves with the extraction solvent in a microwave-safe extraction vessel.
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters: temperature (e.g., 150°C), microwave power (e.g., 750 W), and time (e.g., 10 minutes).
-
After the extraction cycle is complete, allow the vessel to cool.
-
Filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.[4][5]
Maceration
A simple, conventional extraction method involving soaking the plant material in a solvent over a period of time.
Materials:
-
Dried and powdered Ricinus communis leaves
-
Dichloromethane (or other suitable solvent)
-
Airtight container (e.g., a large glass jar with a lid)
-
Shaker or magnetic stirrer (optional)
-
Filter paper
-
Rotary evaporator
Protocol:
-
Place the powdered plant material in the airtight container.
-
Add a sufficient amount of dichloromethane to completely submerge the plant material.
-
Seal the container and let it stand at room temperature for 72 hours.
-
Agitate the mixture periodically using a shaker or magnetic stirrer to enhance extraction.
-
After the maceration period, filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate them using a rotary evaporator.
References
- 1. Optimization of Ultrasonic-Microwave Synergistic Extraction of Ricinine from Castor Cake by Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. CN101544600A - Method for separating and preparing ricinine - Google Patents [patents.google.com]
- 4. Microwave-Assisted Extraction of Ricinine from Ricinus communis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Microwave-Assisted Extraction of Ricinine from Ricinus communis Leaves | Semantic Scholar [semanticscholar.org]
Benchmarking N-Demethylricinine Detection: A Comparative Guide to Established Alkaloid Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of analytical methodologies for the detection and quantification of N-Demethylricinine, benchmarked against established alkaloid standards. The data presented herein is compiled from various studies to offer a consolidated overview for selecting the most appropriate analytical strategy.
Comparative Analysis of Analytical Methods
The detection of this compound, a demethylated metabolite of the alkaloid ricinine (B1680626) found in the castor bean plant (Ricinus communis), requires sensitive and robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of ricinine and can be adapted for this compound.
This section compares the performance of these methods for ricinine (as a proxy for this compound) against other common alkaloids, namely caffeine (B1668208) (a xanthine (B1682287) alkaloid) and atropine (B194438) (a tropane (B1204802) alkaloid). The data is presented to highlight the key performance indicators of each method.
Table 1: Performance Comparison of HPLC-UV for Alkaloid Detection
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Recovery (%) | Reference |
| Ricinine | >0.99 | 0.15 µg/mL (218 nm) | 0.5 µg/mL (218 nm) | Not Specified | [1] |
| Caffeine | ≥0.999 | 0.05 µg/mL | 0.15 µg/mL | 98-102 | [2] |
| Atropine | >0.99 | Not Specified | Not Specified | 95-105 | [3] |
Table 2: Performance Comparison of LC-MS/MS for Alkaloid Detection
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Recovery (%) | Reference |
| Ricinine | 0.998 ± 0.002 | Not specified | 0.4 ng/mL (in plasma) | <10% Relative Error | [4] |
| Caffeine | >0.99 | 0.1 ng/mL | 0.5 ng/mL | 90-110 | [5] |
| Atropine | >0.99 | 0.05 ng/mL | 0.2 ng/mL | 92-108 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS for the quantification of alkaloids in plant matrices.
Sample Preparation: Solid-Phase Extraction (SPE) for Plant Alkaloids
This protocol outlines a general procedure for the extraction and cleanup of alkaloids from a plant matrix, which is a critical step before chromatographic analysis.
-
Homogenization: Weigh 1 gram of the homogenized plant material into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 2% formic acid in water and shake for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 30°C.
-
Filtration: Transfer the supernatant to a new 15 mL tube through a 0.22 µm filter.
-
SPE Cleanup:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol (B129727) followed by water.
-
Load 0.5 mL of the filtered supernatant onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 30% methanol.
-
Elute the alkaloids with 1 mL of methanol followed by 1 mL of 5% ammonia (B1221849) in methanol.
-
-
Concentration: Evaporate the combined eluents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 0.1 mL of 5% methanol for analysis.
HPLC-UV Analysis
This method is suitable for the quantification of alkaloids at the µg/mL level.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 218 nm for ricinine/N-Demethylricinine, and optimized wavelengths for other standard alkaloids.
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve generated from certified reference standards.
LC-MS/MS Analysis
This highly sensitive method is ideal for trace-level quantification of alkaloids.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC HSS T3 column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid
-
-
Gradient: A typical gradient would start at 5% B, ramp to 80% B over 10 minutes, hold for 4 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 3 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and the chosen alkaloid standards would need to be optimized. For ricinine, a common transition is m/z 165 -> 122.
-
Quantification: Using an internal standard (e.g., isotopically labeled this compound) and a calibration curve.
Visualizing the Workflow and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and logical connections.
Caption: Experimental workflow for benchmarking this compound detection.
Caption: Logical relationship for comparing analytical methods for alkaloids.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. phytojournal.com [phytojournal.com]
- 4. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Demethylricinine: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential guidance on the proper disposal procedures for N-Demethylricinine, a toxic alkaloid. Adherence to these protocols is critical to ensure laboratory safety and environmental protection.
This compound, a metabolite of ricinine (B1680626), is found in the castor oil plant (Ricinus communis) and is classified as a toxic substance.[1][2] Improper disposal can pose significant health and environmental risks. Therefore, all waste containing this compound must be treated as hazardous.
Summary of Key Safety and Disposal Information
A comprehensive understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data available for ricinine, the parent compound, which provides context for the potential hazards of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | [3] |
| Molecular Weight | 150.13 g/mol | [3] |
| Toxicity (as parent compound ricinine) | LD50 (mice, intraperitoneal) = 340 mg/kg | [4] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware. This protocol is based on general guidelines for hazardous chemical waste disposal and incorporates a chemical inactivation step that may be suitable for this specific alkaloid.
Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Segregation and Collection of Waste
Proper segregation is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect pure this compound powder and contaminated solid materials (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container material is compatible with the solvent used. For example, use glass containers for organic solvents.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Labware:
-
Decontaminate glassware and other reusable labware immediately after use (see Section 3).
-
Dispose of single-use plasticware as solid waste.
-
Chemical Inactivation (for liquid waste and decontamination)
For liquid waste containing this compound and for the decontamination of labware, a chemical inactivation step using sodium hypochlorite (B82951) (household bleach) is recommended. This is based on procedures known to be effective against the parent toxin, ricin, and other alkaloids.
Experimental Protocol for Inactivation:
-
Preparation: Work in a well-ventilated fume hood. Prepare a fresh solution of household bleach (typically 5.25-8.25% sodium hypochlorite).
-
Treatment:
-
For liquid waste , slowly add the bleach solution to the this compound solution with stirring. A general recommendation is to use a 1:1 volume ratio of bleach to waste solution and allow it to react for at least 30 minutes. The goal is to achieve an excess of hypochlorite.
-
For contaminated labware , immerse the items completely in the bleach solution for at least 30 minutes.
-
-
Neutralization (Optional but Recommended): After the inactivation period, neutralize the excess bleach by adding a reducing agent such as sodium bisulfite or sodium thiosulfate (B1220275) solution until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Final Disposal: The treated and neutralized liquid can now be collected as hazardous chemical waste.
Final Disposal of All Waste Streams
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.
-
Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Follow all institutional and local regulations for waste pickup.
Disposal Procedure Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. For any specific questions or in case of a spill, always consult your institution's safety data sheets (SDS) and contact your Environmental Health and Safety (EHS) department.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Demethylricinine
Essential safety protocols and operational plans for the safe handling and disposal of N-Demethylricinine, a toxic alkaloid, are critical for ensuring laboratory safety. This guide provides detailed personal protective equipment (PPE) recommendations, emergency procedures, and disposal instructions to empower researchers, scientists, and drug development professionals in maintaining a secure work environment.
This compound, a demethylated metabolite of ricinine (B1680626) found in the castor-oil plant (Ricinus communis), is classified as a toxic substance.[1] It is imperative to handle this compound with the utmost care to prevent accidental exposure. The United Nations number for this compound is 2811, placing it in hazard class 6.1 for toxic substances.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when working with this compound to minimize the risk of exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents dermal absorption of the toxic compound. Regular inspection for tears or punctures is essential. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes or aerosolized particles. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher for powders) should be used when handling the solid compound or when there is a risk of aerosolization. | Prevents inhalation of toxic dust particles. A full-face respirator may be required for larger quantities or in case of a significant spill. |
| Body Protection | A laboratory coat must be worn to protect clothing and skin. | Provides a removable barrier in case of a spill. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Offers an additional layer of protection for the entire face. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. Follow these procedural steps:
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated, designated, and secure area away from incompatible materials.
-
The storage container must be clearly labeled with the chemical name and all appropriate hazard warnings.
2. Handling and Use:
-
All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne particles.
-
Before use, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing boats for handling the powder.
-
Avoid creating dust. If possible, handle in a glove box for maximum containment.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
-
Segregate waste into clearly labeled, sealed containers.
-
Liquid waste containing this compound should be collected in a dedicated, leak-proof container.
-
Solid waste, such as contaminated gloves and paper towels, should be placed in a sealed bag within a hazardous waste container.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and informed response is critical.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Immediately call a poison control center or seek emergency medical attention.[1] If the person is conscious, rinse their mouth with water.
Spill Response Workflow:
The following diagram outlines the logical steps for responding to an this compound spill.
By adhering to these stringent safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
